molecular formula C11H10O3 B045867 Ethyl Benzofuran-2-carboxylate CAS No. 3199-61-9

Ethyl Benzofuran-2-carboxylate

货号: B045867
CAS 编号: 3199-61-9
分子量: 190.19 g/mol
InChI 键: KAWQPOUWLVOHKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl Benzofuran-2-carboxylate is a high-purity organic ester serving as a versatile and critical synthetic intermediate in advanced research applications. Its core value lies in the benzofuran scaffold, a privileged structure in medicinal chemistry, which is functionalized with an ester group ideal for further synthetic manipulation. Researchers primarily utilize this compound as a key building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. It is frequently employed in nucleophilic substitution, hydrolysis, reduction, and cyclization reactions to create libraries of compounds for screening.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQPOUWLVOHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348894
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3199-61-9
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Ethyl benzofuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest for researchers, medicinal chemists, and professionals in drug development.[5] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with salicylaldehyde as the readily available starting material. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound from salicylaldehyde predominantly follows two highly effective and widely adopted strategies: the base-catalyzed condensation with ethyl bromoacetate and the Rap-Stoermer reaction. Each approach possesses distinct advantages and is governed by specific mechanistic principles that dictate the choice of reagents and reaction conditions.

Base-Catalyzed Condensation of Salicylaldehyde with Ethyl Bromoacetate

This method represents a robust and straightforward approach to the target molecule. The overall transformation involves an initial O-alkylation of salicylaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to furnish the benzofuran ring system.

Causality Behind Experimental Choices:

The selection of a suitable base is critical for the success of this reaction. Anhydrous potassium carbonate (K₂CO₃) is frequently employed due to its moderate basicity, which is sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde without promoting undesirable side reactions, such as the hydrolysis of the ester functionality.[3][6] The choice of solvent also plays a pivotal role. Acetonitrile is a common solvent for this reaction as it is polar aprotic, effectively solvating the potassium phenoxide intermediate while not interfering with the nucleophilic attack.[6]

Reaction Mechanism:

The reaction proceeds through a two-step sequence:

  • O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by potassium carbonate, generating a phenoxide ion. This potent nucleophile then undergoes a Williamson ether synthesis via an Sₙ2 reaction with ethyl bromoacetate to yield ethyl 2-(2-formylphenoxy)acetate.[7]

  • Intramolecular Aldol-Type Condensation and Dehydration: The second step involves an intramolecular aldol-type condensation. The base, in this case, the carbonate or another added base, facilitates the formation of an enolate from the α-carbon of the acetate moiety. This enolate then attacks the carbonyl carbon of the adjacent aldehyde group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable aromatic benzofuran ring.

Diagram of the Reaction Workflow:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization Salicylaldehyde Salicylaldehyde K2CO3 K2CO3 (Base) in Acetonitrile Salicylaldehyde->K2CO3 EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->K2CO3 Intermediate1 Ethyl 2-(2-formylphenoxy)acetate K2CO3->Intermediate1 Williamson Ether Synthesis Intermediate2 Ethyl 2-(2-formylphenoxy)acetate Base Base Intermediate2->Base CyclicIntermediate Cyclic Aldol Adduct Base->CyclicIntermediate Intramolecular Aldol Condensation FinalProduct This compound CyclicIntermediate->FinalProduct Dehydration

Caption: Workflow for the synthesis of this compound via O-alkylation and intramolecular cyclization.

The Rap-Stoermer Reaction

The Rap-Stoermer reaction provides an alternative and efficient route to benzofuran derivatives.[8][9] In the context of synthesizing this compound, this reaction typically involves the condensation of salicylaldehyde with an α-haloketone or a related species in the presence of a base. For the synthesis of the target ester, a variation of this reaction using an appropriate α-haloester is employed.

Causality Behind Experimental Choices:

The Rap-Stoermer reaction is often carried out under solvent-free conditions or in a high-boiling solvent to facilitate the reaction, which can require elevated temperatures.[10] The choice of base is also crucial, with organic bases like triethylamine (TEA) being effective catalysts for this transformation.[1] The use of microwave irradiation has also been shown to significantly accelerate the reaction.[11]

Reaction Mechanism:

The mechanism of the Rap-Stoermer reaction is believed to proceed via an initial nucleophilic attack of the phenoxide of salicylaldehyde on the α-haloester, followed by an intramolecular condensation and subsequent dehydration.

  • Formation of the Phenoxide: Similar to the previous method, the reaction begins with the deprotonation of salicylaldehyde by a base.

  • Nucleophilic Substitution: The resulting phenoxide attacks the ethyl bromoacetate, displacing the bromide ion.

  • Intramolecular Condensation and Dehydration: An intramolecular aldol-type condensation occurs, followed by dehydration to yield the final benzofuran product.

Diagram of the Reaction Mechanism:

G Salicylaldehyde Salicylaldehyde Base Base (e.g., TEA) Salicylaldehyde->Base Phenoxide Salicylaldehyde Phenoxide Base->Phenoxide Deprotonation Intermediate Alkoxide Intermediate Phenoxide->Intermediate SN2 Attack EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Mechanistic pathway of the Rap-Stoermer reaction for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

The choice between the base-catalyzed condensation with ethyl bromoacetate and the Rap-Stoermer reaction often depends on factors such as desired yield, scalability, and available laboratory equipment.

FeatureBase-Catalyzed Condensation with Ethyl BromoacetateRap-Stoermer Reaction
Reagents Salicylaldehyde, Ethyl Bromoacetate, K₂CO₃Salicylaldehyde, α-haloester, Organic Base (e.g., TEA)
Typical Solvents Acetonitrile, DMFOften solvent-free or high-boiling solvents
Reaction Conditions RefluxOften requires higher temperatures or microwave irradiation
Reported Yields Generally good to excellent (e.g., 86%)[6]Can be very high (81-97%)[1][10]
Scalability Well-established for larger scale synthesisCan be suitable for scale-up, especially with flow chemistry
Advantages Milder reaction conditions, readily available reagentsCan be faster, especially with microwave assistance, often high yielding
Disadvantages Can require longer reaction timesMay require higher temperatures, which can lead to side products

Detailed Experimental Protocols

The following protocols are provided as a representative guide and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Protocol 1: Synthesis of this compound via Base-Catalyzed Condensation[6]

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL) and wash the solution with 5% dilute HCl.

  • Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Protocol 2: Synthesis of this compound via a Modified Rap-Stoermer Reaction[8]

Materials:

  • Salicylaldehyde

  • Ethyl chloroacetate

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve salicylaldehyde in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the reaction mixture to form the potassium salt of salicylaldehyde.

  • To this mixture, add ethyl chloroacetate.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Conclusion and Future Outlook

The synthesis of this compound from salicylaldehyde is a well-established transformation with several reliable and high-yielding methods available to the synthetic chemist. The choice of a specific route will be guided by considerations of scale, available equipment, and desired purity. The base-catalyzed condensation with ethyl bromoacetate offers a robust and often high-yielding method under relatively mild conditions. The Rap-Stoermer reaction provides a powerful alternative, particularly when accelerated by microwave irradiation. As the demand for novel benzofuran-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain an active area of research. Future efforts may focus on the use of flow chemistry for continuous production and the exploration of novel catalytic systems to further enhance the efficiency and environmental friendliness of these important transformations.

References

Physical properties of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl Benzofuran-2-carboxylate

Abstract

This compound (CAS No. 3199-61-9) is a pivotal heterocyclic building block in modern organic synthesis, serving as a versatile intermediate for a wide array of pharmaceutical and agrochemical compounds.[1] Its utility in drug development, particularly for neurological disorders, and in material science underscores the necessity for a comprehensive understanding of its physical properties.[1][2] This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental protocols for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective handling, application, and quality control.

Compound Identification and Structure

The foundational step in any chemical analysis is the unambiguous identification of the compound. This compound is an ester derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The ethyl ester group at the 2-position is a key functional feature influencing its reactivity and physical properties.

Identifier Value Source
Chemical Name This compoundN/A
Synonyms Benzofuran-2-carboxylic acid ethyl ester, Ethyl 2-benzofurancarboxylate, Ethyl Coumarilate[3][4][5]
CAS Number 3199-61-9[4][6]
Molecular Formula C₁₁H₁₀O₃[4][6]
Molecular Weight 190.20 g/mol [3][6]
InChI Key KAWQPOUWLVOHKU-UHFFFAOYSA-N[3][4]
SMILES CCOC(=O)c1cc2ccccc2o1[3][6]
MDL Number MFCD03094950[1][7]

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. This compound is typically a solid at room temperature.[1][5]

Property Value Source
Appearance White to Light brown solid or crystals[1][5]
Melting Point 29-34 °C
Boiling Point 276 °C (at 760 mmHg); 105 °C (at 0.1 mmHg)[1][3][4][5]
Density ~1.16 - 1.20 g/cm³[1][3][4]
Refractive Index ~1.56 - 1.57[3][4]
XLogP3 2.9 - 3.05[3][4]
Melting Point: A Note on Discrepancies

There is a notable variance in the reported melting point for this compound. While multiple chemical suppliers cite a range of 29-34 °C , other databases list a significantly higher range of 166-170 °C [1][4][5]. This discrepancy may arise from several factors, including the presence of different polymorphic forms, impurities affecting the melting point depression, or potential typographical errors in some databases. Given the consistency among major suppliers, the lower range is more likely to be accurate for the pure compound. For rigorous scientific work, it is imperative to determine this value experimentally.

Boiling Point: The Importance of Vacuum

The atmospheric boiling point is reported at 276 °C.[3] However, like many complex organic molecules, this compound can be susceptible to thermal decomposition at such temperatures. Therefore, purification by distillation is almost exclusively performed under reduced pressure. The reported boiling point of 105 °C at 0.1 mmHg is a practical and crucial piece of data for any synthetic chemist looking to purify the material post-synthesis.[1][4][5]

Solubility Profile

While specific quantitative solubility data is not widely published, the structure—containing both a polar ester group and a large nonpolar aromatic system—suggests it will be poorly soluble in water but readily soluble in common organic solvents. Based on analogous structures, it is expected to be soluble in ethanol, dimethyl sulfoxide (DMSO), ethyl acetate, and chlorinated solvents.[8] Determining the precise solubility in various solvents is a key step in designing reaction mixtures, purification schemes (e.g., recrystallization), and formulation buffers.

Spectroscopic Characterization

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands are expected in the following regions:

  • ~1710-1730 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ester.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations from the ethyl group and the aromatic ring.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic and furan rings.

  • ~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.

  • ~1000-1100 cm⁻¹: C-O stretching from the furan ring ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

    • Triplet (~1.4 ppm, 3H): The methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

    • Quartet (~4.4 ppm, 2H): The methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

    • Multiplets (~7.2-7.8 ppm, 5H): A series of signals corresponding to the five protons on the benzofuran ring system. The exact shifts and coupling patterns depend on the specific electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will complement the proton data:

    • ~14 ppm: Signal for the ethyl -CH₃ carbon.

    • ~62 ppm: Signal for the ethyl -OCH₂- carbon.

    • ~110-155 ppm: A series of signals for the carbons of the benzofuran ring system.

    • ~160-165 ppm: The signal for the ester carbonyl (C=O) carbon.

UV-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated π-system encompassing the benzofuran rings, this compound is expected to absorb UV radiation. This technique is less useful for detailed structure elucidation but is invaluable for quantitative analysis, such as determining concentration using the Beer-Lambert law once a molar absorptivity coefficient is established.

Experimental Methodologies

To ensure data integrity, standardized and properly calibrated methods must be employed. The following protocols outline best practices for characterizing the physical properties of this compound.

Protocol 4.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining thermal transitions. It offers higher precision than traditional melting point apparatus and can reveal information about purity and polymorphism.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The seal is critical to prevent mass loss from sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 0 °C.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 60 °C).

    • Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent and non-reactive atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.

Caption: Workflow for DSC-based Melting Point Determination.

Protocol 4.2: Spectroscopic Analysis Workflow

This general workflow ensures high-quality, reproducible spectral data for structural confirmation.

Methodology:

  • Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. For IR, neat solid (using ATR) or a KBr pellet can be used. For UV-Vis, a spectroscopic grade solvent (e.g., ethanol, acetonitrile) is required.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent. Filter if any particulate matter is present.

    • IR (ATR): Place a small amount of the solid directly on the ATR crystal.

    • UV-Vis: Prepare a stock solution of known concentration and perform serial dilutions to obtain spectra within the instrument's linear range (typically absorbance < 1.0).

  • Instrument Preparation: Ensure the spectrometer is properly calibrated and background-corrected (for IR and UV-Vis).

  • Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Interpretation: Process the raw data (e.g., Fourier transform, phase correction for NMR). Analyze the processed spectrum to identify key peaks, shifts, and coupling constants, and compare them against predicted values and reference data.

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Solvent Select Appropriate Solvent (Deuterated for NMR, Spectro-grade for UV) Sample Prepare Sample (Dissolve for NMR/UV, Neat for ATR-IR) Solvent->Sample Calibrate Calibrate & Background Instrument Sample->Calibrate Acquire Acquire Raw Data (Set scan parameters) Calibrate->Acquire Process Process Data (e.g., Fourier Transform) Acquire->Process Interpret Interpret Spectrum (Assign peaks, shifts) Process->Interpret Report Final Structural Confirmation Interpret->Report

Caption: General workflow for Spectroscopic Characterization.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Recommendations
  • Temperature: The compound should be stored under refrigerated conditions, typically between 2-8°C .[4][5][6]

  • Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air exposure.[7]

  • Light: To prevent photochemical decomposition, the container should be opaque or stored in a dark place.[7]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Safety and Hazard Profile

Based on available Safety Data Sheets (SDS), this compound presents several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][9]

    • H315: Causes skin irritation.[7][9][10]

    • H319: Causes serious eye irritation.[7][9][10]

    • H335: May cause respiratory irritation.[7][9][10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes.[7][9][10]

    • P280: Wear protective gloves/eye protection.[9][10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

Conclusion

This compound is a compound of significant interest with well-defined, albeit occasionally misreported, physical properties. Its characterization relies on a combination of thermodynamic measurements and a suite of spectroscopic techniques. A clear understanding of its melting and boiling points is essential for purification, while its spectroscopic fingerprint is non-negotiable for structural verification. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure data accuracy, promote laboratory safety, and effectively leverage this versatile building block in their synthetic and developmental endeavors.

References

Ethyl Benzofuran-2-carboxylate CAS number 3199-61-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Benzofuran-2-carboxylate (CAS: 3199-61-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Benzofuran derivatives are prevalent in nature and exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3][4] This biological relevance has driven extensive research into the synthesis and functionalization of this privileged scaffold.[1][5]

This compound (also known as Ethyl 2-benzofurancarboxylate) is a pivotal starting material and intermediate in this field. Its structure, featuring a reactive ester group at the C-2 position, provides a versatile handle for elaboration into more complex molecules, such as amides, hydrazides, and other derivatives with significant therapeutic potential.[6] This guide will elucidate the core technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. This compound is typically a white to pale yellow solid or crystalline powder at room temperature.[7][8] Its key properties are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 3199-61-9[8][9]
Molecular Formula C₁₁H₁₀O₃[8][10]
Molecular Weight 190.20 g/mol [8][11]
Appearance White to Yellow Powder or Solid or Crystals[7][8]
Melting Point 29-34 °C[8]
Boiling Point 105 °C @ 0.1 mmHg[7][10]
Density ~1.183 g/cm³[7]
Refractive Index ~1.571[10][12]
Storage Conditions 2-8°C, Keep refrigerated[8][10][13]
Solubility Low water solubility[13]
SMILES CCOC(=O)c1cc2ccccc2o1[8][9]
InChI Key KAWQPOUWLVOHKU-UHFFFAOYSA-N[8][10]
Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound. The following data represent typical spectral characteristics.

Table 2: Representative Spectroscopic Data
TechniqueKey Peaks / ShiftsInterpretationSource(s)
FT-IR (cm⁻¹) ~1725-1682C=O stretch (ester carbonyl)[14][15]
~1100-1300C-O stretch (ester)[14]
Aromatic C=CBenzene and furan ring stretches[14]
¹H NMR (ppm) ~7.73 (d)Benzofuran proton[14]
~7.63 (d)Benzofuran proton[14]
~7.57 (s)Benzofuran proton (at C3)[14]
~7.51 (t)Benzofuran proton[14]
~7.33 (t)Benzofuran proton[14]
~4.4 (q)-O-CH₂ -CH₃ (Ethyl ester)N/A
~1.4 (t)-O-CH₂-CH₃ (Ethyl ester)N/A
¹³C NMR (ppm) ~159.0Ester C =ON/A
~155.8, ~150.6Benzofuran carbons (C-O)[14]
~128.9 - ~112.6Aromatic carbons[14]
~61.5-O-CH₂ -CH₃N/A
~14.5-O-CH₂-CH₃ N/A

Note: NMR shifts are approximate and can vary based on the solvent and spectrometer frequency. They are based on typical values for this structural class.[14][16]

Synthesis and Purification: A Validated Protocol

Numerous methods exist for the synthesis of the benzofuran scaffold.[17] A common and reliable approach for preparing this compound involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as ethyl bromoacetate or chloroacetate.[18][19]

Workflow for Synthesis of this compound

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Product Salicylaldehyde Salicylaldehyde Reaction Reflux (24h) Salicylaldehyde->Reaction Bromoacetate Ethyl Bromoacetate Bromoacetate->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Removal Solvent Removal (Reduced Pressure) Reaction->Removal Dissolve Dissolve in Ethyl Acetate Removal->Dissolve Wash Aqueous Wash (5% HCl, H₂O, Brine) Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry FinalRemoval Solvent Removal Dry->FinalRemoval Product Crude Product FinalRemoval->Product FinalProduct Pure Ethyl Benzofuran-2-carboxylate Product->FinalProduct

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[18]

  • Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol) and ethyl bromoacetate (1.2 mmol).

    • Causality Explanation: K₂CO₃ serves as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K⁺) while not interfering with the nucleophile, promoting the subsequent Sₙ2 reaction and intramolecular cyclization.

  • Reaction Execution: Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: TLC is crucial for ensuring the reaction has gone to completion. A spot corresponding to the starting salicylaldehyde should diminish while a new, less polar spot for the product appears.

  • Initial Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (200 mL). Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine (50 mL).

    • Causality Explanation: The HCl wash removes any remaining basic K₂CO₃ and other basic impurities. The water and brine washes remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (If Necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily due to the reactivity of its ester functional group and the C-3 position of the benzofuran ring.[6][20]

Caption: Key reactive sites on this compound.

  • Ester Group Transformations: The ethyl ester is readily transformed into other functional groups.

    • Hydrolysis: Alkaline hydrolysis with a base like NaOH efficiently converts the ester to the corresponding benzofuran-2-carboxylic acid.[21] This acid is a crucial precursor for many other derivatives.

    • Transamidation: The ester can be converted to a wide variety of benzofuran-2-carboxamides.[6] This is particularly important in drug discovery, as amides are common pharmacophores. A modern approach involves a two-step, one-pot procedure using an 8-aminoquinoline (8-AQ) auxiliary, which first facilitates C-H functionalization at the C-3 position, followed by transamidation to install the desired amine.[6]

  • C-3 Position Functionalization: While the C-2 position is occupied, the adjacent C-3 position is amenable to functionalization, often through palladium-catalyzed C-H activation/arylation reactions.[6] This allows for the introduction of diverse aryl and heteroaryl substituents, dramatically expanding the chemical space accessible from this starting material.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable building block in several advanced fields:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of compounds with a wide range of biological activities.[22] The benzofuran core is present in drugs like the antiarrhythmic amiodarone and the gout treatment benzbromarone.[1][4] Derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[5] Specifically, it is used to build molecules targeting neurological disorders by providing a scaffold that can be modified to bind specific brain receptors.[7][22]

  • Organic Synthesis: It is a foundational component for creating complex heterocyclic systems. For example, it has been used as a reactant to prepare benzofuropyridines, which show a high affinity for the α2-adrenoceptor.[23]

  • Material Science: The benzofuran motif is also explored in the development of organic materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.[22]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazards: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[24] It is classified as a combustible solid.[8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] The recommended storage temperature is 2-8°C (refrigerated).[8][11] It should be kept away from heat, sparks, and open flames.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound (CAS 3199-61-9) is far more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block. A thorough understanding of its synthesis, handling, and synthetic potential, as outlined in this guide, empowers researchers to fully leverage this molecule in the rational design and development of novel, high-value compounds.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl Benzofuran-2-carboxylate (C₁₁H₁₀O₃), a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound serves as a fundamental building block in medicinal chemistry. The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a research and development pipeline. This guide elucidates the causality behind experimental choices in spectroscopic analysis and provides a self-validating system for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its fused aromatic and furan rings and an ethyl ester functional group, gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each part of the molecule to the overall spectra is key to its unambiguous identification.

Molecular Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol

The following sections will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw data and a thorough interpretation based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.64Doublet (d)7.421HAromatic H
7.56Doublet (d)8.081HAromatic H
7.50Singlet (s)-1HFuran H
7.43-7.41Multiplet (m)-1HAromatic H
7.28-7.26Multiplet (m)-1HAromatic H
4.42Quartet (q)7.10 (calculated)2H-O-CH₂-CH₃
1.40Triplet (t)7.10 (calculated)3H-O-CH₂-CH₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 7.26-7.64): The signals in the downfield region are characteristic of protons attached to the benzene ring of the benzofuran system. The distinct doublets and multiplets arise from the coupling between adjacent protons on the ring, and their specific chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing ester group.

  • Furan Proton (δ 7.50): The singlet at 7.50 ppm is assigned to the proton on the furan ring (at the 3-position). Its singlet nature indicates the absence of adjacent protons.

  • Ethyl Ester Protons (δ 4.42 and 1.40): The quartet at 4.42 ppm corresponds to the two methylene (-CH₂-) protons of the ethyl group. The quartet splitting pattern is due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is assigned to the three methyl (-CH₃) protons, which are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for these signals, respectively, confirm the presence of an ethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound was recorded at 100 MHz in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
159.5C=O (Ester)
155.6Aromatic C-O
145.6Aromatic C
127.5Aromatic CH
126.8Aromatic CH
123.6Aromatic CH
122.7Aromatic CH
113.7Furan C
112.2Furan CH
61.4-O-CH₂-CH₃
14.2-O-CH₂-CH₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ 159.5): The most downfield signal is characteristic of the ester carbonyl carbon, which is significantly deshielded due to the electronegativity of the two attached oxygen atoms.

  • Aromatic and Furan Carbons (δ 112.2-155.6): The signals in this region correspond to the eight carbon atoms of the benzofuran ring system. The chemical shifts are influenced by their position relative to the oxygen heteroatom and the ester substituent. The carbon attached to the furan oxygen (C-O) appears at a relatively downfield shift of 155.6 ppm.

  • Ethyl Group Carbons (δ 61.4 and 14.2): The signal at 61.4 ppm is assigned to the methylene carbon (-O-CH₂-) of the ethyl group, which is deshielded by the adjacent oxygen atom. The upfield signal at 14.2 ppm corresponds to the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester and the aromatic system.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H stretch
~2850-2980MediumAliphatic C-H stretch
~1715-1735StrongC=O stretch (α,β-unsaturated ester)[2][3]
~1570-1600Medium-StrongC=C stretch (aromatic)
~1250-1300StrongAsymmetric C-O-C stretch (aryl ether)[1]
~1000-1100StrongSymmetric C-O-C stretch (ester)[2][3]

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong absorption band in the region of 1715-1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The conjugation of the carbonyl with the benzofuran ring system typically shifts this band to a slightly lower wavenumber compared to a saturated ester.[2][3]

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the ethyl group.

  • C-O Stretches: The strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ are due to the C-O stretching vibrations of the ester and the aryl ether functionalities.[1] Aryl alkyl ethers typically show a strong, characteristic absorption for the asymmetric C-O-C stretch around 1250 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
191[M+H]⁺ (Molecular ion + proton)
190M⁺ (Molecular ion)
162[M - C₂H₄]⁺ (Loss of ethene via McLafferty rearrangement)
145[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
117[Benzofuran-C≡O]⁺ (Loss of ethoxy radical and CO)

The molecular ion peak is reported as [M+H]⁺ in the ESI-MS data from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. In electrospray ionization (ESI), it is common to observe the protonated molecule [M+H]⁺ at m/z 191.[1]

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), resulting in a fragment ion at m/z 145 (the benzofuranylacylium ion).

    • McLafferty Rearrangement: Another characteristic fragmentation for esters with a γ-hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral alkene. In this case, it would lead to the loss of ethene (C₂H₄, mass = 28) and the formation of a radical cation at m/z 162.

    • Further Fragmentation: The acylium ion at m/z 145 can further lose a molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z 117, corresponding to the benzofuran cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Thin Film): If the sample is a low-melting solid or oil, a thin film can be prepared by placing a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Ethyl Benzofuran-2-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation: - Connectivity - Functional Groups NMR->Structure_Elucidation Proton & Carbon Environments IR->Structure_Elucidation Functional Group Identification MS->Structure_Elucidation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure and purity. This guide serves as a valuable resource for scientists, ensuring the integrity of this crucial synthetic intermediate in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of Ethyl Benzofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl benzofuran-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. A deep understanding of its solubility is critical for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This document delves into the physicochemical properties of the molecule that govern its solubility, outlines theoretical principles, presents a qualitative solubility profile in a range of common organic solvents, and provides a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its behavior in various solvent systems.

Introduction: The Critical Role of Solubility in a Research & Development Context

This compound (CAS No: 3199-61-9) is a versatile heterocyclic building block.[1] Its utility in the synthesis of bioactive molecules is well-established, particularly in the development of drugs targeting neurological disorders and in the creation of advanced agrochemicals.[1][2] The success of these synthetic pathways, and the subsequent purification and formulation of the final active pharmaceutical ingredient (API), are intrinsically linked to the solubility of this intermediate.

A thorough understanding of solubility allows the scientist to:

  • Select appropriate reaction solvents: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

  • Develop efficient purification strategies: Techniques like crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities.[3]

  • Control crystallization processes: Knowledge of solubility curves is essential for maximizing yield and controlling crystal polymorphism, which can impact the final product's bioavailability and stability.

  • Streamline downstream processing: From extractions to formulations, selecting the right solvent system based on solubility is paramount for efficiency and product quality.

This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this compound, thereby mitigating risks of process inefficiencies and batch failures.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] Let's examine the key physicochemical properties of this compound.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₀O₃[5]Indicates a significant carbon backbone, suggesting nonpolar character.
Molecular Weight 190.20 g/mol A moderate molecular weight.
Appearance White to Yellow Powder/Crystals[1]A solid at room temperature.
Melting Point 29-34 °CRelatively low melting point for a solid.
Functional Groups Ester, Benzofuran (aromatic ether)The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The benzofuran ring is largely nonpolar and contributes to van der Waals forces.
XLogP3 / LogP 2.9 - 3.05[5][6]A positive LogP value greater than 1 indicates a preference for a nonpolar (octanol) environment over a polar (water) one, classifying it as a hydrophobic/lipophilic compound.
Polar Surface Area (PSA) 39.4 Ų[5]The PSA, arising from the oxygen atoms, is relatively small compared to the nonpolar surface area of the rings, further indicating limited solubility in highly polar solvents like water.

Expert Interpretation: The molecular structure of this compound presents a duality. The large, fused aromatic ring system (benzofuran) is inherently nonpolar and will dominate the molecule's interactions, favoring dissolution in nonpolar or moderately polar solvents through van der Waals forces. The ethyl ester group, however, introduces polarity. The two oxygen atoms are hydrogen bond acceptors, meaning they can interact favorably with protic solvents (like alcohols) and other polar molecules.[7]

However, the high LogP value of ~3.0 is a strong indicator that the molecule is significantly more lipophilic than hydrophilic.[5][6] Therefore, it is predicted to be generally insoluble in water but should exhibit good solubility in a range of common organic solvents.[8]

Predicted Solubility Profile of this compound

While exhaustive quantitative data is not publicly available, we can construct a reliable qualitative solubility profile based on the physicochemical properties and established chemical principles. The following table categorizes solvents by polarity and predicts the solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Cyclohexane, TolueneModerate to Good The nonpolar benzofuran ring system will interact favorably with these solvents via London dispersion forces. Toluene, being aromatic, may offer slightly better solubility due to potential π-π stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Excellent This class of solvents offers the best balance. Their moderate polarity and ability to engage in dipole-dipole interactions with the ester group, combined with their organic nature that accommodates the nonpolar ring system, make them ideal solvents. Ethyl acetate, being an ester itself, is expected to be a particularly effective solvent.[9]
Polar Protic Methanol, EthanolGood These alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group.[7] Their shorter alkyl chains mean they are quite polar, but they still possess enough nonpolar character to dissolve the compound effectively.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Poor to Insoluble (Water), Soluble (DMSO) The molecule's high lipophilicity (LogP ~3.0) and large nonpolar surface area make it energetically unfavorable to break the strong hydrogen-bonding network of water.[7] It is therefore expected to be practically insoluble in water. DMSO, despite its high polarity, is an exceptionally strong and versatile solvent and is likely to dissolve the compound.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol describes a robust, small-scale gravimetric method for accurately determining the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Syringes (1 mL, 5 mL)

  • Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

  • Drying oven or vacuum oven

  • Pre-weighed glass sample pans or vials

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solute to a known mass of solvent in a vial B 2. Tightly cap the vial A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow solids to settle (e.g., 2 hours) C->D E 5. Withdraw supernatant using a syringe filter D->E F 6. Dispense a known mass of the clear solution into a pre-weighed pan E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh the remaining solute residue G->H I 9. Calculate Solubility H->I G cluster_factors Influencing Factors Solubility Solubility Temp Temperature Temp->Solubility Generally Increases (Endothermic Dissolution) Solvent Solvent Polarity Solvent->Solubility "Like Dissolves Like" Purity Solute Purity Purity->Solubility Impurities can increase or decrease

References

Unlocking Molecular Architecture: A Guide to the Crystal Structure Analysis of Ethyl Benzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When functionalized as Ethyl Benzofuran-2-carboxylate, the resulting derivatives present a unique combination of steric and electronic properties that significantly influence their three-dimensional arrangement in the solid state. Understanding this arrangement—the crystal structure—is not merely an academic exercise; it is a critical directive in modern drug development.[3][4]

The crystal structure dictates fundamental physicochemical properties such as solubility, stability, and bioavailability, which are paramount to a drug candidate's success.[5] Furthermore, high-resolution structural data provides an unambiguous blueprint of the molecule's conformation and intermolecular interactions, offering invaluable insights for structure-based drug design and lead optimization.[6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the entire crystal structure analysis workflow for this compound derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, emphasizing the self-validating systems that ensure the trustworthiness and integrity of the final structural model.

Part 1: The Foundation - From Synthesis to High-Quality Single Crystals

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final data is inextricably linked to the quality of the initial crystal. This section details the foundational steps of synthesizing and, most critically, crystallizing the target compound.

Synthesis of this compound Derivatives

The synthesis of the benzofuran core is well-established, often beginning with substituted salicylaldehydes. A common and efficient method involves the reaction of a salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by cyclization to form the this compound core.[8][9] Further derivatization can be achieved through various reactions to produce a library of compounds for analysis.[10]

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging bottleneck in the entire process.[11] For organic molecules like benzofuran derivatives, success hinges on a systematic exploration of conditions to induce slow, ordered growth from a supersaturated solution.[12] A rapid precipitation will invariably lead to polycrystalline powder or an amorphous solid, unsuitable for single-crystal analysis.[13]

Causality in Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent is one in which the compound is sparingly soluble.[13]

  • If solubility is too high: The solution may never reach the necessary supersaturation for nucleation, or it may yield an oil or amorphous precipitate.

  • If solubility is too low: The compound will not dissolve sufficiently to allow for crystal growth.

A common strategy is to use a binary solvent system: one "good" solvent in which the compound is soluble, and one "poor" solvent (or "anti-solvent") in which it is not. This allows for fine-tuning of the solubility properties. For this compound derivatives, which possess moderate polarity, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often effective starting points.

Experimental Protocol 1: Single Crystal Growth via Slow Evaporation

This is the most common and often successful technique for organic molecules.

  • Purity Check: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: In parallel, test the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane, hexane).

  • Solution Preparation: Dissolve 5-10 mg of the compound in the minimum amount of a suitable "good" solvent in a small, clean glass vial.

  • Induce Supersaturation: If using a single solvent, leave the vial partially covered (e.g., with parafilm pierced by a needle) in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to nucleation and crystal growth.

  • Monitoring: Observe the vial daily. High-quality, single crystals should appear as clear, well-defined geometric shapes over several days to weeks.

Part 2: The Core Analysis - Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the core analytical technique of Single-Crystal X-ray Diffraction (SCXRD) can be employed. This technique provides the most accurate and detailed information about the three-dimensional arrangement of atoms in a crystal.[14]

The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes. By rotating the crystal and collecting thousands of diffraction spots, a complete map of the electron density within the unit cell can be reconstructed.

Workflow for SCXRD Analysis

The process from crystal mounting to a refined structure follows a well-defined, logical path. This workflow ensures data integrity and produces a chemically sensible model.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Crystal Selection & Mounting DataCollection Diffraction Data Collection Crystal->DataCollection On Goniometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Frames StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution HKL File Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Validation (checkCIF) Refinement->Validation Final Model (CIF) FinalReport Final Structural Report Validation->FinalReport

Caption: The logical workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol 2: Generalized SCXRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or glass fiber.

  • Cryo-protection: The crystal is often flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage, resulting in higher quality data.[15]

  • Data Collection: The mounted crystal is placed in a diffractometer. A high-intensity, monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal. The crystal is slowly rotated, and a series of diffraction images (frames) are collected on a detector.

  • Data Reduction: The collected frames are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors.

  • Structure Solution: The primary challenge is solving the "phase problem." Direct methods or Patterson methods are computational techniques used to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Trustworthiness: The Self-Validating System

The final output of the refinement process is a Crystallographic Information File (CIF).[16][17] This is a standard text file format that contains all the information about the crystal structure and the experiment.[18][19]

A critical step for ensuring trustworthiness is the validation of this CIF using the International Union of Crystallography's (IUCr) checkCIF service.[20] This online tool automatically checks the file for syntactic correctness and for inconsistencies in the geometric and crystallographic data, flagging potential issues for review. This process is a cornerstone of self-validation in the crystallographic community.

Data Presentation: Crystallographic Data Table

Quantitative data from the SCXRD experiment is conventionally summarized in a standardized table.

ParameterExample Value (for a derivative)[15][21]Explanation
Chemical FormulaC₁₁H₉BrO₃The molecular formula of the compound.
Formula Weight269.09 g/mol The molecular weight.
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic).
Space GroupP2₁/cThe symmetry of the crystal structure.
a, b, c (Å)3.88, 23.78, 11.08The lengths of the unit cell axes.
α, β, γ (°)90, 96.9, 90The angles of the unit cell.
Volume (ų)1016.9The volume of the unit cell.
Z4The number of molecules in the unit cell.
R1 [I > 2σ(I)]0.055A measure of the agreement between the model and data.
wR2 (all data)0.109A weighted R-factor based on all data.
Goodness-of-fit (S)1.18Should be close to 1 for a good refinement.

Part 3: Advanced Structural Interpretation and Validation

A solved crystal structure is more than just a picture; it is a rich dataset that reveals the intricate network of non-covalent interactions governing the crystal packing. Advanced analytical tools are essential for a deeper understanding and for providing an additional layer of validation.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal.[22][23] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density.[24]

By mapping properties onto this surface, one can identify regions involved in specific interactions. Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts.[25][26] This allows for a clear understanding of the relative contributions of hydrogen bonds, π-π stacking, and van der Waals forces to the overall crystal stability.

Hirshfeld_Workflow CIF Input: Refined CIF File HS_Calc Hirshfeld Surface Calculation CIF->HS_Calc FP_Gen 2D Fingerprint Plot Generation HS_Calc->FP_Gen Quantify Quantification of Interactions FP_Gen->Quantify Output Output: Visual & Quantitative Analysis of Packing Quantify->Output

Caption: Workflow for Hirshfeld Surface Analysis.

Data Presentation: Intermolecular Contact Contributions

Contact Type% ContributionSignificance in Benzofuran Derivatives
H···H~45-55%Represents the largest contribution, indicative of van der Waals forces.
O···H/H···O~15-25%Highlights the importance of hydrogen bonding, often involving the carboxylate oxygen atoms.[22]
C···H/H···C~10-20%Can indicate C-H···π interactions with the aromatic rings.
C···C~3-8%Suggests the presence of π-π stacking interactions between benzofuran ring systems.[15]
Computational Validation with Density Functional Theory (DFT)

As a final layer of validation, the experimental geometry can be compared with a theoretical model derived from quantum chemical calculations. Density Functional Theory (DFT) is a robust method for optimizing molecular geometry in the gas phase.[27] By performing a geometry optimization on the molecule, we can obtain theoretical bond lengths and angles.[21][28]

A close agreement between the DFT-optimized structure and the experimental SCXRD structure provides strong confidence in the correctness of the crystallographic model.[29][30] Discrepancies can sometimes point to significant solid-state effects, such as strong hydrogen bonding, that are not present in the gas-phase calculation.

Conclusion: From Atomic Coordinates to Informed Drug Development

The crystal structure analysis of this compound derivatives is a multi-faceted process that integrates careful synthesis, meticulous crystallization, precise X-ray diffraction analysis, and advanced computational validation. Each step in the workflow is designed to build upon the last, creating a self-validating system that ensures the final structural model is both accurate and trustworthy.

For researchers and scientists in drug development, the resulting data is invaluable. It provides a definitive understanding of the molecule's solid-state conformation and packing, which directly impacts critical pharmaceutical properties.[3][5] This knowledge empowers more rational decisions in lead optimization, formulation development, and ultimately, the design of safer and more effective therapeutic agents.[6]

References

Chemical reactivity of the furan ring in Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Furan Ring in Ethyl Benzofuran-2-carboxylate

Abstract

Benzofuran and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their presence in a multitude of pharmacologically active compounds.[1][2] this compound is a key intermediate, offering a versatile platform for molecular elaboration. However, its reactivity is nuanced, governed by the interplay between the aromatic benzene ring and the furan moiety, which is significantly modulated by the electron-withdrawing ethyl carboxylate group at the C2 position. This guide provides an in-depth exploration of the chemical reactivity of this molecule, focusing on the furan ring. We will dissect the causality behind its behavior in various reaction classes, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Structure and Reactivity Overview

The benzofuran ring system is an aromatic heterocycle where a benzene ring is fused to a furan ring. In unsubstituted benzofuran, the furan ring is electron-rich and thus susceptible to electrophilic attack, typically at the C2 position.[3][4] However, in this compound, the landscape of reactivity is fundamentally altered. The ethyl carboxylate (-COOEt) group at the C2 position is a strong electron-withdrawing group (EWG).

Key consequences of the C2-Ester Group:

  • Deactivation towards Electrophilic Attack: The EWG significantly reduces the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzofuran.

  • Altered Regioselectivity: For electrophilic aromatic substitution, the deactivation of the furan ring often directs electrophiles to attack the less deactivated benzene ring, typically at the C5 or C7 positions.

  • Activation of C3 Position: The C3 position becomes a viable site for nucleophilic attack or deprotonation, influenced by the adjacent electron-withdrawing ester.

  • Carbonyl Reactivity: The ester group itself serves as a primary site for nucleophilic acyl substitution, providing a direct handle for functionalization.

This guide will systematically explore these reactivity patterns.

Electrophilic Aromatic Substitution

While the furan ring is deactivated, forcing conditions can achieve substitution. More commonly, reactions occur on the benzenoid ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[5][6] The electrophile, a chloroiminium ion, is weaker than those used in Friedel-Crafts reactions, but effective for many heterocycles.[7] Due to the deactivating C2-ester, formylation on this compound is challenging and often requires harsh conditions, with substitution typically occurring on the benzene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Objective: To introduce a formyl (-CHO) group onto the benzofuran scaffold, likely at the C5 position.

  • Causality: The reaction proceeds via electrophilic attack by the Vilsmeier reagent. The regioselectivity is dictated by the electronic deactivation of the furan ring, favoring substitution on the benzene ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous DMF (5.0 eq.) to 0°C in an ice bath. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DMF (2.0 eq.) and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Hydrolysis: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 5-formylbenzofuran-2-carboxylate.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Benzofuran Ethyl Benzofuran- 2-carboxylate Benzofuran->Sigma_Complex 2. Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt 3. Rearomatization Product Ethyl 5-formylbenzofuran- 2-carboxylate Iminium_Salt->Product 4. Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Reduction of the Furan Ring

The selective hydrogenation of the furan ring in benzofurans to yield 2,3-dihydrobenzofurans is a critical transformation, as this saturated motif is prevalent in many bioactive molecules.[8] The challenge lies in reducing the C2=C3 double bond without affecting the aromatic benzene ring or the ester functionality.

Catalytic hydrogenation is the method of choice. While various catalysts can be employed, systems based on palladium, ruthenium, and rhodium have shown high efficacy and selectivity.[9][10][11] A recent study demonstrated that palladium-ruthenium bimetallic nanoparticles (Pd^Ru/C) are highly active and selective for this transformation, even at low temperatures.[12]

Experimental Protocol: Selective Hydrogenation of this compound

  • Objective: To selectively reduce the furan C2=C3 double bond to yield Ethyl 2,3-dihydrobenzofuran-2-carboxylate.

  • Causality: A heterogeneous catalyst, such as Pd^Ru/C, provides active sites for the chemoselective addition of hydrogen across the furan double bond. The bimetallic system can offer superior activity and selectivity compared to monometallic catalysts.[12]

Step-by-Step Methodology:

  • Setup: To a high-pressure autoclave reactor, add this compound (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and the Pd^Ru/C catalyst (e.g., 1-5 mol% Ru).

  • Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (H₂) to the desired pressure (e.g., 20 bar). Stir the reaction mixture at the desired temperature (e.g., 4°C to room temperature).[12]

  • Monitoring: Monitor the reaction for hydrogen uptake and/or by taking aliquots for analysis by GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify further by silica gel chromatography.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Dihydro-product (%)Reference
Pd^Ru/C-0.154200.5>9992[12]
Ru@SILP-[ZnCl₄]²⁻80302>99>99[9]
Co-CoO/SiO₂12050249896[8]

Reactions involving the C3 Position: Lithiation

While the C2 position is blocked, the C3 proton is activated by the adjacent C2-ester group, making it susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This C3-lithiation is a powerful strategy for introducing a wide range of electrophiles at this position.[13]

This approach transforms the electronically deactivated furan ring into a potent nucleophile, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at a position that is otherwise difficult to functionalize directly.

Diagram: C3-Lithiation and Electrophilic Quench

Lithiation Start Ethyl Benzofuran- 2-carboxylate Lithiate C3-Lithiated Intermediate Start->Lithiate 1. Deprotonation Base Strong Base (e.g., LDA, n-BuLi) Base->Lithiate Product Ethyl 3-Substituted- benzofuran-2-carboxylate Lithiate->Product 2. Electrophilic Quench Electrophile Electrophile (E⁺) (e.g., R-X, Aldehyde) Electrophile->Product

Caption: General workflow for C3-functionalization via lithiation.

Experimental Protocol: C3-Alkylation via Lithiation

  • Objective: To introduce an alkyl group at the C3 position of this compound.

  • Causality: The strong base selectively removes the acidic C3 proton. The resulting organolithium species is a strong nucleophile that readily reacts with an alkyl halide electrophile.

Step-by-Step Methodology:

  • Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution, ensuring the temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the C3-lithiated species.

  • Electrophilic Quench: Add an alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq.) dropwise to the reaction mixture at -78°C.

  • Reaction: Allow the reaction to stir at -78°C for 2-4 hours, then let it warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired C3-alkylated product.

Ring-Opening Reactions

The cleavage of the endocyclic C2-O bond in benzofurans provides a powerful synthetic route to valuable ortho-functionalized phenol derivatives.[14] This transformation can be achieved under various conditions, including transition-metal catalysis (e.g., with Nickel) or using strong organometallic reagents.[15][16] Nickel-catalyzed ring-opening using silanes as reducing agents is a particularly effective method, proceeding via Ni-H insertion and β-oxygen elimination.[16]

Experimental Protocol: Ni-Catalyzed Reductive Ring-Opening

  • Objective: To cleave the furan ring to generate an ortho-vinylphenol derivative.

  • Causality: A low-valent Nickel catalyst inserts into a Si-H bond, and the resulting Ni-H species adds across the C2=C3 double bond. Subsequent β-oxygen elimination cleaves the C2-O bond, and reductive elimination regenerates the catalyst and releases the product.[16]

Step-by-Step Methodology:

  • Setup: In a glovebox, add Ni(cod)₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and this compound (1.0 eq.) to an oven-dried vial.

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous toluene) followed by a silane reducing agent (e.g., PhSiH₃, 2.0 eq.).

  • Reaction: Seal the vial and remove it from the glovebox. Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding a few drops of water. Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by column chromatography to yield the corresponding ortho-substituted phenol product.

Conclusion

The chemical reactivity of this compound is a rich and multifaceted subject. The C2-ester group acts as a powerful control element, deactivating the furan ring towards classical electrophilic substitution while simultaneously enabling functionalization at the C3-position via deprotonation and providing a handle for nucleophilic acyl substitution. Furthermore, selective reduction and strategic ring-opening reactions provide access to valuable saturated and ortho-functionalized phenolic scaffolds. Understanding these distinct reactivity patterns allows researchers to strategically employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif ubiquitously found in a vast array of natural products and synthetic compounds of significant medicinal value.[1] This guide provides a comprehensive technical overview of the discovery and natural occurrence of a specific subclass: benzofuran esters. We will delve into the historical context of their discovery, explore their diverse natural sources across the plant and microbial kingdoms, and present detailed methodologies for their isolation and structural elucidation. Furthermore, this document will examine the known biological activities that underscore their potential as lead compounds in drug discovery and development, supported by quantitative data and mechanistic insights.

Introduction: The Significance of the Benzofuran Ester Moiety

Benzofuran derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The ester functional group, when appended to the benzofuran core, can significantly influence the molecule's physicochemical properties, such as lipophilicity and cell permeability, thereby modulating its biological activity.[4] Preliminary structure-activity relationship (SAR) studies have indicated that the ester group at the C-2 position of the benzofuran ring can be a critical determinant of cytotoxic activity, making this class of compounds particularly interesting for oncology research.[4] This guide aims to provide an in-depth exploration of naturally occurring benzofuran esters, from their discovery in nature to their potential therapeutic applications.

A Journey of Discovery: From Early Observations to Modern Characterization

The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the parent compound from coumarin.[5][6] The initial discoveries of naturally occurring benzofuran derivatives were primarily from plant sources, where they exist as part of complex secondary metabolite profiles.[3] The identification of benzofuran esters as a distinct subclass has been a more recent development, propelled by advancements in chromatographic and spectroscopic techniques that allow for the isolation and detailed structural characterization of these often minor constituents.

Natural Occurrence: A Survey of Biological Sources

Benzofuran esters are biosynthesized by a variety of organisms, most notably in the plant kingdom, but also by endophytic and marine fungi. Their distribution is not uniform, with certain plant families being particularly rich sources.

Plant Kingdom: A Rich Reservoir

The plant kingdom is the most prolific source of benzofuran esters discovered to date. Families such as Fabaceae, Moraceae, and Asteraceae are prominent producers of these compounds.[7]

  • Fabaceae: The seeds of Psoralea corylifolia have proven to be a particularly rich source of benzofuran derivatives, including several esters.[3][8] Notable examples include corylifonol and isocorylifonol, which are ethyl esters, as well as isopsoralenoside butyl ester and isopsoralenoside methyl ester.[8][9]

  • Moraceae: Species from the Morus genus, commonly known as mulberries, are known to produce a variety of arylbenzofuran derivatives, some of which are prenylated and may exist as esters.[10][11]

  • Asteraceae: A novel benzofuran ester, methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate, was isolated from an ethanol extract of Artemisia halodendron.[12]

Fungal Kingdom: An Emerging Frontier

Marine and endophytic fungi are increasingly recognized as a source of novel bioactive natural products, including benzofuran derivatives.[13] While specific examples of naturally occurring benzofuran esters from fungi are less documented than from plants, the metabolic diversity of these microorganisms suggests they are a promising area for future discovery. For instance, chemical investigations of the marine-derived fungus Penicillium crustosum have yielded various benzofuran compounds, highlighting the potential of this ecological niche.[13]

Table 1: Selected Examples of Naturally Occurring Benzofuran Esters

Compound NameNatural SourceFamily/ClassReference(s)
CorylifonolPsoralea corylifolia (seeds)Fabaceae[3][8]
IsocorylifonolPsoralea corylifolia (seeds)Fabaceae[3][8]
Isopsoralenoside butyl esterPsoralea corylifoliaFabaceae[9]
Isopsoralenoside methyl esterPsoralea corylifoliaFabaceae[9]
Methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylateArtemisia halodendronAsteraceae[12]

Isolation and Structural Elucidation: A Methodological Approach

The isolation and characterization of benzofuran esters from complex natural extracts require a systematic and multi-technique approach. The choice of methodology is dictated by the chemical properties of the target compounds and the nature of the source material.

Extraction and Preliminary Fractionation

The initial step involves the extraction of secondary metabolites from the source material. The selection of solvents is critical and is based on the polarity of the target benzofuran esters.

Experimental Protocol: General Extraction Procedure

  • Sample Preparation: The air-dried and powdered source material (e.g., plant seeds, fungal biomass) is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and ethanol, to fractionate the compounds based on their solubility.

  • Concentration: The resulting extracts are concentrated under reduced pressure to yield crude extracts for further purification.

Chromatographic Purification

The purification of individual benzofuran esters from the crude extracts is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Chromatographic Separation

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water, to isolate the pure benzofuran esters.

Structure Determination

The definitive structure of the isolated benzofuran esters is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the benzofuran ring.

Caption: General workflow for the isolation and characterization of benzofuran esters.

Biosynthesis of Benzofuran Esters: Unraveling Nature's Synthetic Machinery

The biosynthesis of the benzofuran core in plants has been studied, with evidence pointing towards pathways involving phenylalanine and the 1-deoxy-D-xylulose 5-phosphate pathway for the formation of the benzenoid ring and the furan moiety, respectively. However, the specific enzymatic steps leading to the esterification of the benzofuran scaffold are less well understood and represent an area of active research. It is hypothesized that acyltransferases are responsible for catalyzing the transfer of an acyl group from a donor molecule (e.g., acetyl-CoA) to a hydroxylated benzofuran precursor.

Caption: Proposed biosynthetic pathway for benzofuran esters.

Biological Activities and Therapeutic Potential

Naturally occurring benzofuran esters have demonstrated a range of promising biological activities, positioning them as valuable leads for drug development.

Anticancer Activity

Several benzofuran derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[14] The natural benzofuran derivative ailanthoidol, for instance, has shown potent cytotoxicity in hepatoma cells.[2] While specific data for many naturally occurring benzofuran esters is still emerging, the established anticancer potential of the benzofuran scaffold suggests that these ester derivatives are promising candidates for further investigation.

Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties.[1] Some natural benzofurans can significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide-stimulated macrophages.[1] The anti-inflammatory effects of specific benzofuran esters are an active area of research.

Antimicrobial Activity

The benzofuran nucleus is a component of several compounds with antimicrobial and antifungal activity.[15][16] For example, cicerfuran, a benzofuran from chickpea roots, has demonstrated antibacterial and antifungal properties.[7] The antimicrobial potential of naturally occurring benzofuran esters is a promising avenue for the discovery of new anti-infective agents.

Table 2: Reported Biological Activities of Benzofuran Derivatives

Biological ActivityKey FindingsRepresentative Compounds/DerivativesReference(s)
Anticancer Potent cytotoxicity against hepatoma cells.Ailanthoidol[2]
Selective activity against HeLa cell line.Synthetic benzofurans[17]
Anti-inflammatory Inhibition of nitric oxide (NO) production.2-arylbenzo[b]furans[1]
Activation of the TLR4/NF-κB pathway.Benzofurans from Psoralea corylifolia[6]
Antimicrobial Antibacterial and antifungal activity.Cicerfuran[7]
Antifungal activity against Candida species.Halogenated 3-benzofurancarboxylic acid esters[18]

Conclusion and Future Perspectives

The discovery and study of naturally occurring benzofuran esters represent a vibrant and promising field of natural product chemistry and drug discovery. The diverse structural motifs and significant biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on the comprehensive screening of a wider range of natural sources, including underexplored plant species and microbial strains, to identify novel benzofuran esters. Elucidating the biosynthetic pathways of these compounds will not only provide fundamental scientific knowledge but may also open avenues for their biotechnological production. Furthermore, detailed mechanistic studies are required to fully understand the structure-activity relationships and therapeutic potential of this fascinating class of natural products.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Benzofuran-2-carboxylate is a key heterocyclic motif with significant applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize this compound. We will delve into the principles of Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and explore Natural Bond Orbital (NBO) analysis for insights into intramolecular interactions. Furthermore, we will contextualize these theoretical calculations within the broader scope of drug development by discussing molecular docking simulations, a critical tool for predicting protein-ligand interactions. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the selection of specific computational methods, thereby empowering researchers to apply these techniques to their own investigations of benzofuran derivatives and other complex molecular systems.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran skeleton, a fusion of a benzene and a furan ring, is a privileged scaffold in organic and medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] this compound, as a stable and versatile derivative, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3][4] The ester functional group at the 2-position provides a reactive handle for further chemical modifications, making it an attractive starting point for creating libraries of novel compounds for drug discovery.

Theoretical calculations offer a powerful, non-invasive lens through which we can understand and predict the behavior of such molecules at an atomic level. By employing computational chemistry, we can elucidate electronic structures, predict spectroscopic signatures, and model interactions with biological targets, all of which can significantly accelerate the research and development process. This guide will provide a detailed walkthrough of the essential theoretical calculations applicable to this compound.

Foundational Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For a molecule like this compound, DFT is ideal for determining its most stable three-dimensional conformation and predicting a variety of its chemical and physical properties.

The Causality of Method and Basis Set Selection

The accuracy of any DFT calculation is critically dependent on the choice of two key components: the functional and the basis set .

  • Functional: The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems like benzofurans.[3][5]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this type of molecule.[6]

    • 6-311: Indicates a triple-zeta basis set, providing a more flexible description of the valence electrons.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Experimental Protocol: Geometry Optimization

The first and most fundamental calculation is geometry optimization, which locates the minimum energy structure of the molecule.

Step-by-Step Methodology:

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Calculation Setup:

    • Job Type: Optimization.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0 (neutral molecule).

    • Multiplicity: 1 (singlet ground state).

  • Execution and Analysis: Run the calculation. Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies. The output will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

The following diagram illustrates the workflow for a typical DFT geometry optimization and subsequent analysis.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Calculation (DFT) cluster_validation Validation & Analysis Build 1. Build Initial 3D Structure Setup 2. Select Functional (B3LYP) & Basis Set (6-311++G(d,p)) Build->Setup Run 3. Run Geometry Optimization Setup->Run Freq 4. Frequency Calculation (Confirm Minimum Energy) Run->Freq Analyze 5. Analyze Output: - Optimized Geometry - Electronic Properties - Spectra Freq->Analyze HOMO_LUMO cluster_homo HOMO (-6.367 eV) cluster_lumo LUMO (-1.632 eV) HOMO_IMG Electron Density localized on the Benzofuran Ring LUMO_IMG Electron Density delocalized across the entire molecule Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis PDB 1. Obtain Protein Structure (from PDB) Ligand 2. Prepare Ligand Structure (DFT Optimized) DefineSite 3. Define Binding Site on Protein PDB->DefineSite Ligand->DefineSite RunDocking 4. Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->RunDocking Score 5. Rank Poses by Binding Energy Score RunDocking->Score Visualize 6. Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Visualize

References

An In-depth Technical Guide to the Chemistry of Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3][4] When functionalized with a carboxylate group at the 2-position, this scaffold transforms into an exceptionally versatile platform for drug discovery and materials science. The carboxylate moiety serves not only as a critical pharmacophoric element for interacting with biological targets but also as a robust chemical handle for extensive derivatization and molecular elaboration.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core chemistry of benzofuran-2-carboxylates, focusing on field-proven synthetic strategies, key reactive transformations, and impactful applications.

Foundational Synthesis of the Benzofuran-2-Carboxylate Scaffold

The construction of the core benzofuran-2-carboxylate ring system is the gateway to its vast chemical space. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Several robust methods have been established, each with distinct advantages.

The Perkin Rearrangement: A Classic Route Modernized

One of the most fundamental methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin.[8][9]

Causality and Mechanism: The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, yielding a phenoxide intermediate. This phenoxide then undergoes an intramolecular nucleophilic substitution, attacking the vinyl halide to displace the halide and form the five-membered furan ring.[10] Subsequent acidification of the resulting sodium salt provides the free benzofuran-2-carboxylic acid.[10]

Traditional protocols require prolonged heating (approx. 3 hours) at reflux.[10] However, the advent of microwave-assisted organic synthesis has revolutionized this process.

Field-Proven Insight: Microwave irradiation dramatically accelerates the reaction, reducing the time to as little as 5 minutes while often improving yields significantly.[10] This efficiency is critical for rapid library synthesis in a drug discovery context.

Perkin_Rearrangement Perkin Rearrangement Mechanism cluster_0 Step 1: Base-Catalyzed Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Acidification Start 3-Halocoumarin Int1 Ring-Opened Phenoxide/ Carboxylate Intermediate Start->Int1 NaOH, EtOH Int2 Sodium Benzofuran-2-carboxylate Int1->Int2 Intramolecular Nucleophilic Attack (-X⁻) Product Benzofuran-2-carboxylic Acid Int2->Product HCl (aq)

Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [10]

  • To a solution of a 3-bromocoumarin (1.0 mmol) in ethanol (5 mL), add sodium hydroxide (2.0 mmol).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.

  • After cooling, evaporate the solvent under reduced pressure.

  • Redissolve the residue in water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

Palladium-Catalyzed Annulation Strategies

Transition-metal catalysis offers a powerful and modular approach, enabling the coupling of diverse fragments. The Sonogashira coupling, followed by cyclization, is a cornerstone of modern benzofuran synthesis.[2][11][12]

Causality and Mechanism: This strategy involves the palladium- and copper-cocatalyzed cross-coupling of an o-halophenol with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes a 5-endo-dig intramolecular cyclization to furnish the benzofuran ring. This method is highly valued for its tolerance of a wide range of functional groups on both coupling partners.

Sonogashira_Cyclization Pd-Catalyzed Synthesis Workflow Start_Phenol o-Halophenol Coupling Sonogashira Coupling Start_Phenol->Coupling Pd(PPh₃)₂Cl₂, CuI, Base Start_Alkyne Terminal Alkyne (e.g., Propargyl Ester) Start_Alkyne->Coupling Pd(PPh₃)₂Cl₂, CuI, Base Intermediate o-Alkynylphenol Intermediate Coupling->Intermediate Cyclization Intramolecular 5-endo-dig Cyclization Intermediate->Cyclization Heat or Base Product Substituted Benzofuran-2-carboxylate Cyclization->Product

Caption: Workflow for Sonogashira coupling and cyclization.

Direct Synthesis from Salicylaldehydes

For direct access to ethyl or methyl benzofuran-2-carboxylates, the reaction between a salicylaldehyde derivative and an α-bromo ester is exceptionally efficient.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the salicylaldehyde's phenolic hydroxyl group by the α-bromo ester under basic conditions (Williamson ether synthesis). The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate of the ester attacks the aldehyde carbonyl, followed by dehydration to form the furan ring.

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

  • Dissolve salicylaldehyde (1.0 mmol) in acetonitrile (100 mL).

  • Add potassium carbonate (K₂CO₃, 3.0 mmol) to the solution.

  • Slowly add ethyl bromoacetate (1.2 mmol) to the mixture at room temperature.

  • Reflux the reaction mixture for 24 hours, monitoring completion by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Synthesis Method Starting Materials Key Reagents Typical Conditions Advantages Disadvantages
Perkin Rearrangement 3-HalocoumarinsNaOH, HClMicrowave, 5 min or Reflux, 3 hrHigh yields, rapid with MW.[10]Requires pre-synthesis of coumarins.
Pd-Catalyzed Annulation o-Halophenols, Terminal AlkynesPd/Cu catalysts, BaseAnhydrous, inert atmosphereHigh modularity, functional group tolerance.[2][12]Expensive catalysts, potential metal contamination.
From Salicylaldehydes Salicylaldehydes, α-Bromo estersK₂CO₃ or other baseReflux in ACN or DMFDirect, readily available materials.Can have longer reaction times.

Key Chemical Transformations of the Carboxylate Group

The true utility of benzofuran-2-carboxylates in applied research stems from the reactivity of the carboxylate functional group. It is the primary nexus for diversification.

Ester Hydrolysis

The conversion of the ester to the corresponding carboxylic acid is often the first step in preparing amides or other derivatives. This is a self-validating, high-yield transformation.

Causality and Mechanism: The reaction is a standard base-mediated saponification. Hydroxide attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the alkoxide, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.[13][14]

Experimental Protocol: Alkaline Hydrolysis [14]

  • Dissolve the this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF) and 2N sodium hydroxide (NaOH) solution.

  • Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to pH ~2.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the pure benzofuran-2-carboxylic acid.

Amide Bond Formation

Amidation is arguably the most crucial reaction for medicinal chemists, enabling the connection of the benzofuran scaffold to a vast array of amine-containing building blocks to probe structure-activity relationships (SAR).[9][15]

Causality and Mechanism: Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive electrophile. This is achieved using coupling agents (e.g., HATU, EDC/HOBt) which form a highly reactive activated ester or by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).[9] This activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Amide_Coupling Amide Coupling Workflow Start_Acid Benzofuran-2-carboxylic Acid Activation Activation Step Start_Acid->Activation Coupling Agents (HATU, EDC/HOBt) or SOCl₂ Start_Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Nucleophilic Acyl Substitution Start_Amine->Coupling Base (e.g., DIPEA) Intermediate Activated Intermediate (e.g., O-acylisourea ester, Acyl Chloride) Activation->Intermediate Intermediate->Coupling Base (e.g., DIPEA) Product Benzofuran-2-carboxamide Coupling->Product

Caption: General workflow for activating and coupling carboxylic acids.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [9]

  • Dissolve benzofuran-2-carboxylic acid (1.0 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 mmol), and the desired amine (1.1 mmol) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired amide.

Advanced Derivatization: C-H Functionalization and Transamidation

The carboxylate group can also serve as an anchor for a directing group, enabling regioselective C-H functionalization on the benzofuran core. The 8-aminoquinoline (8-AQ) group is a powerful directing group for palladium-catalyzed C3-arylation.[3][13] A key challenge is the subsequent removal of this auxiliary. While harsh hydrolysis is an option, a more elegant and functional-group-tolerant method is transamidation.[13][16]

Causality and Mechanism: The 8-AQ amide is first activated with di-tert-butyl dicarbonate (Boc₂O) and DMAP to form an N-acyl-Boc-carbamate intermediate. This intermediate is highly electrophilic and reacts with a new amine nucleophile at mild temperatures, displacing the 8-AQ group and forming a new amide bond without the need for additional catalysts.[3][13] This two-step, one-pot procedure allows for late-stage diversification of complex molecules.[3]

Applications in Drug Discovery

The benzofuran-2-carboxylate scaffold is a validated pharmacophore in numerous therapeutic areas, owing to its ability to form key interactions—such as hydrogen bonds and salt bridges—with biological targets.[5]

Therapeutic Area Biological Target / Mechanism Example Application References
Oncology Pim-1 Kinase InhibitionPotent and selective inhibitors for cancer treatment, discovered via fragment-based screening.[5]
Immunotherapy Lymphoid Tyrosine Phosphatase (LYP) InhibitionReversible inhibitors that boost antitumor immunity by activating T-cells in mouse models.[6]
Oncology General AnticancerAmide derivatives show potent cytotoxic activity against lung (A549) and breast (MCF7) cancer cell lines.[15]
Infectious Disease Antimicrobial Activity1,2,3-Triazole conjugates exhibit a broad spectrum of activity against bacterial and fungal strains.
Neurology CNS DisordersDerivatives investigated for potential neuroprotective effects.[9][10]
General Health Antioxidant ActivityBenzofuran-2-carboxamide derivatives show inhibition of lipid peroxidation (LPO).[4]

Authoritative Grounding: The discovery of benzofuran-2-carboxylic acids as potent Pim-1 inhibitors highlights a classic drug discovery workflow.[5] Fragment-based screening identified the core scaffold, which was then optimized using structure-guided medicinal chemistry. X-ray crystallography revealed that the carboxylic acid group forms critical salt-bridge and hydrogen bond interactions within the kinase active site, validating its role as a key pharmacophoric feature.[5] Similarly, recent work has identified this scaffold as a potent phosphotyrosine (pTyr) mimic for inhibiting LYP, a key negative regulator in the T-cell receptor signaling pathway, leading to promising results in cancer immunotherapy models.[6]

Conclusion

The chemistry of benzofuran-2-carboxylates represents a mature yet continually evolving field of study. From classic rearrangements to modern palladium-catalyzed reactions, the synthetic toolbox for accessing this scaffold is robust and versatile. The true power of this molecular framework lies in the reactivity of the C2-carboxylate group, which serves as a gateway for constructing vast libraries of amides and other derivatives. The consistent emergence of benzofuran-2-carboxylate derivatives as potent modulators of challenging biological targets, from kinases to phosphatases, solidifies its status as a high-value scaffold for future drug discovery endeavors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently explore and exploit the rich chemistry of this remarkable heterocyclic system.

References

Methodological & Application

Application Note & Protocol Guide: Synthesis of Benzofuran-2-carboxamides from Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and marketed drugs.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][5] Specifically, benzofuran-2-carboxamides represent a critical class of compounds in medicinal chemistry, serving as key intermediates and final drug substances.[3][5][6] This document provides a detailed guide for the synthesis of benzofuran-2-carboxamides, starting from the commercially available ethyl benzofuran-2-carboxylate.[7] Two primary synthetic routes will be explored: direct aminolysis of the ester and a two-step approach involving hydrolysis followed by amide coupling.

Strategic Approaches to Benzofuran-2-carboxamide Synthesis

The conversion of this compound to its corresponding amide can be achieved through two main strategies, each with its own set of advantages and considerations.

  • Direct Aminolysis: This single-step method involves the direct reaction of the ester with an amine. While seemingly straightforward, this reaction can be sluggish and often requires elevated temperatures or the use of a catalyst.[8][9] The mechanism proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester.[8][10]

  • Two-Step Hydrolysis and Amide Coupling: This is often the more versatile and higher-yielding approach. It involves the initial hydrolysis of the ethyl ester to the corresponding benzofuran-2-carboxylic acid, followed by the coupling of the acid with an amine using a suitable coupling agent.[11][12][13] This method allows for greater control and is generally more efficient, especially for less reactive amines.

Method 1: Direct Aminolysis of this compound

Mechanism and Rationale

Direct aminolysis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[10] This intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide.[8]

Caption: Workflow for Direct Aminolysis.

Experimental Protocol: Direct Aminolysis

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Sodium methoxide or other suitable catalyst (optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a high-boiling point solvent like DMF.

  • Add the desired amine (1.5-2.0 eq).

  • Optional: For less reactive amines, a catalytic amount of a base such as sodium methoxide can be added.

  • Heat the reaction mixture to 100-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzofuran-2-carboxamide.

ParameterConditionRationale
Temperature 100-150 °CTo overcome the activation energy barrier for the aminolysis of the relatively unreactive ester.
Amine Stoichiometry 1.5-2.0 equivalentsTo drive the reaction equilibrium towards product formation.
Solvent DMF or DMSOHigh boiling point solvents are necessary to achieve the required reaction temperatures.
Catalyst (Optional) Sodium methoxideA basic catalyst can deprotonate the amine, increasing its nucleophilicity.

Method 2: Two-Step Synthesis via Hydrolysis and Amide Coupling

This approach is often preferred due to its higher yields and broader substrate scope.

Step 1: Hydrolysis of this compound

Mechanism and Rationale

Base-catalyzed hydrolysis (saponification) is a common method for converting esters to carboxylic acids. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion. A final acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion. Acidification of the reaction mixture then protonates the carboxylate to yield the desired carboxylic acid.[14]

Caption: Workflow for the Two-Step Synthesis.

Experimental Protocol: Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or ethyl acetate

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 1M HCl. A precipitate of benzofuran-2-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the aqueous layer with DCM or ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling of Benzofuran-2-carboxylic Acid

Mechanism and Rationale

Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a stable salt.[13][15] To facilitate amide bond formation, the carboxylic acid must be activated.[11][12] Coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are commonly used.[16] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine to form the amide bond.[11][13]

Experimental Protocol: Amide Coupling

Materials:

  • Benzofuran-2-carboxylic acid

  • Desired primary or secondary amine

  • HATU or EDC and HOBt

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure (using HATU):

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Coupling Reagent HATU or EDC/HOBtTo activate the carboxylic acid for nucleophilic attack by the amine.[11][16]
Base DIPEATo neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.
Solvent Anhydrous DMF or DCMTo provide a non-reactive medium for the coupling reaction.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.

Troubleshooting and Optimization

  • Low Yield in Direct Aminolysis: Increase the reaction temperature, use a higher boiling point solvent, or add a catalyst. Consider switching to the two-step method.

  • Incomplete Hydrolysis: Ensure a sufficient excess of base is used and that the reaction is heated for an adequate amount of time.

  • Side Reactions in Amide Coupling: Ensure anhydrous conditions are maintained. The order of addition of reagents can also be critical; adding the coupling reagent last to the mixture of acid, amine, and base is often optimal.

  • Purification Challenges: Benzofuran-2-carboxamides can sometimes be difficult to purify. Recrystallization or preparative HPLC may be necessary in some cases.

Conclusion

The synthesis of benzofuran-2-carboxamides from this compound is a key transformation in the development of new therapeutic agents. While direct aminolysis offers a more concise route, the two-step hydrolysis and amide coupling protocol generally provides higher yields and greater versatility. The choice of method will depend on the specific amine being used, the desired scale of the reaction, and the available resources. The protocols provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds.

References

Application Notes & Protocols: Harnessing Ethyl Benzofuran-2-carboxylate Derivatives for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, central to numerous natural products and clinically approved pharmaceuticals, valued for its wide range of biological activities.[1][2][3] Ethyl benzofuran-2-carboxylate serves as a versatile and readily available starting material for accessing novel derivatives of this important scaffold.[4][5] This guide details the synthesis of "click-ready" azide and alkyne-functionalized this compound derivatives. We provide comprehensive, field-tested protocols for their application in the two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies empower researchers in drug discovery and chemical biology to seamlessly conjugate the biologically relevant benzofuran core to proteins, peptides, and other molecular probes, facilitating the development of novel therapeutics, diagnostic agents, and research tools.

Foundational Principles: The Synergy of Benzofuran and Click Chemistry

The Benzofuran Core: A Scaffold of Biological Significance

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a remarkable spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][6][7] Marketed drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone feature this core structure, underscoring its therapeutic relevance.[8] this compound is a particularly strategic starting point, as its ester functionality and reactive C3 position provide orthogonal handles for modular chemical elaboration.[8][9]

Click Chemistry: A Paradigm for Efficient Bioconjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[10][11][12] This makes them exceptionally powerful for bioconjugation—the covalent linking of molecules to biomolecules like proteins or nucleic acids.[13]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[12][14] It is incredibly efficient but requires a copper(I) catalyst, which can be toxic to living cells.[][16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[17][18] The driving force is the release of ring strain, making it an ideal tool for live-cell labeling and in vivo studies.[10][19]

This guide bridges these two fields by providing the synthetic means to equip the this compound scaffold with the necessary functional groups (azide or alkyne) for these powerful conjugation reactions.

Overall Workflow Visualization

G cluster_0 PART 1: Synthesis of 'Click-Ready' Benzofurans cluster_1 PART 2: Click Chemistry Bioconjugation Core This compound Mod1 Functionalization Strategy 1 (e.g., Bromination at C3) Core->Mod1 Nucleophilic Substitution w/ NaN3 Mod2 Functionalization Strategy 2 (e.g., Bromination at C5) Core->Mod2 Sonogashira Coupling Azide Azide-Modified Benzofuran Mod1->Azide Nucleophilic Substitution w/ NaN3 Alkyne Alkyne-Modified Benzofuran Mod2->Alkyne Sonogashira Coupling Product1 Benzofuran-Biomolecule Conjugate (Triazole Linker) Azide->Product1 CuAAC Reaction + Cu(I) catalyst Product2 Benzofuran-Biomolecule Conjugate (Triazole Linker) Azide->Product2 SPAAC Reaction (Metal-Free) Target1 Alkyne-tagged Biomolecule Target1->Product1 Target2 DBCO-tagged Biomolecule Target2->Product2

Caption: Workflow for preparing and applying "click-ready" benzofurans.

Synthesis of "Click-Ready" this compound Derivatives

To engage in click chemistry, the benzofuran core must be functionalized with either an azide or a terminal alkyne. The following protocols provide robust methods for synthesizing these key intermediates.

Protocol 1: Synthesis of Ethyl 3-(azidomethyl)benzofuran-2-carboxylate

This protocol first introduces a reactive handle at the C3 position via bromination, followed by a straightforward nucleophilic substitution to install the azide.

Step A: Synthesis of Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate This procedure is adapted from the literature and may require optimization based on the specific starting material.[9]

  • Reaction Setup: To a solution of ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (0.05 eq).

  • Reaction: Reflux the mixture under inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure brominated product.

Step B: Synthesis of Ethyl 3-(azidomethyl)-6-methoxy-1-benzofuran-2-carboxylate

  • Reaction Setup: Dissolve the brominated benzofuran from Step A (1.0 eq) in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5 - 2.0 eq).

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the displacement of the bromide by the azide anion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material disappears.

  • Workup: Pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.

Compound Formula MW ( g/mol ) Key ¹H NMR Signal (CDCl₃, δ ppm)
Azide-BenzofuranC₁₃H₁₃N₃O₄275.26~4.5 (s, 2H, -CH₂N₃)
Protocol 2: Synthesis of Ethyl 5-(ethynyl)benzofuran-2-carboxylate

This protocol utilizes a palladium-catalyzed Sonogashira cross-coupling reaction to install an alkyne at the C5 position of the benzofuran ring.

Step A: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate This procedure is adapted from the literature.[20]

  • Reaction Setup: Combine 5-bromosalicylaldehyde (1.0 eq), diethyl bromomalonate (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq) in 2-butanone (MEK).

  • Reaction: Heat the mixture at reflux for 14-16 hours.

  • Workup: Evaporate the solvent. Add water to the residue and extract the product with diethyl ether. Wash the ether layer with 5% NaOH solution, then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Recrystallize the product from ethanol to obtain the pure 5-bromo derivative.[20]

Step B: Synthesis of Ethyl 5-((trimethylsilyl)ethynyl)benzofuran-2-carboxylate

  • Reaction Setup: In a Schlenk flask under inert atmosphere, dissolve the 5-bromo-benzofuran from Step A (1.0 eq) in a mixture of anhydrous toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).

  • Catalyst Addition: Add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

    • Causality: The Pd catalyst facilitates the oxidative addition/reductive elimination cycle. The Cu(I) co-catalyst activates the alkyne. Triethylamine acts as a base to neutralize the HBr formed during the reaction.

  • Reaction: Heat the mixture to 70-80 °C for 4-8 hours, monitoring by TLC.

  • Workup & Purification: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate. Purify by flash chromatography to isolate the TMS-protected alkyne.

Step C: Deprotection to Yield Terminal Alkyne

  • Reaction Setup: Dissolve the TMS-protected alkyne from Step B in a solvent mixture like methanol/THF.

  • Reaction: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 1-2 hours.

  • Workup & Purification: Neutralize the reaction with dilute acid (e.g., 1M HCl), extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. After solvent removal, purify by flash chromatography to yield the final terminal alkyne product.

Compound Formula MW ( g/mol ) Key ¹H NMR Signal (CDCl₃, δ ppm)
Alkyne-BenzofuranC₁₃H₁₀O₃214.22~3.1 (s, 1H, -C≡CH)

Application Protocols for Bioconjugation

The following protocols illustrate how to use the synthesized "click-ready" benzofuran derivatives to label biomolecules.

Protocol 3: CuAAC Ligation to an Alkyne-Tagged Peptide

This protocol describes the conjugation of the azide-modified benzofuran to a peptide containing a terminal alkyne (e.g., propargylglycine).

Caption: General scheme for a CuAAC reaction.

Materials:

  • Azide-Modified Benzofuran (from Protocol 1)

  • Alkyne-Tagged Peptide

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 1 M in H₂O, freshly prepared)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in H₂O)

  • Reaction Buffer (e.g., 100 mM Tris or PBS, pH 7.4)

Procedure:

  • Prepare Biomolecule: Dissolve the alkyne-tagged peptide in the reaction buffer to a final concentration of 1-5 mg/mL (or ~1 mM).

  • Prepare Benzofuran: Dissolve the azide-modified benzofuran in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock (e.g., 100 mM).

  • Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. Peptide solution (e.g., 100 µL) b. Azide-benzofuran stock (add 2-10 equivalents relative to the peptide) c. Ligand solution (to a final concentration of 5x the copper concentration) d. CuSO₄ solution (to a final concentration of 0.1-1 mM)

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration 5-10 mM).

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be done at 4 °C for a longer period.

  • Analysis and Purification: The reaction progress can be monitored by LC-MS. The final conjugate can be purified from excess small molecules by methods appropriate for the biomolecule, such as HPLC, size-exclusion chromatography, or dialysis.

Protocol 4: SPAAC Ligation to a DBCO-Labeled Protein

This protocol demonstrates the simple and catalyst-free conjugation of the azide-modified benzofuran to a protein previously labeled with a DBCO (dibenzocyclooctyne) group.

Caption: General scheme for a SPAAC reaction.

Materials:

  • Azide-Modified Benzofuran (from Protocol 1)

  • DBCO-labeled protein (prepared using a commercially available DBCO-NHS ester)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare Reagents: a. Dissolve the DBCO-labeled protein in PBS to a known concentration (e.g., 1-10 mg/mL). b. Prepare a concentrated stock of the azide-modified benzofuran in DMSO (e.g., 50-100 mM).

  • Reaction Assembly: a. To the protein solution, add the azide-benzofuran stock solution to achieve a final molar excess of 10-50 equivalents. Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.

    • Causality: A molar excess of the small molecule benzofuran derivative is used to drive the reaction to completion, ensuring all available DBCO sites on the protein are labeled.

  • Incubation: Gently mix the solution and incubate at room temperature for 2-12 hours, or at 4 °C for 24-48 hours. The reaction is driven by the inherent reactivity of the strained alkyne and azide.[17]

  • Analysis and Purification: The success of the conjugation can be confirmed by a molecular weight shift on an SDS-PAGE gel and verified by mass spectrometry (e.g., MALDI-TOF). Excess, unreacted benzofuran derivative can be removed using dialysis or a desalting column.

References

Application Note & Protocol: Base-Catalyzed Hydrolysis of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran-2-carboxylic Acid Scaffold

Benzofuran-2-carboxylic acid is a pivotal molecular building block in the fields of medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of complex molecules with a wide spectrum of pharmacological activities.[3][4] Researchers have successfully developed derivatives exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties.[1] Notably, this core has been instrumental in designing potent inhibitors for key enzymatic targets like Pim-1 kinase, which is implicated in cell survival and proliferation, highlighting its therapeutic potential in oncology.[1][5]

This application note provides a robust and reproducible protocol for the preparation of Benzofuran-2-carboxylic acid through the base-catalyzed hydrolysis (saponification) of its ethyl ester precursor, Ethyl Benzofuran-2-carboxylate. The protocol is designed for researchers, chemists, and drug development professionals requiring a high-purity starting material for downstream applications.

Chemical Principles: The Saponification Mechanism

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[6] The reaction is effectively an irreversible hydrolysis, driven by a final, thermodynamically favorable acid-base step.[7][8]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.

  • Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed benzofuran-2-carboxylic acid. This acid-base reaction is highly exergonic and drives the entire process to completion, forming the sodium or potassium salt of the carboxylic acid (a carboxylate).[6][8]

  • Protonation (Acidification): To obtain the final, neutral carboxylic acid, an acidic workup is required. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, causing the desired benzofuran-2-carboxylic acid to precipitate out of the aqueous solution.[7]

Comparative Hydrolysis Protocols

The hydrolysis of this compound can be achieved under various conditions. The choice of base, solvent, and temperature can influence reaction time and yield. The following table summarizes conditions reported in the literature, providing researchers with a basis for procedural optimization.

Base Solvent System Temperature Reaction Time Yield Reference
Sodium Hydroxide (NaOH)Ethanol:Water (4:1)Reflux4-5 hoursNot specified[9]
Potassium Hydroxide (KOH)EthanolReflux2-3 hours82%[10]
Sodium Hydroxide (NaOH)Tetrahydrofuran (THF)Not specifiedNot specified77-94%[11]
Sodium Hydroxide (NaOH)Methanol (MeOH)Reflux4 hours98%[7]

Detailed Experimental Protocol

This protocol is a standardized procedure synthesized from common laboratory practices for robust and high-yield synthesis.

Materials and Reagents
  • Chemicals:

    • This compound (Starting Material)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

    • Ethanol (EtOH), Reagent Grade

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), concentrated or 2N solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc) for extraction (optional)

    • TLC plates (Silica gel 60 F₂₅₄)

    • TLC mobile phase (e.g., 3:7 Ethyl Acetate:Hexane)

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers and graduated cylinders

    • Buchner funnel and filter paper

    • Rotary evaporator (optional, for solvent removal)

    • pH paper or pH meter

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents: Sodium hydroxide and potassium hydroxide are highly corrosive. Avoid contact with skin and eyes. Hydrochloric acid is also corrosive and releases fumes. Handle all reagents in a well-ventilated fume hood.

  • Refluxing: Ensure the condenser has a steady flow of cooling water and that the system is not closed to prevent pressure buildup.

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 4:1 mixture of ethanol and water (e.g., for 10 g of ester, use 80 mL EtOH and 20 mL H₂O).

  • Base Addition: To this solution, add Sodium Hydroxide (NaOH, 2.0-2.5 eq) or Potassium Hydroxide (KOH, 2.0-2.5 eq). Stir the mixture until the base is fully dissolved.

  • Heating to Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 2-5 hours. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A typical mobile phase is a 3:7 mixture of ethyl acetate and hexane. The carboxylic acid product will have a lower Rf value (be less mobile) than the ester starting material.

  • Solvent Removal: Once the reaction is complete (no starting material visible by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous residue with cold deionized water. Slowly add concentrated or 2N HCl dropwise while stirring. Monitor the pH, continuing to add acid until the solution is acidic (pH ~2-3). A solid precipitate of Benzofuran-2-carboxylic acid will form.[7][10]

  • Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual inorganic salts (NaCl or KCl).

  • Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.

Purification and Characterization
  • Purification: If required, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.[10]

  • Characterization: The identity and purity of the final product, Benzofuran-2-carboxylic acid, should be confirmed by standard analytical methods:

    • ¹H NMR: To confirm the molecular structure.[9]

    • FT-IR: To observe the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[9]

    • Melting Point: To compare with the literature value (215-217 °C).

    • Mass Spectrometry: To confirm the molecular weight (162.14 g/mol ).[12]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of Benzofuran-2-carboxylic acid.

Hydrolysis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Saponification cluster_workup 3. Workup & Isolation cluster_analysis 4. Characterization A Dissolve Ester in EtOH/Water B Add Base (NaOH/KOH) A->B Stir C Heat to Reflux (2-5 hours) B->C D Monitor by TLC C->D D->C Continue if incomplete E Cool to RT D->E F Remove EtOH (Rotovap) E->F G Acidify with HCl (pH 2-3) F->G H Filter Precipitate G->H I Wash with H₂O H->I J Dry Product I->J K ¹H NMR, FT-IR, Melting Point, MS J->K

Caption: Workflow for the hydrolysis of this compound.

Scientific Integrity & Logic: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring both reaction completion and product purity through integrated checkpoints.

  • Trustworthiness through Monitoring: The mandatory use of Thin-Layer Chromatography (TLC) provides a real-time assessment of the reaction's progress. By comparing the reaction mixture to spots of the starting material, the chemist can definitively determine the point of completion. This prevents premature workup, which would lead to a contaminated product, and avoids unnecessarily long reaction times, which could risk side reactions or degradation.

  • Validation through Characterization: The final step of the protocol is a comprehensive characterization of the product. Spectroscopic analysis (¹H NMR, FT-IR) confirms that the chemical transformation from an ester to a carboxylic acid has occurred as expected. Physical characterization (melting point) provides a rapid and reliable measure of purity. Together, these analytical data serve as the ultimate validation of the protocol's success, confirming that the desired high-purity compound has been synthesized.

References

Palladium-catalyzed cross-coupling reactions with Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl Benzofuran-2-carboxylate

Prepared by: A Senior Application Scientist

Foreword: The Benzofuran Scaffold as a Privileged Structure

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and advanced organic materials.[1][2] Its inherent biological activity and unique electronic properties make it a highly sought-after scaffold. The ability to precisely functionalize the benzofuran ring system is therefore of paramount importance for the discovery and development of novel chemical entities. This compound serves as a versatile and readily accessible starting material for such endeavors. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—powerful and indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this critical scaffold. We will delve into the practical application and mechanistic underpinnings of key transformations, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for constructing C(sp²)–C(sp²) bonds, particularly for synthesizing biaryl and hetero-biaryl structures.[3][4] Its popularity stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5] For benzofuran substrates, this reaction provides a direct pathway to novel derivatives with extended conjugation and diverse substitution patterns.

Scientific Context & Mechanistic Rationale

The reaction couples a halogenated benzofuran (typically a bromide or iodide) with an organoboron reagent. The catalytic cycle, shown below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Catalyst & Ligand Choice: The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • The Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which is required for the transmetalation step to proceed efficiently.[7]

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X(L₂) (Oxidative Addition Product) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-R²(L₂) (Transmetalation Product) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_complex2->product aryl_halide R¹-X (Ethyl 5-bromobenzofuran -2-carboxylate) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex2

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of Ethyl 5-Arylbenzofuran-2-carboxylates

This protocol is adapted from methodologies reported for the Suzuki coupling of 5-bromobenzofuran-2-carboxylate esters.[5][8]

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ (0.05 equiv) with SPhos (0.1 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 5-bromobenzofuran-2-carboxylate, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if using a separate ligand).

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-arylbenzofuran-2-carboxylate.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid2-quinolinealdoxime-Pd(II)Cs₂CO₃Toluene150 (MW)97[8]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9092[9]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9089[5]
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₂CO₃DMF9085[9]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[10][11] This transformation is exceptionally valuable as the resulting alkyne functionality is a versatile synthetic handle for further transformations, including click chemistry, cyclizations, and reductions.

Scientific Context & Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[10]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the halo-benzofuran to a Pd(0) species, followed by transmetalation and reductive elimination.[12]

  • Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine like Et₃N or DIPEA) to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[11]

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require stronger bases and more specialized ligands to facilitate the direct reaction of the palladium-acetylide complex.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-C≡CR²(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product aryl_halide R¹-X aryl_halide->pd_complex1 cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd_complex1 To Transmetalation alkyne H-C≡CR² + Base alkyne->cu_acetylide

Figure 2: Dual catalytic cycles of the Sonogashira coupling reaction.

Representative Protocol: Synthesis of Ethyl 5-(Alkynyl)benzofuran-2-carboxylates

This protocol is based on general conditions for Sonogashira couplings of aryl halides.[13][14]

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent (THF or DMF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 5-bromobenzofuran-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure product.

Data Summary: Sonogashira Coupling
Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
EthynyltrimethylsilaneHeterogeneous Pd-CatKOAcDMF100Moderate[13]
Phenylacetylene(PPh₃)PdCl₂ / CuIEt₃NTHF60High[15]
1-HeptynePd(OAc)₂ / XPhosCs₂CO₃Dioxane80GoodGeneral
Propargyl alcoholPd(PPh₃)₄ / CuIDIPEADMFRTHighGeneral

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction creates a C(sp²)–C(sp²) bond by coupling an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[16] This reaction is a powerful tool for synthesizing substituted alkenes, such as stilbenes and cinnamates, from benzofuran precursors, which are valuable structures in materials science and pharmacology.

Scientific Context & Mechanistic Rationale

The Heck reaction mechanism is distinct from the Suzuki and Sonogashira couplings.[17]

  • Oxidative Addition: The Pd(0) catalyst adds to the halo-benzofuran to form a Pd(II) complex.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond.

  • Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, re-forming the double bond and generating a palladium-hydride species. This step dictates the E stereochemistry of the product.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the HPdX species, completing the cycle.

  • Choice of Base: A weak base, such as Et₃N, K₂CO₃, or NaOAc, is sufficient. Its role is to neutralize the H-X acid produced in the final step.

  • Ligands: While some Heck reactions can be performed ligandless (often forming Pd nanoparticles in situ), phosphine ligands are frequently used to stabilize the catalyst and improve yields, especially with less reactive aryl chlorides.

Heck_Reaction_Cycle cluster_main Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Alkene Coordinated Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Migratory Insertion Product pd_complex2->pd_complex3 Migratory Insertion h_pd_x H-Pd(II)-X(L₂) pd_complex3->h_pd_x β-Hydride Elimination product Substituted Alkene pd_complex3->product h_pd_x->pd0 Reductive Elimination aryl_halide R¹-X aryl_halide->pd_complex1 alkene Alkene alkene->pd_complex2 base Base base->pd0

Figure 3: Catalytic cycle for the Heck-Mizoroki reaction.

Representative Protocol: Synthesis of Ethyl 5-(alkenyl)benzofuran-2-carboxylates

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Alkene (e.g., Styrene, n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • PPh₃ or P(o-tolyl)₃ (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Solvent (DMF, NMP, or Acetonitrile, anhydrous)

Procedure:

  • In a sealable reaction tube, combine ethyl 5-bromobenzofuran-2-carboxylate, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube tightly and heat the mixture to 100-140 °C for 12-48 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to isolate the product.

Data Summary: Heck-Mizoroki Reaction
Alkene Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
n-Butyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF120Good-Excellent
StyrenePdCl₂(PPh₃)₂K₂CO₃NMP130Good
EthylenePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA110Moderate-Good
4-VinylpyridinePd(OAc)₂Et₃NAcetonitrile100Good

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[20][21] It provides a highly efficient route to N-functionalized benzofurans.

Scientific Context & Mechanistic Rationale

The success of the Buchwald-Hartwig amination relies on overcoming the challenge of the final C-N reductive elimination step, which can be slow.[22]

  • Ligand Design is Key: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was a critical breakthrough.[21] These ligands promote the oxidative addition and, more importantly, facilitate the C-N bond-forming reductive elimination from the palladium center.

  • Base Requirements: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center. Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly used.[22]

  • Precatalysts: Modern protocols often use well-defined palladium "precatalysts" (e.g., XPhos-Pd-G3) which are air-stable and efficiently generate the active Pd(0) species in situ.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd_complex1 R¹-Pd(II)-X(L) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-NR²R³(L) pd_complex1->pd_complex2 Amide Binding & Ligand Exchange pd_complex2->pd0 Reductive Elimination product R¹-NR²R³ pd_complex2->product aryl_halide R¹-X aryl_halide->pd_complex1 amine H-NR²R³ + Base amine->pd_complex2

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Synthesis of Ethyl 5-(Amino)benzofuran-2-carboxylates

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv), OR an XPhos-Pd precatalyst (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) or LHMDS (1.4 equiv)

  • Solvent (Toluene or Dioxane, anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium source, ligand (if not using a precatalyst), and the base.

  • Add the ethyl 5-bromobenzofuran-2-carboxylate and a stir bar.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction on a pre-heated block to 80-110 °C for 4-24 hours, with stirring.

  • Monitor for completion by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
DiphenylaminePd₂(dba)₃ / XPhosNaOt-BuToluene110High[21]
MorpholineXPhos-Pd-G3LHMDSDioxane100ExcellentGeneral
AnilinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH100GoodGeneral
CarbazoleTrixiePhos / Pd₂(dba)₃LiOt-BuToluene11095[21]

Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents/solvents (water, oxygen).3. Insufficiently strong base (Suzuki, B-H).4. Sterically hindered substrate.1. Use a precatalyst or add a reducing agent; switch ligand.2. Use freshly distilled/anhydrous solvents; thoroughly degas reaction mixture.3. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaOt-Bu).4. Increase temperature; use a more active catalyst system (e.g., a more electron-rich ligand).
Significant Side Products 1. Homocoupling: Glaser coupling (Sonogashira) or boronic acid homocoupling (Suzuki).2. Debromination: Reduction of the aryl bromide.3. Ester Hydrolysis: Base is too strong or reaction run too long/hot.1. For Sonogashira, use copper-free conditions or run under strict anaerobic conditions. For Suzuki, use a 1:1 stoichiometry of coupling partners if possible.2. Ensure reaction is fully anaerobic; lower reaction temperature.3. Use a weaker base (e.g., K₃PO₄ instead of an alkoxide); use powdered KF for base-sensitive esters in Suzuki couplings.[7]
Difficulty in Purification 1. Residual tin byproducts (if using a Stille variant).2. Persistent catalyst/ligand contamination.1. Use an aqueous KF workup to precipitate tin salts.2. Filter the crude product through a pad of Celite and/or activated carbon; use a silica plug before full chromatography.

References

Ethyl Benzofuran-2-carboxylate: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The benzofuran nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, widely recognized for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Ethyl benzofuran-2-carboxylate, in particular, serves as a highly versatile and accessible starting material for the synthesis of a diverse library of benzofuran-containing compounds.[4][5][6] Its ester functionality provides a convenient handle for a variety of chemical transformations, enabling the strategic introduction of diverse pharmacophores to modulate biological activity.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It outlines the synthesis of key antimicrobial derivatives from this compound, elucidates the rationale behind the synthetic strategies, and provides robust protocols for their biological evaluation.

Part 1: Synthesis of Key Precursors and Intermediates

The journey from the stable precursor, this compound, to potent antimicrobial agents involves a series of well-established chemical transformations. The initial synthesis of the benzofuran core is a critical first step, followed by modification of the ester group to unlock further derivatization pathways.

Synthesis of this compound (2)

A common and efficient method for the synthesis of this compound (2) involves the reaction of salicylaldehyde (1) with an α-halo ester, such as ethyl bromoacetate, in the presence of a base.[4][5][7] This reaction proceeds via an initial O-alkylation of the salicylaldehyde, followed by an intramolecular condensation to form the furan ring.

Protocol 1: Synthesis of this compound

Materials:

  • Salicylaldehyde (1)

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone or acetonitrile

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1 mmol) in dry acetone or acetonitrile (100 mL), add anhydrous potassium carbonate (3 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.

  • Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate:hexane 1:10) to yield pure this compound (2).[4]

Hydrolysis to Benzofuran-2-carboxylic Acid (3)

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid (3) under basic conditions. This carboxylic acid is a pivotal intermediate for the synthesis of amides and other derivatives.[4]

Protocol 2: Synthesis of Benzofuran-2-carboxylic Acid

Materials:

  • This compound (2)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Aqueous HCl

Procedure:

  • Dissolve this compound (2) in ethanol (80 mL) and cool the mixture to 10°C.

  • Add a solution of KOH (2.0 mmol) dropwise to the cooled mixture.

  • Reflux the resulting mixture for 2-3 hours.

  • Remove the excess ethanol under reduced pressure.

  • To the resulting solid, add aqueous HCl (30 mL).

  • Collect the precipitated solid by filtration and wash with water (50 mL).

  • Purify the product by column chromatography to obtain benzofuran-2-carboxylic acid (3).[4]

Synthesis of Benzofuran-2-carbohydrazide (4)

The conversion of the ester to a hydrazide is a crucial step in creating precursors for a wide range of heterocyclic derivatives, including Schiff bases, pyrazoles, and oxadiazoles.[5][6][8] This is typically achieved by reacting the ester with hydrazine hydrate.

Protocol 3: Synthesis of Benzofuran-2-carbohydrazide

Materials:

  • This compound (2)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of this compound (1g) and hydrazine hydrate (0.2ml) in ethanol (25ml) is heated under reflux for 18 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, distill off the excess ethanol.

  • The solid which separates out is collected by filtration, dried, and recrystallized from ethanol to yield benzofuran-2-carbohydrazide (4).[5][8]

Part 2: Synthesis of Antimicrobial Derivatives

With the key intermediate, benzofuran-2-carbohydrazide (4), in hand, a variety of potent antimicrobial agents can be synthesized. The following sections detail the synthesis of Schiff bases and pyrazoline derivatives, which have demonstrated significant antimicrobial activity.

Synthesis of Benzofuran-based Schiff Bases (5)

Schiff bases, containing an azomethine group (-C=N-), are a class of compounds known for their broad range of biological activities, including antimicrobial properties. They are synthesized by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone.[6][9][10]

Protocol 4: General Procedure for the Synthesis of Benzofuran Schiff Bases

Materials:

  • Benzofuran-2-carbohydrazide (4)

  • Various substituted aldehydes

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Add a solution of the appropriate substituted aldehyde (0.001 mol) in ethanol (15 mL) to a solution of benzofuran-2-carbohydrazide (4) (0.001 mol) in DMF (20 mL).[5]

  • Reflux the reaction mixture for a specified time, monitoring by TLC.

  • After cooling, the precipitated solid is filtered, washed with ethanol, dried, and recrystallized to yield the desired Schiff base (5).

The rationale for synthesizing a library of Schiff bases with different substitutions on the aldehyde component is to explore the structure-activity relationship (SAR). Substituents can influence the electronic properties, lipophilicity, and steric bulk of the molecule, all of which can impact its interaction with microbial targets.[1]

Synthesis of Benzofuran-based Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that are well-documented to possess significant antimicrobial activities.[11][12] A common route to pyrazolines involves the cyclization of chalcones with hydrazines. Chalcones, in turn, can be synthesized from benzofuran-containing precursors.

Protocol 5: Synthesis of Benzofuran Chalcones and Subsequent Cyclization to Pyrazolines

This is a two-step process:

Step 1: Synthesis of Benzofuran Chalcones

  • Synthesize a benzofuran-containing acetophenone derivative.

  • Perform a Claisen-Schmidt condensation of the benzofuran acetophenone with various substituted benzaldehydes in the presence of a base (e.g., NaOH) to yield the corresponding chalcones.[11][12]

Step 2: Synthesis of Pyrazolines

  • Reflux the synthesized chalcone with phenylhydrazine or hydrazine hydrate in a suitable solvent like ethanol.[11]

  • The reaction involves a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.[11]

The incorporation of the pyrazoline moiety is intended to combine the established antimicrobial properties of both the benzofuran and pyrazoline scaffolds in a single molecule, potentially leading to synergistic or enhanced activity.[11]

Part 3: Biological Evaluation - Antimicrobial Screening

The synthesized benzofuran derivatives must be rigorously tested to determine their antimicrobial efficacy. Standardized protocols are essential for obtaining reliable and reproducible data.

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[5][8]

Protocol 6: Antimicrobial Screening by Agar Well Diffusion Method

Materials:

  • Nutrient agar medium (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans)

  • Stock solutions of synthesized compounds (e.g., 1 mg/mL in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Miconazole) solutions

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO) as a negative control

Procedure:

  • Prepare and sterilize the appropriate agar medium by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculate the agar surface uniformly with the test microorganism.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (control) into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for comparing the potency of different compounds.[1][13]

Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Serial dilutions of the test compounds and standard drugs

  • Incubator

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

  • Prepare serial two-fold dilutions of the test compounds and standard drugs directly in the wells.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Data Presentation and Interpretation

The results from the antimicrobial screening should be systematically organized for clear interpretation and comparison.

Compound IDSubstitution PatternZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BF-SB-01 4-Chloro18151632
BF-SB-02 4-Nitro2218816
BF-PZ-01 4-Methoxy16123264
Ciprofloxacin -252810.5

Table 1: Example of data summary for antimicrobial activity of synthesized benzofuran derivatives.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthetic Pathway from this compound cluster_0 Synthesis of Precursor cluster_1 Key Intermediates cluster_2 Antimicrobial Derivatives Salicylaldehyde (1) Salicylaldehyde (1) This compound (2) This compound (2) Salicylaldehyde (1)->this compound (2) Ethyl bromoacetate, K2CO3 Benzofuran-2-carboxylic Acid (3) Benzofuran-2-carboxylic Acid (3) This compound (2)->Benzofuran-2-carboxylic Acid (3) KOH, EtOH Benzofuran-2-carbohydrazide (4) Benzofuran-2-carbohydrazide (4) This compound (2)->Benzofuran-2-carbohydrazide (4) Hydrazine hydrate, EtOH Schiff Bases (5) Schiff Bases (5) Benzofuran-2-carbohydrazide (4)->Schiff Bases (5) Substituted Aldehydes Pyrazolines Pyrazolines Benzofuran-2-carbohydrazide (4)->Pyrazolines Chalcone intermediate

Caption: Synthetic routes to key intermediates and antimicrobial derivatives from this compound.

Antimicrobial Evaluation Workflow Synthesized Benzofuran Derivatives Synthesized Benzofuran Derivatives Primary Screening Agar Well Diffusion Synthesized Benzofuran Derivatives->Primary Screening Quantitative Analysis MIC Determination Primary Screening->Quantitative Analysis Active Compounds Data Interpretation SAR Analysis Quantitative Analysis->Data Interpretation Lead Compound Identification Lead Compound Identification Data Interpretation->Lead Compound Identification

Caption: Workflow for the biological evaluation of synthesized benzofuran derivatives.

Conclusion and Future Perspectives

This compound is an undeniably valuable and cost-effective precursor for the generation of diverse heterocyclic compounds with promising antimicrobial activities. The synthetic pathways detailed herein are robust and adaptable, allowing for the creation of extensive compound libraries for structure-activity relationship studies. The protocols for antimicrobial evaluation provide a standardized framework for identifying and characterizing novel lead compounds. Future work should focus on exploring a wider range of heterocyclic systems derived from this versatile scaffold and investigating their mechanisms of action to develop next-generation antimicrobial agents that can combat the growing threat of drug-resistant pathogens.

References

Application Notes & Protocols: Strategic Design and Synthesis of Novel Benzofuran-Based Anticancer Agents from Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including potent anticancer activity.[1][2] Ethyl benzofuran-2-carboxylate is an ideal and versatile starting material for the development of novel anticancer agents due to the reactivity of its ester group, which allows for extensive chemical modification and the introduction of diverse pharmacophores.[3] This guide provides an in-depth exploration of the design rationale, detailed synthetic protocols, and biological evaluation methodologies for creating novel benzofuran derivatives. We will focus on the strategic derivatization of the C-2 carboxylate position to generate key intermediates like carbohydrazides, which serve as platforms for constructing hybrid molecules with enhanced cytotoxic profiles.[4] The protocols herein are designed to be self-validating, incorporating causality-driven experimental choices and providing a framework for structure-activity relationship (SAR) analysis.

Design Rationale and Strategic Approach

The core strategy involves leveraging the this compound scaffold for targeted modifications. The primary points of chemical diversification are the C-2 ester, the C-3 position, and the benzene ring. Our design rationale is guided by established Structure-Activity Relationship (SAR) principles for benzofuran derivatives.[5][6]

Key SAR Insights:

  • C-2 Position: Substitution at the C-2 position with ester groups or various heterocyclic rings is crucial for cytotoxic activity.[3][5] Modifying the carboxylate into amides, hydrazones, or linking it to other bioactive scaffolds like isatin or triazole can significantly enhance potency.[4][7]

  • Hybrid Molecules: A promising approach is the creation of hybrid compounds that synergistically combine the anticancer effects of the benzofuran core with other known pharmacophores.[5] Examples include benzofuran-chalcone, benzofuran-isatin, and benzofuran-thiazole conjugates.[2][4][8]

  • Ring Substituents: The introduction of halogens (e.g., bromine, chlorine) or methoxy groups onto the benzene portion of the benzofuran scaffold can modulate lipophilicity and electronic properties, often leading to increased cytotoxicity.[2][9]

The overall workflow for this project is depicted below, starting from the key raw material and proceeding through synthesis to biological evaluation.

Anticancer Agent Synthesis Workflow start_mat This compound (Starting Material) intermediate Benzofuran-2-carbohydrazide (Key Intermediate) start_mat->intermediate Protocol 1: Hydrazinolysis synthesis Synthesis of Hybrid Conjugates (e.g., with Isatin, Thiazole) intermediate->synthesis Protocol 2: Condensation purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval cytotoxicity Cytotoxicity Screening (MTT Assay) bio_eval->cytotoxicity Protocol 3 mechanism Mechanism of Action (Apoptosis Assay) bio_eval->mechanism Protocol 4 sar SAR Analysis & Lead Optimization cytotoxicity->sar mechanism->sar

Caption: Overall workflow from starting material to lead optimization.

Synthetic Protocols

These protocols provide step-by-step instructions for synthesizing key intermediates and final target compounds.

Protocol 1: Synthesis of the Key Intermediate: 3-Methylbenzofuran-2-carbohydrazide

This protocol details the conversion of the ethyl ester to a carbohydrazide, a critical step for subsequent condensation reactions. The hydrazinolysis of the ester provides a nucleophilic hydrazide group ready for coupling.[4][10]

Materials:

  • Ethyl 3-methylbenzofuran-2-carboxylate

  • Hydrazine hydrate (99%)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in methanol (20 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (10.0 eq) dropwise while stirring. The large excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting ester spot indicates reaction completion.

  • Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated mixture into ice-cold water. A solid precipitate of 3-methylbenzofuran-2-carbohydrazide will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine hydrate, and dry under vacuum.

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected outcome is a high-purity white solid with a yield typically exceeding 80%.

Protocol 2: Synthesis of Novel Benzofuran-Isatin Conjugates

This protocol describes the condensation of the carbohydrazide intermediate with various substituted isatins to generate novel hybrid molecules.[4] This approach has been shown to produce compounds with potent and selective anticancer activity.[4]

Materials:

  • 3-Methylbenzofuran-2-carbohydrazide (from Protocol 1)

  • Substituted isatin derivatives (e.g., isatin, 5-bromo-isatin) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction apparatus with reflux condenser

Procedure:

  • Reaction Setup: Suspend 3-methylbenzofuran-2-carbohydrazide (1.0 eq) and the desired substituted isatin (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux (approximately 80°C) for 3-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Verify the final structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).

Protocols for Anticancer Evaluation

Once synthesized and purified, the novel compounds must be evaluated for their biological activity.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration at which the synthesized compounds inhibit cancer cell growth by 50% (IC₅₀).[8]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, HepG2)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is employed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Benzofuran derivatives have been shown to induce apoptosis by modulating key proteins like Bcl-2 and PARP.[4][9]

Apoptosis_Pathway drug Novel Benzofuran Derivative bcl2 Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) drug->bcl2 parp Cleavage of PARP drug->parp apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis parp->apoptosis

Caption: Simplified mechanism of apoptosis induction by anticancer agents.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and SAR Analysis

The results from the biological assays should be systematically organized to derive meaningful Structure-Activity Relationships.

Table 1: Hypothetical Cytotoxicity Data for Benzofuran-Isatin Conjugates

Compound IDBenzofuran MoietyIsatin R GroupIC₅₀ (µM) on HCT116
BF-IS-01 3-MethylH9.8
BF-IS-02 3-Methyl5-Br6.5
BF-IS-03 3-Methyl5-Cl7.1
BF-IS-04 3-Methyl5-NO₂15.2
Doxorubicin --0.8

Data is illustrative and based on trends observed in the literature.[4]

From this data, a preliminary SAR can be established: the presence of an electron-withdrawing halogen (Br, Cl) at the R5 position of the isatin ring appears to enhance cytotoxic activity compared to the unsubstituted analog. A strongly deactivating nitro group, however, may be detrimental to activity.

SAR_Summary structure c2 C2 Position: Carbohydrazide linkage to heterocycles is favorable. c2->structure r5 R5 on Isatin: Electron-withdrawing groups (e.g., -Br, -Cl) enhance activity. r5->structure c3 C3 Position: Small alkyl groups (e.g., -CH3) are tolerated. c3->structure

Caption: Key Structure-Activity Relationship (SAR) insights for benzofuran-isatin conjugates.

References

Application Note: A Scalable and Efficient Synthesis of Ethyl Benzofuran-2-carboxylate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl Benzofuran-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, planar structure and substitution pattern make it a privileged scaffold found in numerous biologically active compounds and marketed drugs.[1] The benzofuran core is integral to pharmaceuticals with diverse therapeutic applications, including antiarrhythmic, antidepressant, and antimicrobial agents.[2][3] Given its importance, the development of a robust, scalable, and economically viable synthetic process is critical for ensuring a consistent supply for research pipelines and commercial production.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide explains the underlying chemical principles, addresses critical scale-up challenges, and provides a framework for process optimization, ensuring both scientific integrity and practical applicability for researchers in industrial settings.

Rationale for Synthetic Route Selection

Several methods exist for the construction of the benzofuran ring system.[2][4] These include transition-metal-catalyzed methods, such as palladium-catalyzed heteroannulation, which offer high efficiency but can be hindered on a large scale by catalyst cost, toxicity, and removal.[5] For large-scale synthesis, a classical and more cost-effective approach is often preferred.

The selected protocol is a variation of the well-established Perkin-Oglialoro reaction, proceeding via the reaction of a salicylaldehyde derivative with an α-haloester in the presence of a mild base.[4][6] This two-step, one-pot synthesis involves an initial O-alkylation of salicylaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization and dehydration. This method is advantageous for large-scale production due to:

  • Readily Available and Inexpensive Starting Materials: Salicylaldehyde, ethyl bromoacetate, and potassium carbonate are commodity chemicals.

  • Mild Reaction Conditions: The reaction proceeds under reflux in common organic solvents, avoiding the need for cryogenic temperatures or high-pressure equipment.

  • Operational Simplicity: The one-pot nature of the reaction reduces vessel occupancy and simplifies the overall process flow.

  • High Yields and Purity: The protocol consistently delivers high yields of the desired product, which can be readily purified by recrystallization.

Reaction Mechanism

The reaction proceeds in two key stages within a single pot:

  • O-Alkylation: The phenolic proton of salicylaldehyde is deprotonated by the base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, displacing the bromide ion and forming an ether intermediate, ethyl 2-(2-formylphenoxy)acetate.

  • Intramolecular Cyclization & Dehydration: The base then facilitates an intramolecular aldol-type condensation. A proton is abstracted from the α-carbon of the acetate moiety, creating an enolate. This enolate attacks the adjacent aldehyde carbonyl group, forming a five-membered ring. The resulting alkoxide intermediate is protonated during workup, and subsequent dehydration (elimination of a water molecule) yields the stable aromatic benzofuran ring system.

Materials and Equipment

Reagents & Consumables
Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
SalicylaldehydeReagent Grade, ≥99%90-02-8Sigma-Aldrich, Alfa AesarShould be a clear, colorless to light-yellow liquid.
Ethyl BromoacetateReagent Grade, ≥98%105-36-2Sigma-Aldrich, TCILachrymator; handle with extreme care in a fume hood.
Potassium CarbonateAnhydrous, ≥99%584-08-7Fisher Scientific, VWRShould be a fine, free-flowing powder.
Acetonitrile (ACN)Anhydrous, ≥99.8%75-05-8VariousSolvent for the reaction.
Ethyl Acetate (EtOAc)ACS Grade141-78-6VariousUsed for extraction and recrystallization.
HexanesACS Grade110-54-3VariousUsed for recrystallization.
Brine (Saturated NaCl)N/AN/APrepared in-houseUsed during aqueous workup.
Anhydrous Sodium SulfateReagent Grade7757-82-6VariousDrying agent.
Equipment
  • 10 L Jacketed Glass Reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator compatible with the reactor.

  • 5 L dropping funnel for controlled addition of liquids.

  • Large-scale rotary evaporator (e.g., 20 L) with vacuum pump and chiller.

  • 20 L separatory funnel or extraction vessel.

  • Large Büchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying the final product.

  • Standard laboratory glassware and personal protective equipment (PPE).

Safety & Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated laboratory or kilo-lab, adhering to all institutional safety protocols.

  • Salicylaldehyde: Harmful if swallowed and causes skin and serious eye irritation. Suspected of causing genetic defects.[3][7]

  • Ethyl Bromoacetate: Fatal if swallowed, in contact with skin, or if inhaled. [8][9] It is a potent lachrymator and causes severe skin and eye irritation.[10][11][12] Strict engineering controls (fume hood) and comprehensive PPE are mandatory.

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[2][13][14][15][16]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Flame-retardant lab coat and chemical apron.

  • Appropriate respiratory protection may be required depending on the scale and ventilation.

Detailed Experimental Protocol

This protocol is designed for a 1 kg scale synthesis of this compound.

Diagram of Experimental Workflow

Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Reactor: - Salicylaldehyde (1.0 kg) - K2CO3 (1.7 kg) - Acetonitrile (5 L) B Heat to 50-55 °C A->B C Slowly add Ethyl Bromoacetate (1.4 kg in 1 L ACN) B->C D Heat to Reflux (~82 °C) Monitor by TLC/HPLC (4-6 h) C->D E Cool to RT Filter off salts D->E F Concentrate Filtrate (Rotary Evaporator) E->F G Redissolve in EtOAc (4 L) Wash with H2O & Brine F->G H Dry (Na2SO4) & Filter G->H I Concentrate to Crude Oil H->I J Recrystallize from EtOAc/Hexanes I->J K Filter Product J->K L Dry in Vacuum Oven K->L M Final Product: This compound L->M

Caption: High-level workflow for the large-scale synthesis of this compound.

Step-by-Step Methodology

1. Reactor Setup and Reagent Charging: a. Ensure the 10 L jacketed reactor is clean, dry, and purged with nitrogen. b. Charge the reactor with salicylaldehyde (1.0 kg, 8.19 mol) and anhydrous potassium carbonate (1.70 kg, 12.28 mol, 1.5 equiv). c. Add 5 L of anhydrous acetonitrile. d. Begin stirring at a moderate speed (e.g., 150-200 RPM) to create a slurry.

2. O-Alkylation and Cyclization: a. Heat the reactor contents to 50-55 °C using the heating circulator. b. In a separate vessel, prepare a solution of ethyl bromoacetate (1.44 kg, 8.61 mol, 1.05 equiv) in 1 L of anhydrous acetonitrile. c. CAUTION: Ethyl bromoacetate is highly toxic and a lachrymator. Perform this step in a well-ventilated fume hood. d. Transfer the ethyl bromoacetate solution to the 5 L dropping funnel attached to the reactor. e. Add the ethyl bromoacetate solution dropwise to the reactor over 60-90 minutes. Monitor the internal temperature closely; a slight exotherm is expected. Maintain the temperature below 65 °C during the addition. f. After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C). g. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-6 hours. (TLC system: 10% Ethyl Acetate in Hexanes).

3. Workup and Isolation of Crude Product: a. Once the reaction is complete, cool the mixture to room temperature (20-25 °C). b. Filter the slurry through a Büchner funnel to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with acetonitrile (2 x 500 mL). c. Combine the filtrate and washes and transfer to a large rotary evaporator. d. Concentrate the solution under reduced pressure to remove the acetonitrile. This will yield a thick oil or semi-solid. e. Transfer the crude residue to a 20 L separatory funnel and dissolve it in ethyl acetate (4 L). f. Wash the organic layer sequentially with deionized water (2 x 2 L) and then with saturated brine (1 x 2 L) to remove any remaining salts and water-soluble impurities. g. Dry the organic layer over anhydrous sodium sulfate (approx. 200 g), stir for 20 minutes, and then filter to remove the drying agent. h. Concentrate the dried filtrate on the rotary evaporator to yield the crude this compound as a yellow to brown oil.

4. Purification by Recrystallization: a. Gently heat the crude oil with stirring and add a minimum amount of hot ethyl acetate (approx. 500-700 mL) until all the oil has dissolved. b. Slowly add hexanes (approx. 2-3 L) with continuous stirring until the solution becomes cloudy. c. Add a small amount of ethyl acetate (a few mL) until the solution becomes clear again. d. Remove the heat source and allow the solution to cool slowly to room temperature. e. For maximum yield, cool the mixture in an ice bath for 1-2 hours. f. Collect the resulting crystals by vacuum filtration on a Büchner funnel. g. Wash the crystals with a small amount of cold 1:5 ethyl acetate/hexanes solution. h. Dry the purified product in a vacuum oven at 40 °C to a constant weight.

Expected Outcome:

  • Yield: 1.2 - 1.4 kg (77-90%)

  • Appearance: Off-white to pale yellow solid.[6]

  • Purity: ≥98% by HPLC.

  • Melting Point: 29-34 °C.[15]

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient base. 2. Wet solvent or reagents. 3. Insufficient reaction time/temperature.1. Ensure K₂CO₃ is anhydrous and used in sufficient excess (1.5 equiv). 2. Use anhydrous grade solvents and ensure reagents are dry. 3. Confirm reflux temperature is reached and extend reaction time if necessary.
Low Yield 1. Loss during aqueous workup. 2. Inefficient recrystallization.1. Perform a back-extraction of the aqueous layers with ethyl acetate. 2. Optimize the solvent ratio for recrystallization; cool slowly to maximize crystal growth. Concentrate the mother liquor to recover a second crop.
Product is an Oil/Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 0-10% EtOAc in hexanes). 2. Ensure all solvent is removed under high vacuum before attempting recrystallization.
Dark Product Color Side reactions at high temperatures.Ensure the temperature during ethyl bromoacetate addition does not exceed 65 °C. Consider using a slightly lower reflux temperature if color is a persistent issue, though this may increase reaction time.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the procedural steps, explaining the underlying chemical rationale, and addressing critical safety and scale-up considerations, this guide serves as a valuable resource for drug development professionals. The described method is robust, high-yielding, and utilizes cost-effective materials, making it well-suited for the production of kilogram quantities required for advanced pharmaceutical research and development.

References

The Researcher's Guide to Rapid Benzofuran Synthesis: Microwave-Assisted Strategies for Ethyl Benzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The efficient synthesis of its derivatives is therefore of paramount importance. This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) as a powerful tool to accelerate the production of ethyl benzofuran-2-carboxylate derivatives, offering significant advantages over conventional heating methods in terms of reaction speed, yield, and energy efficiency.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Energetics

Conventional synthetic methods often rely on slow conductive heating, leading to long reaction times and the formation of unwanted byproducts. Microwave irradiation, in contrast, offers a more direct and efficient method of energy transfer. By interacting with polar molecules and ionic species in the reaction mixture, microwaves induce rapid, uniform heating throughout the sample. This often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can result in higher product yields and purity.[1][2] This "green chemistry" approach also minimizes solvent usage and energy consumption, aligning with modern principles of sustainable chemical synthesis.[3]

Key Synthetic Pathways to Ethyl Benzofuran-2-Carboxylates under Microwave Irradiation

Several synthetic strategies for constructing the benzofuran ring can be significantly enhanced by microwave assistance. This guide will focus on three prominent and effective methods for the synthesis of this compound derivatives.

The Perkin Rearrangement: A Classic Route Accelerated

The Perkin rearrangement offers a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4] Microwave irradiation dramatically expedites this reaction, reducing reaction times from hours to minutes.[2] While this method directly produces the carboxylic acid, a subsequent esterification step can readily yield the desired ethyl ester. Alternatively, by conducting the rearrangement in ethanol, the ethyl ester can sometimes be obtained directly, although the literature more frequently reports the synthesis of the carboxylic acid followed by esterification.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed ring contraction of a 3-halocoumarin. The proposed mechanism involves the following key steps:

  • Ring Opening: The hydroxide ion attacks the carbonyl group of the coumarin lactone, leading to the opening of the ring to form a phenoxide and a carboxylate.

  • Intramolecular Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide intramolecularly.

  • Cyclization and Rearrangement: This attack leads to the formation of the benzofuran ring and the expulsion of the halide ion.

G cluster_perkin Perkin Rearrangement Workflow Start 3-Halocoumarin Base Base (e.g., NaOH) in Ethanol Start->Base Reacts with Microwave Microwave Irradiation Base->Microwave Heated by Intermediate1 Ring-Opened Intermediate (Phenoxide and Carboxylate) Microwave->Intermediate1 Forms Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Undergoes Product_Acid Benzofuran-2-Carboxylic Acid Intermediate2->Product_Acid Yields Esterification Esterification (Ethanol, Acid Catalyst) Product_Acid->Esterification Can be esterified Product_Ester This compound Esterification->Product_Ester To produce

Perkin Rearrangement Workflow

Palladium-Catalyzed Sonogashira Coupling: A Versatile One-Pot Approach

A highly efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans can be achieved under Sonogashira coupling conditions, significantly streamlined by microwave irradiation.[5][6] This method allows for the rapid construction of complex benzofuran derivatives from readily available starting materials. By choosing appropriate coupling partners, this reaction can be adapted to synthesize ethyl benzofuran-2-carboxylates.

Reaction Mechanism:

This one-pot synthesis involves a cascade of reactions, all accelerated by microwave heating:

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction occurs between a 2-iodophenol and a terminal alkyne to form a 2-(alkynyl)phenol intermediate.

  • Intramolecular Cyclization: The 2-(alkynyl)phenol then undergoes an intramolecular cyclization, catalyzed by the palladium complex, to form the benzofuran ring.

  • Further Functionalization (Optional): The resulting benzofuran can be further functionalized in the same pot, for instance, through a subsequent Suzuki or Heck coupling.[5]

G cluster_sonogashira Sonogashira Coupling Workflow Start_Phenol 2-Iodophenol Catalyst Pd/Cu Catalyst, Base Start_Phenol->Catalyst Start_Alkyne Terminal Alkyne (with ester group) Start_Alkyne->Catalyst Microwave Microwave Irradiation Catalyst->Microwave Heated by Intermediate 2-(Alkynyl)phenol Intermediate Microwave->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Product This compound Derivative Cyclization->Product Yields

Sonogashira Coupling Workflow

Synthesis from Salicylaldehydes and Bromoacetates: A Direct and Atom-Economical Route

A straightforward and atom-economical approach to ethyl benzofuran-2-carboxylates involves the reaction of salicylaldehydes with ethyl bromoacetate in the presence of a base.[7] Microwave assistance can significantly reduce the reaction time for this condensation and cyclization sequence.

Reaction Mechanism:

  • O-Alkylation: The phenoxide, generated from the salicylaldehyde by the base, undergoes O-alkylation with ethyl bromoacetate to form an intermediate ether.

  • Intramolecular Condensation and Cyclization: The intermediate then undergoes an intramolecular condensation reaction, followed by dehydration, to yield the this compound.

G cluster_salicylaldehyde Salicylaldehyde Route Workflow Start_Aldehyde Salicylaldehyde Base Base (e.g., K2CO3) Start_Aldehyde->Base Start_Bromoacetate Ethyl Bromoacetate Start_Bromoacetate->Base Microwave Microwave Irradiation Base->Microwave Heated by Intermediate O-Alkylated Intermediate Microwave->Intermediate Forms Cyclization Intramolecular Condensation & Dehydration Intermediate->Cyclization Undergoes Product This compound Cyclization->Product Yields

Salicylaldehyde Route Workflow

Comparative Overview of Microwave-Assisted Methods

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction Time (Microwave)Typical YieldsAdvantagesDisadvantages
Perkin Rearrangement 3-HalocoumarinsBase (e.g., NaOH)5-10 minutes[2]High to excellent (>90%)[2]High yields, short reaction times.Requires pre-synthesis of halocoumarins; may require a separate esterification step.
Sonogashira Coupling 2-Iodophenols, Terminal AlkynesPd/Cu catalyst, Base20-40 minutes[5]Good to excellent (up to 86%)[5]One-pot, three-component synthesis allows for high molecular diversity.Requires transition metal catalysts which may need to be removed from the final product.
From Salicylaldehydes Salicylaldehydes, Ethyl BromoacetateBase (e.g., K2CO3)5-15 minutesGood to excellentAtom-economical, readily available starting materials.May have limitations with certain substituted salicylaldehydes.

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

This protocol is adapted from Marriott et al. (2012) and yields the carboxylic acid, which can be subsequently esterified.[2]

Materials:

  • 3-Bromocoumarin derivative (1 equivalent)

  • Sodium hydroxide (3 equivalents)

  • Ethanol

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add the 3-bromocoumarin derivative (e.g., 0.167 mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79°C with stirring.[2]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the crude product in a minimum volume of water and acidify with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by vacuum filtration.

  • Esterification (subsequent step): The resulting carboxylic acid can be converted to the ethyl ester via standard Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).

Protocol 2: Microwave-Assisted One-Pot Sonogashira/Cacchi Type Coupling

This protocol is adapted from D'Souza et al. (2013) for the synthesis of 2,3-disubstituted benzofurans and can be modified for the synthesis of ethyl benzofuran-2-carboxylates.[5]

Materials:

  • 2-Iodophenol (1 equivalent, 0.5 mmol)

  • Terminal alkyne (e.g., ethyl propiolate) (1.2 equivalents)

  • Aryl iodide (if further substitution at the 3-position is desired) (1 equivalent)

  • Dichlorobis(triphenylphosphine)palladium(II) (3 mol%)

  • Copper(I) iodide (2 mol%)

  • Dry triethylamine

  • Dry tetrahydrofuran (THF)

  • Dry acetonitrile

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • Place the 2-iodophenol and dichlorobis(triphenylphosphine)palladium in a microwave vial and purge with argon.

  • Add dry THF (0.5 mL) and stir until the iodophenol dissolves.

  • Add dry triethylamine (1.0 mL) and a solution of CuI in dry triethylamine. Stir for 10 minutes.

  • Add the terminal alkyne, cap the vial, purge with argon, and irradiate in the microwave reactor for 30 minutes at 25°C.

  • Add the aryl iodide (if applicable) and dry acetonitrile (2 mL).

  • Heat the reaction mixture in the microwave reactor at 100°C for 25 minutes.[5]

  • After cooling, evaporate the solvents and purify the residue by column chromatography.

Purification and Characterization

Purification:

The crude products from these syntheses are typically purified by standard laboratory techniques:

  • Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of the specific derivative, but mixtures of ethyl acetate and hexanes are frequently employed.[7]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can provide highly pure material.

Characterization:

The structure and purity of the synthesized this compound derivatives are confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the benzofuran ring, the ethyl group of the ester (a quartet and a triplet), and any substituents.

    • ¹³C NMR will confirm the presence of the carbonyl carbon of the ester (typically around 160-170 ppm) and the carbons of the benzofuran core.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the ester.

    • Bands corresponding to C-O stretching and aromatic C=C stretching will also be present.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the efficient and sustainable production of this compound derivatives. The methods outlined in this guide—the Perkin rearrangement, palladium-catalyzed Sonogashira coupling, and direct synthesis from salicylaldehydes—offer researchers a versatile toolkit for accessing these valuable compounds. The dramatic reduction in reaction times, coupled with often-improved yields, makes MAOS an indispensable technique for modern organic and medicinal chemistry. As the demand for novel benzofuran-based therapeutics continues to grow, the adoption of these rapid and efficient synthetic protocols will be crucial in accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Benzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to enhance the yield and purity of Ethyl Benzofuran-2-carboxylate synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide both foundational protocols and advanced troubleshooting insights, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only replicate a synthesis but to understand, optimize, and troubleshoot it effectively.

Overview of the Primary Synthetic Route

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents and biologically active molecules.[1] The most robust and widely adopted method for its synthesis involves the reaction of a salicylaldehyde derivative with an activated ethyl acetate equivalent, typically ethyl bromoacetate or diethyl bromomalonate. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the benzofuran ring.

This guide will focus on the common pathway using salicylaldehyde and ethyl bromoacetate with a carbonate base, a method valued for its reliability and use of readily available reagents.[2][3]

Reaction_Scheme Salicylaldehyde Salicylaldehyde Intermediate Salicylaldehyde->Intermediate + Bromoacetate Ethyl Bromoacetate Bromoacetate->Intermediate Product This compound Base Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Intermediate->Product Reflux

References

Technical Support Center: Synthesis of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.

Introduction to the Synthesis

The most common and direct route to this compound involves a two-step process starting from salicylaldehyde and ethyl bromoacetate. The first step is a Williamson ether synthesis to form the intermediate, ethyl (2-formylphenoxy)acetate. This is followed by an intramolecular cyclization, which is mechanistically an aldol-type condensation, to yield the final product. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of Ethyl (2-formylphenoxy)acetate (Intermediate)

Q: I am getting a low yield of the intermediate ether, ethyl (2-formylphenoxy)acetate. What could be the issue?

A: Low yields in the initial Williamson ether synthesis step are typically due to competing side reactions or incomplete reaction. Here are the most probable causes and their solutions:

  • Cause 1: Incomplete Deprotonation of Salicylaldehyde.

    • Explanation: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation of the phenolic hydroxyl group will be incomplete, leading to unreacted salicylaldehyde.

    • Solution:

      • Ensure your base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous.

      • Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the deprotonation to completion.

      • Consider using a stronger base like sodium hydride (NaH) if you are using a weaker base like potassium carbonate (K₂CO₃) and still facing issues.

  • Cause 2: Competing C-Alkylation.

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). C-alkylation is more likely to occur under certain conditions, leading to isomeric impurities and reducing the yield of the desired ether.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.

      • Counter-ion: The nature of the counter-ion can influence the O/C alkylation ratio. Potassium salts often give better O-alkylation selectivity than sodium salts.

  • Cause 3: Elimination of Ethyl Bromoacetate.

    • Explanation: Ethyl bromoacetate can undergo elimination in the presence of a strong base to form ethyl glyoxylate or other decomposition products, especially at higher temperatures.

    • Solution:

      • Maintain a moderate reaction temperature. While some heat is necessary, excessive temperatures can favor elimination. A temperature range of 60-80°C is typically effective.

      • Add the ethyl bromoacetate slowly to the reaction mixture to keep its instantaneous concentration low.

Problem 2: Low Yield of this compound (Final Product)

Q: The first step to the intermediate ether worked well, but I'm getting a low yield of the final benzofuran product. What's going wrong in the cyclization step?

A: A low yield in the intramolecular cyclization step often points to issues with the cyclization conditions or competing side reactions involving the aldehyde and ester functionalities.

  • Cause 1: Incomplete Cyclization.

    • Explanation: The intramolecular aldol-type condensation requires a base to generate an enolate from the ethyl (2-formylphenoxy)acetate, which then attacks the aldehyde. If the base is not suitable or the reaction time is too short, you will have unreacted starting material.

    • Solution:

      • Choice of Base: A strong, non-nucleophilic base is often preferred for this step. Bases like sodium ethoxide or potassium tert-butoxide are commonly used.

      • Reaction Time and Temperature: Monitor the reaction by TLC to ensure it goes to completion. Depending on the base and solvent, this reaction may require several hours at room temperature or gentle heating.

  • Cause 2: Intermolecular Side Reactions.

    • Explanation: If the concentration of the intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization. This can lead to the formation of polymeric materials or other undesired byproducts.

    • Solution:

      • Employ high-dilution conditions. Running the reaction at a lower concentration favors the intramolecular pathway.

  • Cause 3: Hydrolysis of the Ester (Saponification).

    • Explanation: Under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylate salt.[1][2] This is especially problematic if there is water in the reaction mixture or if the reaction is run for an extended period at high temperatures with a strong base.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Avoid excessively long reaction times and high temperatures.

      • If ester hydrolysis is a significant issue, consider using a milder base or an acid-catalyzed cyclization as an alternative.

  • Cause 4: Cannizzaro-type Reactions.

    • Explanation: In the presence of a strong base, the aldehyde group of the starting material can undergo a disproportionation reaction (Cannizzaro reaction) if it cannot form an enolate. While the primary starting material for the cyclization can form an enolate, any unreacted salicylaldehyde from the first step could undergo this reaction, consuming base and complicating the product mixture.

    • Solution:

      • Ensure the intermediate, ethyl (2-formylphenoxy)acetate, is pure and free of unreacted salicylaldehyde before proceeding to the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis step?

A1: Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally effective.[3] For less reactive systems or to improve yields, a stronger base like sodium hydride (NaH) can be used, though it requires more careful handling due to its reactivity with moisture.

Q2: Can I perform this synthesis as a one-pot reaction?

A2: While it is conceptually possible to perform the synthesis in one pot, it is generally not recommended for achieving high purity and yield. The optimal conditions for the Williamson ether synthesis and the intramolecular cyclization are often different. A two-step process with isolation and purification of the intermediate, ethyl (2-formylphenoxy)acetate, allows for better control over each reaction and typically results in a cleaner final product.

Q3: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it?

A3: this compound has a low melting point (29-34 °C), so it can exist as an oil or a low-melting solid at room temperature. To induce crystallization, you can try dissolving the oil in a minimal amount of a non-polar solvent like hexane or a mixture of ethyl acetate and hexane, and then cooling the solution slowly in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Q4: What are the key analytical techniques to monitor the reaction progress and product purity?

A4:

  • Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring the consumption of starting materials and the formation of products in both steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. Key signals to look for in the ¹H NMR of the final product include the disappearance of the aldehyde proton and the appearance of a characteristic furan proton signal.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the intermediate and the final product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-formylphenoxy)acetate

This protocol is adapted from a general procedure for O-alkylation of salicylaldehyde.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Salicylaldehyde122.12
Ethyl bromoacetate167.00
Potassium Carbonate (anhydrous)138.21
Acetonitrile (anhydrous)41.05
Ethyl acetate88.11
Deionized water18.02
Brine (saturated NaCl solution)-
Sodium Sulfate (anhydrous)142.04

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (around 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-formylphenoxy)acetate, which can be purified by column chromatography if necessary.

Protocol 2: Intramolecular Cyclization to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Ethyl (2-formylphenoxy)acetate208.21
Sodium Ethoxide68.05
Ethanol (anhydrous)46.07
Diethyl ether74.12
Hydrochloric Acid (dilute)36.46

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol. Caution: Sodium ethoxide is moisture-sensitive.

  • In a separate flask, dissolve ethyl (2-formylphenoxy)acetate (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution of the ester to 0°C in an ice bath.

  • Slowly add the sodium ethoxide solution to the ester solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Reaction Mechanisms and Side Reactions

Overall Synthesis Pathway

Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Intermediate Ethyl (2-formylphenoxy)acetate Salicylaldehyde->Intermediate K₂CO₃, Acetonitrile EtBrAc Ethyl Bromoacetate EtBrAc->Intermediate Product This compound Intermediate->Product NaOEt, Ethanol

Caption: Overall synthetic route to this compound.

Side Reactions in Williamson Ether Synthesis

Williamson_Ether_Side_Reactions Phenoxide Salicylaldehyde Phenoxide O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation O-attack C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation C-attack EtBrAc Ethyl Bromoacetate EtBrAc->O_Alkylation EtBrAc->C_Alkylation Elimination Elimination (Side Product) EtBrAc->Elimination Base

Caption: Competing pathways in the Williamson ether synthesis step.

Side Reactions in Intramolecular Cyclization

Cyclization_Side_Reactions Start Ethyl (2-formylphenoxy)acetate Desired Intramolecular Cyclization (Desired Product) Start->Desired Hydrolysis Ester Hydrolysis (Side Product) Start->Hydrolysis Intermolecular Intermolecular Condensation (Side Product) Start->Intermolecular

References

Benzofuran Synthesis Core: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Benzofuran Synthesis Core, your dedicated resource for navigating the complexities of benzofuran ring formation. As a foundational scaffold in medicinal chemistry and materials science, the successful synthesis of benzofurans is critical for advancing novel discoveries.[1][2][3] This guide is structured to provide direct, experience-driven answers to the common challenges encountered in the laboratory, moving beyond simple protocols to explain the "why" behind the troubleshooting steps.

Our approach is grounded in three pillars: deep mechanistic understanding, practical and validated solutions, and comprehensive referencing to authoritative literature. Whether you are a seasoned researcher or new to heterocyclic chemistry, this center will serve as a reliable partner in your synthetic endeavors.

Section 1: Palladium-Catalyzed Benzofuran Synthesis: Common Pitfalls and Solutions

Palladium-catalyzed reactions are a cornerstone of modern benzofuran synthesis, particularly the Sonogashira coupling followed by intramolecular cyclization of o-halophenols and terminal alkynes.[1][4][5] While powerful, these reactions are sensitive to a variety of factors that can lead to diminished yields or complete failure.

FAQ 1: My Palladium-Catalyzed Sonogashira/Cyclization reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

Answer:

This is a frequent issue that can often be traced to catalyst deactivation, suboptimal reaction conditions, or issues with your starting materials. Let's break down the potential culprits and their solutions.

Potential Cause 1: Catalyst Inactivation or Insufficient Activity

The choice of palladium source and its ligands is critical. A common issue is the use of a catalyst that is not robust enough for your specific substrate or reaction conditions.[6]

  • Expert Insight: While PdCl₂(PPh₃)₂ is a workhorse catalyst, for more challenging substrates, consider using a more active catalyst like Pd(PPh₃)₄. The choice of ligand can also be crucial. For instance, hydroxyterphenylphosphine has been shown to be effective for the synthesis from 2-chlorophenols and alkynes.[7]

  • Troubleshooting Protocol:

    • Catalyst Screening: If your standard catalyst is failing, screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd(dba)₂, with various phosphine ligands).

    • Co-Catalyst Addition: The addition of a copper(I) co-catalyst, such as CuI, is often essential for the Sonogashira coupling step.[1][6][8] Ensure your CuI is fresh and of high purity.

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[1]

Potential Cause 2: Base Selection and Water Contamination

The choice of base is critical and can be a subtle source of reaction failure.

  • Expert Insight: While triethylamine is commonly used, its basicity may not be sufficient for all substrates.[1] More importantly, bases that can introduce or generate water can be detrimental to the catalytic cycle. For example, sodium bicarbonate can decompose at higher temperatures to produce water, which can poison the palladium catalyst.[6]

  • Troubleshooting Protocol:

    • Switch to an Anhydrous Base: Replace triethylamine or sodium bicarbonate with an anhydrous inorganic base like K₂CO₃ or Cs₂CO₃.[6]

    • Use of Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.

Potential Cause 3: Substrate-Related Issues

The electronic and steric properties of your o-halophenol and alkyne can significantly impact reactivity.

  • Expert Insight: Electron-withdrawing groups on the phenol can make the oxidative addition step more difficult, while bulky substituents near the reaction centers can hinder the approach of the catalyst.

  • Troubleshooting Protocol:

    • Modify Reaction Temperature: For less reactive substrates, a higher reaction temperature may be required. However, be mindful of potential side reactions and decomposition.

    • Protecting Groups: If your substrates contain sensitive functional groups, consider using protecting groups that are stable to the reaction conditions.

Section 2: Intramolecular Cyclization Strategies: Overcoming Common Hurdles

Intramolecular cyclization reactions, such as acid- or base-mediated cyclizations of appropriately substituted phenols, are another major route to benzofurans.

FAQ 2: My acid-catalyzed intramolecular cyclization of a propargyl ether is giving me a complex mixture of products. How can I improve the selectivity?

Answer:

This is a classic challenge where the reaction conditions are not optimized to favor the desired 5-endo-dig cyclization for benzofuran formation.

Potential Cause 1: Competing Reaction Pathways

Acid catalysis can promote a variety of side reactions, including hydration of the alkyne, elimination, and rearrangement.

  • Expert Insight: The choice of acid and solvent is paramount. Strong Brønsted acids in protic solvents can lead to a cascade of undesired reactions. Lewis acids can offer a milder and more selective alternative.

  • Troubleshooting Protocol:

    • Screen Lewis Acids: Instead of strong protic acids like H₂SO₄, screen a panel of Lewis acids such as In(III) halides, Zn(OTf)₂, or Au(I) catalysts.[7][9][10]

    • Solvent Optimization: Switch to a non-protic solvent to minimize hydration of the alkyne. Dichloromethane or toluene are often good choices.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.

Potential Cause 2: Substrate Structure

The substitution pattern on your aromatic ring and alkyne can influence the regioselectivity of the cyclization.

  • Expert Insight: Electron-donating groups on the phenol can enhance the nucleophilicity of the aromatic ring, potentially leading to undesired electrophilic aromatic substitution pathways.

  • Troubleshooting Protocol:

    • Protecting Groups: If you have highly activating groups on the phenol, consider temporarily converting them to less activating groups.

    • Modify the Alkyne: If possible, modifying the substituent on the alkyne can influence the electronics and sterics of the cyclization, favoring the desired pathway.

Section 3: Perkin Rearrangement for Benzofuran-2-carboxylic Acids: Improving Yield and Purity

The Perkin rearrangement, a base-catalyzed conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, is a powerful transformation.[11][12] However, it can be prone to incomplete conversion and the formation of impurities.

FAQ 3: My Perkin rearrangement is giving low yields of the desired benzofuran-2-carboxylic acid. What can I do to improve the outcome?

Answer:

Low yields in the Perkin rearrangement often stem from incomplete reaction, degradation of the starting material or product, or suboptimal workup procedures.

Potential Cause 1: Insufficient Base Strength or Solubility

The initial ring opening of the coumarin is a critical step that requires a sufficiently strong base.

  • Expert Insight: Sodium hydroxide is commonly used, but its effectiveness can be limited by its solubility in organic solvents. A phase-transfer catalyst can be beneficial in such cases.

  • Troubleshooting Protocol:

    • Optimize the Base: While NaOH is standard, consider using KOH or a stronger base like potassium t-butoxide in an appropriate solvent.

    • Microwave Irradiation: Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times and improve yields.[11]

    • Solvent Choice: Ensure the solvent system can adequately dissolve both the substrate and the base. A mixture of ethanol and water is often effective.

Potential Cause 2: Side Reactions

The intermediate vinyl halide can undergo side reactions, particularly at elevated temperatures.

  • Expert Insight: Prolonged reaction times at high temperatures can lead to decomposition. Monitoring the reaction progress is crucial.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Follow the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can lead to the formation of tar and other byproducts.

Potential Cause 3: Inefficient Workup and Purification

The desired benzofuran-2-carboxylic acid needs to be carefully isolated from the reaction mixture.

  • Expert Insight: The product is a carboxylic acid, so its solubility is pH-dependent. This property can be exploited for purification.

  • Troubleshooting Protocol:

    • Acidification: After the reaction is complete, careful acidification with an acid like HCl is necessary to protonate the carboxylate and precipitate the product.[11]

    • Extraction: If the product does not precipitate, it can be extracted into an organic solvent after acidification.

    • Recrystallization: Recrystallization is often an effective method for purifying the final product.[13]

Section 4: Purification and Characterization: The Final Hurdle

Even with a successful reaction, isolating the pure benzofuran derivative can be challenging.

FAQ 4: I am struggling to separate my desired benzofuran product from a closely related isomer or byproduct. What advanced purification techniques can I use?

Answer:

Co-elution of isomers is a common frustration in benzofuran chemistry.[14][15][16] When standard silica gel chromatography fails, a more systematic approach is needed.

Troubleshooting Purification Challenges

ChallengeRecommended ActionExpert Rationale
Co-eluting Isomers 1. Optimize Solvent System: Systematically vary the eluent polarity.[16] 2. Alternative Stationary Phases: Consider using alumina, reverse-phase silica, or silver nitrate-impregnated silica. 3. Preparative HPLC: For very difficult separations, preparative HPLC can provide high-resolution separation.Isomers often have very similar polarities. Changing the stationary phase or using a more powerful chromatographic technique can exploit subtle differences in their interactions.
Thermally Labile Compounds 1. Avoid High Temperatures: Use a rotary evaporator with a water bath at a low temperature. 2. Flash Chromatography: Perform flash chromatography at room temperature.Some benzofuran derivatives can decompose upon heating, leading to yield loss and the introduction of new impurities.[14]
Poor Solubility 1. Solubility Testing: Test the solubility of your crude product in a range of solvents before attempting chromatography. 2. Use a Stronger Eluent for Loading: Dissolve the sample in a small amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica before loading it onto the column.Poor solubility can make it difficult to load the sample onto the column and achieve good separation.[14]

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Pay close attention to the characteristic chemical shifts of the furan ring protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product.

  • Infrared Spectroscopy: Look for characteristic C-O-C stretching frequencies of the furan ring.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for troubleshooting a benzofuran synthesis, emphasizing the iterative nature of optimization.

Benzofuran Synthesis Troubleshooting Workflow General Troubleshooting Workflow for Benzofuran Synthesis start Reaction Failure or Low Yield check_sm Verify Starting Material Purity start->check_sm screen_cond Screen Reaction Conditions (Catalyst, Solvent, Base, Temp.) check_sm->screen_cond monitor_rxn Monitor Reaction by TLC/LC-MS screen_cond->monitor_rxn workup Optimize Workup & Purification monitor_rxn->workup characterize Characterize Product & Impurities workup->characterize success Successful Synthesis characterize->success Pure Product mechanistic_analysis Analyze Impurities for Mechanistic Insight characterize->mechanistic_analysis Impurities Identified mechanistic_analysis->screen_cond Refine Conditions

Caption: A generalized workflow for troubleshooting benzofuran synthesis.

Key Mechanistic Pathway: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Understanding the catalytic cycle is essential for effective troubleshooting.

Sonogashira Cyclization Mechanism Simplified Catalytic Cycle for Benzofuran Synthesis cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR(L)₂ pd_complex1->pd_complex2 Transmetalation (with Cu-acetylide) cyclization_intermediate Cyclization Intermediate pd_complex2->cyclization_intermediate Reductive Elimination benzofuran Benzofuran Product cyclization_intermediate->benzofuran Intramolecular Cyclization benzofuran->pd0 Regenerates Catalyst arx o-Halophenol (Ar-X) arx->pd_complex1 alkyne Terminal Alkyne (RC≡CH) alkyne->pd_complex2

Caption: Simplified catalytic cycle for Sonogashira coupling and cyclization.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl Benzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high-purity yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus not just on the solution, but on the chemical reasoning behind it.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: The primary suspects are your salicylaldehyde and ethyl bromoacetate. Salicylaldehyde can oxidize over time. It is recommended to use freshly distilled or recently purchased salicylaldehyde. Ethyl bromoacetate is a lachrymator and can hydrolyze if exposed to moisture; ensure it is handled under anhydrous conditions.

  • Base Strength and Stoichiometry: The base plays a dual role: deprotonating the phenolic hydroxyl group and neutralizing the HBr formed.

    • Potassium Carbonate (K₂CO₃): This is a mild and effective base for this reaction.[1] Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity. Using at least 2.5-3.0 equivalents is recommended to drive the reaction to completion.[2]

    • Sodium Hydride (NaH): While a stronger base, NaH can sometimes lead to side reactions and is highly sensitive to moisture. If you are using NaH, ensure strictly anhydrous conditions.[3]

  • Reaction Temperature: The reaction typically requires heat to proceed efficiently. Refluxing in a suitable solvent like acetonitrile is a common procedure.[1] If the reaction is sluggish at lower temperatures, a gradual increase in temperature can significantly improve the rate of the crucial intramolecular cyclization step.

  • Reaction Time: This synthesis is often not rapid and may require refluxing for 24 hours or more.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature work-up is a frequent cause of low yields.

Q2: I am observing a significant amount of an intermediate by TLC/NMR, which I suspect is the O-alkylated salicylaldehyde. How can I promote the final cyclization?

A2: This is an excellent observation and a classic issue in this synthesis. The reaction proceeds in two main stages: (1) Williamson ether synthesis to form an intermediate (ethyl 2-(2-formylphenoxy)acetate) and (2) an intramolecular condensation/cyclization to form the benzofuran ring. If the intermediate accumulates, the cyclization step is the bottleneck.

  • Causality: The cyclization is a type of Darzens or Perkin-like condensation which requires a sufficiently basic environment to deprotonate the α-carbon of the ester, forming an enolate. This enolate then attacks the aldehyde carbonyl.

  • Solutions:

    • Increase Temperature: As mentioned, higher temperatures (reflux) provide the necessary activation energy for this intramolecular reaction.

    • Solvent Choice: Aprotic polar solvents like acetonitrile or DMF are generally preferred as they can solvate the potassium ions without interfering with the base's activity.[1]

    • Stronger Base System: In difficult cases, switching to a stronger base system can facilitate the enolate formation required for cyclization. A solution of sodium ethoxide in ethanol, for instance, can be used to treat the isolated intermediate to force cyclization in quantitative yield.[3]

Q3: My final product is impure, with persistent side-products even after work-up. What are these impurities and how can I purify the product?

A3: Impurities often arise from side reactions involving the starting materials or intermediates.

  • Common Impurities:

    • Unreacted Salicylaldehyde: Can be removed by a basic wash (e.g., with 5% NaOH solution) during the work-up, which will deprotonate the phenol and move it to the aqueous layer.

    • O-alkylated Intermediate: As discussed in Q2, this is a common impurity if cyclization is incomplete.

    • Products from Diethyl Bromomalonate: If using diethyl bromomalonate instead of ethyl bromoacetate, side reactions can be more complex.[4]

  • Purification Strategy:

    • Acid/Base Wash: The crude product, dissolved in a solvent like ethyl acetate, should be washed sequentially with a dilute acid (e.g., 5% HCl) to remove any basic impurities, followed by a brine solution.[1]

    • Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column (60-120 mesh) with a gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc 10:1), is highly effective for separating the desired product from closely related impurities.[1]

    • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent like ethanol or methanol can further enhance its purity.

Q4: The reaction seems to have stalled. TLC analysis shows starting material and some product, but the ratio isn't changing after several hours. What should I check?

A4: A stalled reaction points to a limiting reagent or deactivated catalyst/reagent.

  • Check the Base: The most likely culprit is an insufficient amount or poor quality of the base. If the K₂CO₃ was not anhydrous or finely powdered, its effectiveness is drastically reduced. Consider adding another freshly dried portion of the base to the reaction mixture.

  • Moisture Contamination: Water can consume the base and inhibit the reaction. Ensure all glassware was oven-dried and solvents are anhydrous.

  • Reagent Stoichiometry: Double-check the initial molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of the bromoester is common, but a significant deviation could stall the reaction.[1]

  • Stirring Efficiency: In a heterogeneous reaction with K₂CO₃, vigorous stirring is essential to ensure proper mixing and contact between reactants. Ensure your stir bar is functioning correctly and the mixture is a well-agitated slurry.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

A1: The most widely adopted method involves the reaction of a salicylaldehyde derivative with an α-halo ester, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.[5] This is a robust and versatile method that allows for the synthesis of a wide variety of substituted benzofurans by simply changing the starting salicylaldehyde.[1][2]

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base is critical and serves two functions. First, it deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and readily attacks the ethyl bromoacetate in an Sₙ2 reaction. Second, it facilitates the subsequent intramolecular cyclization by promoting enolate formation. Potassium carbonate (K₂CO₃) is the most commonly used base due to its low cost, moderate reactivity, and ease of handling.[1]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent influences reaction rate and solubility. Polar aprotic solvents are ideal.

  • Acetonitrile (CH₃CN): An excellent choice, as it effectively dissolves the organic reactants and has a convenient reflux temperature (82 °C).[2]

  • Dimethylformamide (DMF): Can also be used and may accelerate the reaction due to its high polarity, but its high boiling point (153 °C) can sometimes promote side reactions and makes it more difficult to remove post-reaction.

  • Tetrahydrofuran (THF): A viable option, often used in combination with ethanol.[6] It is less polar than acetonitrile, which may result in longer reaction times.

Q4: What is the proposed reaction mechanism?

A4: The synthesis follows a two-step sequence:

  • Williamson Ether Synthesis: The base deprotonates the salicylaldehyde's hydroxyl group. The resulting phenoxide attacks ethyl bromoacetate via an Sₙ2 reaction, displacing the bromide and forming an ether linkage. The intermediate is ethyl 2-(2-formylphenoxy)acetate.

  • Intramolecular Condensation/Cyclization: The base abstracts a proton from the carbon alpha to the ester group, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. The resulting alkoxide intermediate subsequently eliminates a water molecule to form the furan ring, yielding the final product.

Q5: Are there any specific safety precautions I should be aware of?

A5: Yes, standard laboratory safety practices should be strictly followed.

  • Ethyl Bromoacetate: Is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood while wearing gloves and safety goggles.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

  • Refluxing: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent solvent evaporation into the lab atmosphere.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Synthesis of this compound

This protocol is based on a common and reliable procedure adapted from the literature.[1][2]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • 5% HCl solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (3.0 eq) to the solution.

  • Slowly add ethyl bromoacetate (1.2 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 5% HCl solution, followed by water, and finally a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry (60-120 mesh) in hexane and pack it into a glass column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Section 4: Data & Visualizations

Table 1: Comparison of Typical Reaction Conditions
ParameterCondition ACondition BCondition C
Starting Material SalicylaldehydeSalicylaldehyde5-Chlorosalicylaldehyde
Reagent Ethyl BromoacetateDiethyl BromomalonateEthyl Bromoacetate
Base K₂CO₃K₂CO₃NaH
Solvent AcetonitrileEthyl Methyl KetoneToluene
Temperature Reflux (~82°C)Reflux (~80°C)Reflux (~110°C)
Time 24 hours18 hoursVariable
Reported Yield ~86%[1]High[4]Low (initially)[3]
Reference Indian J. Chem.[1]ChemicalBook[4]HETEROCYCLES[3]
Diagrams and Workflows

Section 5: References

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from ResearchGate.

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--

  • Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from ResearchGate.

  • National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from ResearchGate.

  • ChemicalBook. (2025). 2-Benzofurancarboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). (PDF) One-pot Synthesis of Novel 2-(Benzofuran-2-yl)-4-Phenylquinoline-3-Carboxylates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Byproduct Identification in Ethyl Benzofuran-2-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of byproducts in Ethyl Benzofuran-2-carboxylate synthesis using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and professionals in drug development. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My TLC plate shows multiple spots besides my product. What are the likely identities of these byproducts?

When synthesizing this compound, particularly through common routes like the reaction of salicylaldehyde with ethyl bromoacetate, several side reactions can occur.[1][2] The appearance of extra spots on your TLC plate is a direct window into the complexity of your reaction mixture.

Common Byproducts Include:

  • Unreacted Starting Materials: The most common "impurities" are often your starting materials.

    • Salicylaldehyde: A polar compound that will likely have a low Retention Factor (Rf) value.

    • Ethyl Bromoacetate: Less polar than salicylaldehyde but can still be present.

  • Reaction Intermediates: Depending on the reaction pathway, partially reacted intermediates can accumulate. For instance, in syntheses starting from 2-hydroxybenzophenones, intermediates like ethyl (2-benzoyl-4-chloro)phenoxyacetate can be observed.[3]

  • Products of Side Reactions:

    • Self-condensation of Salicylaldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation, leading to aldol-type products.

    • Hydrolysis of the Ester: If water is present in the reaction, the ethyl ester can hydrolyze to the corresponding carboxylic acid, which will appear as a very polar spot (low Rf) on the TLC plate.

    • Alternative Cyclization Products: Depending on the specific precursors and conditions, other cyclized or rearranged products might form.[4][5][6]

FAQ 2: How do I choose the right solvent system (mobile phase) for my TLC analysis?

The goal is to find a solvent system that provides good separation between your product and potential byproducts. A good rule of thumb is to aim for an Rf value of 0.3-0.5 for your target compound, this compound. This provides a good "window" for other spots to resolve.

A Systematic Approach to Solvent System Selection:

  • Start with a Standard: A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent and a slightly more polar one. A Hexane:Ethyl Acetate system is a classic choice.[2]

  • Adjust Polarity:

    • If all spots remain at the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of Ethyl Acetate).

    • If all spots rush to the solvent front (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of Ethyl Acetate).

  • Consider Alternative Solvents: If you are struggling to get good separation with Hexane:Ethyl Acetate, consider other solvent combinations. For example, Dichloromethane:Methanol can offer different selectivity.

Solvent System Ratio (v/v) Typical Application
Hexane:Ethyl Acetate8:2A good starting point for benzofuran derivatives.[2]
Toluene:Ethyl Acetate9:1Useful for less polar compounds.
Dichloromethane:Methanol9.5:0.5For separating more polar compounds.
Cyclohexane:Acetone8.5:1.5Another alternative for initial screening.[7]
FAQ 3: My spots are streaking on the TLC plate. What causes this and how can I fix it?

Streaking is a common issue in TLC and can obscure the separation of compounds.

Primary Causes and Solutions:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[8]

    • Solution: Dilute your sample before spotting it on the plate. The spots should be small and concentrated.

  • Highly Polar Compounds: Very polar compounds, like carboxylic acids, can interact strongly with the silica gel stationary phase, leading to streaking.

    • Solution: Add a small amount of a modifying acid (like acetic acid) or base (like triethylamine) to the mobile phase. This can improve the spot shape by protonating or deprotonating the analyte, respectively.

  • Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking from the baseline.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the sample or use a different spotting solvent.

FAQ 4: How can I visualize the spots on my TLC plate if they are not colored?

Most organic compounds, including this compound and its byproducts, are colorless.[9] Therefore, visualization techniques are essential.

Common Visualization Methods:

  • UV Light (Non-destructive): Commercial TLC plates often contain a fluorescent indicator (e.g., F254) that glows green under short-wave UV light (254 nm).[10][11][12] Compounds that absorb UV light, such as aromatic compounds like benzofurans, will quench this fluorescence and appear as dark spots.[9][10][12] This is the first method you should always try as it does not alter the compounds on the plate.[11][12]

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will cause most organic compounds to appear as yellow-brown spots.[10][12] Iodine forms colored complexes with many organic molecules.[10][12] The spots will fade over time, so it's important to circle them with a pencil immediately.

  • Chemical Stains (Destructive): These are reagents that react with the compounds on the plate to produce colored spots, often after gentle heating.[10][12]

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[10] It appears as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: An excellent multipurpose stain sensitive to many functional groups, especially nucleophiles.[13]

    • Vanillin Stain: Similar to p-anisaldehyde, it is useful for visualizing a wide range of compounds.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your TLC analysis and provides a logical workflow for solving them.

Problem 1: A new, unexpected spot appears on the TLC partway through the reaction.

Initial Assessment: A new spot indicates the formation of a new chemical entity. The key is to determine if it's a desired intermediate or an unwanted byproduct.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a new TLC spot.

Problem 2: The product spot is faint, but there are intense spots for the starting materials.

Initial Assessment: This indicates a low conversion rate. The reaction is not proceeding efficiently.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your starting materials and reagents are pure and dry. For example, the base used (e.g., potassium carbonate) should be anhydrous.

  • Check Reaction Temperature: Many benzofuran syntheses require heating.[1][2] Confirm that your reaction is reaching and maintaining the target temperature.

  • Evaluate the Base: The choice and amount of base can be critical. An insufficient amount of a weak base may not be effective.

  • Consider the Solvent: The solvent should be appropriate for the reaction conditions and should be anhydrous if required.

Problem 3: Multiple spots are clustered together with poor separation.

Initial Assessment: The chosen mobile phase is not providing adequate resolution.

Experimental Protocol: Optimizing TLC Solvent System

  • Prepare a Series of Eluents: Prepare small volumes of different solvent mixtures. For example, if you started with 8:2 Hexane:Ethyl Acetate, try 9:1, 7:3, and 6:4 ratios.

  • Spot a Multi-lane Plate: On a single TLC plate, spot your reaction mixture in several lanes.

  • Develop in Different Solvents: Place each spotted plate in a separate developing chamber, each containing one of the prepared eluents.

  • Compare the Results: After developing and visualizing the plates, compare the separation in each solvent system. Choose the one that gives the best resolution between your product and the major impurities.

  • Consider a Two-Solvent System Trial: If a single solvent system is insufficient, consider a two-step development or using a combination of three solvents to fine-tune the polarity.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Standard TLC Analysis of this compound Reaction Mixture

Materials:

  • Silica gel TLC plates with F254 indicator

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., 8:2 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Iodine chamber

  • Potassium permanganate stain

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and close the lid.[11] Allow it to equilibrate for 5-10 minutes.

  • Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Using a capillary tube, apply a small spot of your reaction mixture to the baseline. Also, spot your starting materials and a pure sample of the product if available as references.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[11] Close the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Mark the Solvent Front: Immediately remove the plate and mark the solvent front with a pencil.[11]

  • Visualize the Spots:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any dark spots with a pencil.[10][12]

    • Place the plate in an iodine chamber until brown spots appear. Circle them.

    • If necessary, dip the plate into a potassium permanganate stain and gently heat with a heat gun to reveal additional spots.[13]

  • Calculate Rf Values: For each spot, measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

References

Technical Support Center: Strategies to Minimize Impurity Formation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and troubleshoot impurity formation in the synthesis of benzofurans. The benzofuran scaffold is a vital structural motif in numerous pharmaceuticals and biologically active compounds, making the efficient and clean synthesis of these molecules a critical endeavor.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic routes and obtain high-purity benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in benzofuran synthesis?

A1: Impurity profiles in benzofuran synthesis are highly dependent on the chosen synthetic route. However, several common classes of impurities are frequently observed:

  • Uncyclized Intermediates: In multi-step, one-pot syntheses, such as palladium-catalyzed couplings followed by cyclization, the reaction can stall after the initial bond formation, leading to significant amounts of the uncyclized precursor.[4]

  • Regioisomers: When the aromatic precursor has multiple potential sites for cyclization, a mixture of regioisomeric benzofuran products can be formed, which are often difficult to separate.[5][6]

  • Over-alkylation or Over-arylation Products: In reactions involving alkylating or arylating agents, side reactions can lead to the introduction of multiple groups onto the benzofuran core or the starting materials.

  • Homocoupling Products: In cross-coupling reactions, such as the Sonogashira coupling, homocoupling of the alkyne or aryl halide starting materials can occur, leading to undesired dimeric byproducts.

  • Starting Material Contamination: The purity of the starting materials is paramount. Impurities in the initial phenols, aldehydes, or other precursors can carry through the synthesis or participate in side reactions.

  • Solvent and Reagent-Derived Impurities: Solvents and reagents can degrade under reaction conditions or contain impurities that react to form byproducts. For instance, residual water can sometimes be beneficial but in other cases can lead to unwanted hydrolysis.[4]

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common issues encountered in widely used benzofuran synthesis methodologies.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Issue 1: Significant amounts of uncyclized Sonogashira coupling product are observed, with low conversion to the desired benzofuran.

  • Underlying Cause: The conditions optimized for the initial carbon-carbon bond formation (Sonogashira coupling) may not be optimal for the subsequent intramolecular carbon-oxygen bond formation (cyclization).[4] This can be due to insufficient temperature, an inappropriate base, or steric hindrance around the phenolic hydroxyl group.

  • Troubleshooting Protocol:

    • Temperature Adjustment: After the initial coupling is complete (as monitored by TLC or LC-MS), consider increasing the reaction temperature to provide the necessary activation energy for the cyclization step.[4]

    • Solvent Selection: Ensure the solvent is stable at higher temperatures and can facilitate the cyclization. High-boiling point solvents like DMF, DMSO, or toluene are often used.

    • Base Selection: The choice of base is critical. A stronger base might be required to deprotonate the phenol and initiate the cyclization. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU.

    • Catalyst System: While the palladium catalyst is primarily for the coupling reaction, the choice of ligand can influence the overall reaction efficiency. Ensure the catalyst remains active throughout the reaction sequence.

Issue 2: Formation of alkyne homocoupling byproducts (Glaser coupling).

  • Underlying Cause: This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation of the copper catalyst.[1]

    • Copper Source and Loading: Use a high-purity copper(I) source, such as CuI. The loading of the copper co-catalyst should be optimized; typically 2-5 mol% is sufficient.[1]

    • Ligand Choice: The use of specific ligands can sometimes suppress homocoupling.

    • Reaction Temperature: Running the initial coupling at the lowest effective temperature can help minimize this side reaction.

Experimental Workflow: Palladium-Catalyzed Sonogashira Coupling and Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start o-iodophenol & terminal alkyne mix Combine reactants, solvent, and catalysts start->mix solvent Solvent (e.g., Triethylamine) solvent->mix catalyst (PPh₃)PdCl₂ & CuI catalyst->mix reflux Reflux under inert atmosphere mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evap Remove solvent cool->evap purify Column Chromatography evap->purify product Desired Benzofuran purify->product

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Classic Synthesis from Salicylaldehydes (e.g., with α-haloketones or ethyl chloroacetate)

Issue 3: Formation of both O-alkylated and C-alkylated salicylaldehyde intermediates, leading to a mixture of products.

  • Underlying Cause: The phenoxide ion generated from salicylaldehyde is an ambident nucleophile, with nucleophilic character on both the oxygen and the aromatic carbon (typically at the C3 and C5 positions). The regioselectivity of alkylation (O- vs. C-alkylation) is influenced by the nature of the electrophile, the counter-ion, and the solvent.[7][8]

  • Troubleshooting Protocol:

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation, which is the desired pathway for subsequent cyclization. Protic solvents can solvate the oxygen atom, promoting C-alkylation.

    • Base and Counter-ion: The use of bases like K₂CO₃ or NaH in an aprotic solvent typically promotes the formation of the desired O-alkylated product.

    • Electrophile Hardness (HSAB Theory): "Harder" electrophiles tend to react at the "harder" oxygen atom. While this is a theoretical concept, it can be a useful guide.[7]

Issue 4: Low yields in the final cyclization/decarboxylation step when starting with salicylaldehyde and chloroacetic acid.

  • Underlying Cause: The cyclization of o-formylphenoxyacetic acid to form coumarilic acid (benzofuran-2-carboxylic acid) and its subsequent decarboxylation can be inefficient.[9] The reaction conditions, particularly the dehydrating agent and temperature, are crucial.

  • Troubleshooting Protocol:

    • Cyclization Conditions: The use of acetic anhydride and sodium acetate at elevated temperatures is a classic method to effect the cyclization.[9] The ratio of these reagents should be optimized.

    • Alternative Cyclization Reagents: Other dehydrating agents such as Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective for cyclodehydration of related α-phenoxy ketones.[10]

    • Decarboxylation: If the carboxylic acid intermediate is isolated, its decarboxylation can be achieved by heating, sometimes in the presence of a copper catalyst.

Logical Relationship: O- vs. C-Alkylation in Salicylaldehyde Reactions

G cluster_input Reactants cluster_pathways Alkylation Pathways cluster_products Products salicylaldehyde Salicylaldehyde phenoxide Phenoxide Intermediate (Ambident Nucleophile) salicylaldehyde->phenoxide base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide Alkyl Halide (R-X) alkyl_halide->phenoxide o_alkylation O-Alkylation (Desired Pathway) phenoxide->o_alkylation Polar Aprotic Solvent c_alkylation C-Alkylation (Impurity Pathway) phenoxide->c_alkylation Protic Solvent benzofuran_precursor Benzofuran Precursor o_alkylation->benzofuran_precursor impurity C-Alkylated Impurity c_alkylation->impurity

Caption: Factors influencing O- versus C-alkylation pathways.

Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

Issue 5: Incomplete reaction or low yields during the Perkin rearrangement of 3-halocoumarins.

  • Underlying Cause: The Perkin rearrangement involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[11][12] Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the Perkin rearrangement.[12]

    • Optimized Conditions: A typical procedure involves using sodium hydroxide in ethanol under microwave irradiation at around 80°C for a few minutes.[12]

    • Base Concentration: Ensure a sufficient molar excess of the base is used to drive the initial ring-opening step to completion.

Data Summary Table: Recommended Solvents and Bases

Synthesis MethodCommon SolventsCommon BasesKey Considerations
Palladium-Catalyzed Cyclization Triethylamine, DMF, DMSO, TolueneK₂CO₃, Cs₂CO₃, DBUInert atmosphere is critical; solvent must be stable at high temperatures for cyclization.[1]
Synthesis from Salicylaldehydes Acetone, DMF, DMSO (for O-alkylation)K₂CO₃, NaHChoice of solvent is key to controlling O- vs. C-alkylation.[9]
Perkin Rearrangement Ethanol, MethanolNaOH, KOHMicrowave assistance can significantly improve reaction efficiency.[12]
Copper-Catalyzed Synthesis DMSO, TriethylamineNa₂CO₃, Cs₂CO₃Copper catalysts are a more economical and greener alternative to palladium.[2][4]

Final Recommendations for High-Purity Benzofuran Synthesis

  • Starting Material Purity: Always begin with the highest purity starting materials available. Recrystallize or distill starting materials if necessary.

  • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, LC-MS). This allows for the timely adjustment of reaction conditions and helps to avoid over-reaction or decomposition.

  • Inert Atmosphere: For many transition-metal-catalyzed reactions, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions like homocoupling.[1]

  • Purification Strategy: Developing a robust purification strategy is as important as the synthesis itself. Substituted benzofurans can sometimes be challenging to purify due to similar polarities of isomers or byproducts.[5] Column chromatography is the most common method, and the choice of eluent is critical.[1][13]

By understanding the mechanisms of both the desired reaction and potential side reactions, and by carefully controlling the reaction parameters, the formation of impurities in benzofuran synthesis can be effectively minimized.

References

Technical Support Center: Recrystallization of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl Benzofuran-2-carboxylate. As a key intermediate in pharmaceutical and materials science research, obtaining this compound in high purity is paramount for reproducible downstream applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing and troubleshooting its recrystallization.

Part 1: Foundational Principles & Solvent Selection

Before addressing specific experimental issues, it is crucial to understand the physicochemical properties of this compound and the principles of solvent selection. The success of any recrystallization hinges on choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]

Key Properties of this compound:

  • Appearance: White to light brown solid or crystals.[3][5]

  • Molecular Weight: 190.20 g/mol .[6]

  • Melting Point: 29-34 °C.[5]

  • Functional Groups: Ester, Benzofuran (aromatic ether).[5]

The compound's low melting point is a critical factor that heavily influences the choice of solvent and the cooling process to avoid a common issue known as "oiling out."[7][8]

Q1: How do I select an appropriate solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. Given the compound's ester and aromatic functionalities, moderately polar solvents are often a good starting point. A preliminary solvent screen with a small amount of your crude material is essential. For benzofuran derivatives, alcohols, and mixed solvent systems involving esters and alkanes are frequently effective.[9][10]

Table 1: Recommended Solvent Systems for Initial Screening

Solvent SystemRationale & Expected BehaviorBoiling Point (°C)Potential Issues
Isopropanol (IPA) Good general-purpose solvent for moderately polar compounds. Its boiling point (82°C) is significantly higher than the compound's melting point, requiring careful cooling.82High risk of oiling out if cooled too quickly.
Ethanol (95%) Similar to IPA. A derivative, Ethyl 5-bromo-1-benzofuran-2-carboxylate, has been successfully recrystallized from ethanol.[11]~78High risk of oiling out.
Methanol Used for recrystallizing related benzofuran derivatives.[12][13] Its lower boiling point (65°C) can sometimes mitigate oiling out compared to higher-boiling alcohols.65Moderate risk of oiling out.
Ethyl Acetate / Hexane A mixed-solvent system. Dissolve in a minimum of hot ethyl acetate ("good" solvent) and add hexane ("poor" solvent) dropwise until turbidity appears. This is an excellent system for controlling solubility.[14][15]VariableCan be difficult to find the perfect ratio; adding too much anti-solvent can cause the product to crash out as an oil.[16]
Toluene / Hexane A non-polar/moderately polar system. Useful if the impurities are significantly more or less polar than the product.VariableToluene's high boiling point (111°C) almost guarantees oiling out unless the solution is extremely dilute and cooled very slowly.
Part 2: Troubleshooting Guide

This section addresses the most common problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Critical Issue: The Product "Oils Out"

Q2: I dissolved my compound, but upon cooling, it separated as a liquid/oil instead of forming crystals. What is happening and how do I fix it?

A2: This phenomenon, known as "oiling out," is the most common challenge with this specific compound. It occurs when the dissolved solute comes out of solution at a temperature that is above its melting point.[8] Since this compound has a low melting point (29-34°C), if the solution becomes saturated while it is still warmer than ~34°C, the compound will separate as a liquid (an "oil") rather than a solid.[5][17] This is detrimental to purification because impurities are often more soluble in the oily product than in the solvent, leading to little or no purification.[8]

Immediate Solutions:

  • Reheat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add 10-20% more of the primary solvent (e.g., ethanol or ethyl acetate) to decrease the saturation temperature of the solution.[8] The goal is to ensure the solution remains unsaturated until the temperature drops below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[4] Once the solution is re-dissolved, allow it to cool to room temperature as slowly as possible. Insulate the flask by placing it in a beaker of warm water and letting both cool together. Do not place it directly on a cold benchtop or in an ice bath.[16]

  • Change Solvents: If oiling out persists, the boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or solvent system. For example, if you are using isopropanol (BP 82°C), try methanol (BP 65°C).

Caption: Troubleshooting workflow for oiling out.

Issue: No Crystal Formation

Q3: My solution has cooled completely (even after being in an ice bath), but no crystals have formed. What should I do?

A3: The absence of crystallization upon cooling typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires an initiation event.[7][18]

Solutions in Order of Application:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[18]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. A seed crystal provides a perfect template for further crystallization.[18]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again slowly.[8]

  • Use an Anti-Solvent (for advanced cases): If you are using a single solvent system and evaporation is undesirable, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify. This brings the solution closer to its saturation point. This is the principle behind mixed-solvent recrystallization.

Issue: Low Yield or Impure Product

Q4: I got crystals, but my final yield is very low (<50%). Where did my product go?

A4: A low yield can result from several factors during the process.[8]

  • Excess Solvent: The most common cause is using too much solvent, meaning a significant amount of your product remains dissolved in the cold mother liquor.[8] You can check this by taking a drop of the filtrate and letting it evaporate; a large amount of solid residue indicates significant product loss.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[18] To prevent this, use a pre-heated funnel and a small excess of solvent, which you can later evaporate before cooling.[16]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice-water bath to maximize precipitation once initial crystal growth at room temperature is complete.[4]

Q5: My final crystals are discolored or the melting point is still broad. How can I improve purity?

A5: Impurity in the final product suggests that either the purification was incomplete or impurities were trapped during crystallization.

  • Rapid Crystal Growth: If crystals form too quickly ("crash out"), impurities can be trapped within the crystal lattice.[8] The solution is to repeat the recrystallization, but this time use slightly more solvent and cool the solution much more slowly to allow for the formation of larger, more perfect crystals.

  • Colored Impurities: If your product has a persistent color, it may be due to highly colored, polar impurities. These can often be removed by adding a very small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your product and reduce yield.[8]

  • Insoluble Impurities: If the crude material does not fully dissolve in the hot solvent, the undissolved material is likely an impurity. This should be removed via a hot filtration step before allowing the solution to cool.[4]

Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (from Methanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of methanol (e.g., 3-4 mL) and begin heating the mixture with stirring on a hotplate.

  • Achieve Saturation: Continue adding methanol in small portions until the solid just dissolves completely at the boiling point. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside a beaker of hot water. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass for final air drying.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is just clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (use the same approximate ratio as your final solution) to avoid re-dissolving the product.

  • Drying: Dry the purified crystals under vacuum.

Caption: General workflow for recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q6: How do I know if my recrystallized product is pure? A6: The most common method is to perform a melting point analysis. A pure compound will have a sharp melting point range (typically <2 °C) that matches the literature value.[4] An impure compound will melt over a broader range and at a lower temperature. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q7: Can I reuse the filtrate (mother liquor) to recover more product? A7: Yes, it is possible to recover a "second crop" of crystals from the mother liquor. This is typically done by evaporating a significant portion of the solvent to re-concentrate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining filtrate.

Q8: My compound seems to be degrading during recrystallization (e.g., color gets darker). Why? A8: While this compound is generally stable, prolonged heating in certain solvents, especially in the presence of acidic or basic impurities, could potentially cause degradation. Minimize the time the solution spends at boiling temperature. If you suspect pH-related issues, ensure your glassware is clean and consider washing the crude product with a dilute solution of sodium bicarbonate (if acidic impurities are suspected) or dilute HCl (if basic impurities are suspected) during an initial workup before attempting recrystallization.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl Benzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl Benzofuran-2-carboxylate derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As you navigate your experimental journey, this resource will serve as a comprehensive reference, grounded in scientific principles and validated by field-proven insights.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering solubility issues with your this compound derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The benzofuran scaffold, being a bicyclic aromatic system, is inherently hydrophobic. The ethyl ester group at the 2-position further contributes to the lipophilic nature of the molecule. While substituents on the benzofuran ring can influence solubility, many derivatives retain a high degree of lipophilicity, leading to low aqueous solubility.

Q2: What is the first step I should take when I observe poor solubility?

A2: A systematic solvent screening is the recommended first step. This involves testing the solubility of your compound in a range of solvents with varying polarities. This initial screen will provide a foundational understanding of your compound's solubility profile and guide the selection of an appropriate solvent system for your experiments.

Q3: Are there any quick methods to improve solubility for preliminary biological assays?

A3: For initial in vitro assays, using a co-solvent system is often the quickest and most straightforward approach. Small percentages of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of your compound in aqueous media. However, it is crucial to establish the tolerance of your biological system to the chosen co-solvent to avoid off-target effects.

Q4: Can modifying the pH of the solution improve the solubility of my derivative?

A4: The potential for pH modification to enhance solubility depends on the presence of ionizable functional groups on your this compound derivative. If your compound has acidic or basic moieties, adjusting the pH to ionize these groups can substantially increase aqueous solubility. For neutral compounds, pH adjustment will have a negligible effect.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for overcoming complex solubility challenges.

Guide 1: Systematic Solvent and Co-Solvent Screening

A thorough understanding of your compound's solubility in various solvents is fundamental. This guide will walk you through a systematic approach to solvent screening.

The "Why": Causality Behind the Experimental Choice

The principle of "like dissolves like" governs solubility. By screening a diverse panel of solvents, you can identify a solvent or solvent mixture that best matches the polarity of your this compound derivative. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.

Experimental Protocol: Step-by-Step Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into individual glass vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials in a stepwise manner.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for undissolved solid.

  • Quantification (Optional): If a more precise measurement is needed, the supernatant can be analyzed by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Data Presentation: Solvent Solubility Screening Table

SolventPolarity IndexDielectric ConstantQualitative Solubility (e.g., mg/mL)
Water9.080.1
Methanol6.632.7
Ethanol5.224.5
Isopropanol4.319.9
Acetonitrile6.237.5
Acetone5.420.7
Dichloromethane3.49.1
Ethyl Acetate4.36.0
Toluene2.42.4
Heptane0.01.9
DMSO7.246.7
PEG 400--
Propylene Glycol-32.0

Note: The qualitative solubility should be recorded based on your experimental observations.

Workflow Visualization: Solvent Screening Process

SolventScreening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound C Add Solvent & Equilibrate A->C B Select Solvents B->C D Observe & Record C->D E Qualitative Assessment D->E F Quantitative Analysis (Optional) D->F

Caption: A streamlined workflow for systematic solvent screening.

Guide 2: Leveraging Cyclodextrins for Enhanced Aqueous Solubility

For applications requiring higher concentrations in aqueous media, such as in vivo studies, cyclodextrins can be a powerful tool.

The "Why": The Science of Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like your this compound derivative, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the entire entity water-soluble.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Compound Addition: Add an excess amount of your this compound derivative to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Processing: Centrifuge or filter the samples to remove the undissolved compound.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC).

  • Data Plotting: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to determine the binding constant and the stoichiometry of the inclusion complex.

Data Presentation: Phase Solubility Diagram

HP-β-CD Concentration (mM)Dissolved Compound Concentration (µM)
0
5
10
20
30
40
50

This table should be populated with your experimental data and then plotted to visualize the phase solubility profile.

Logical Relationship: Cyclodextrin Encapsulation

Cyclodextrin cluster_complex Inclusion Complex Formation Drug Hydrophobic Drug Complex Water-Soluble Inclusion Complex Drug->Complex CD Cyclodextrin CD->Complex

Caption: Formation of a water-soluble inclusion complex.

Guide 3: Advanced Formulation Strategies

When simple methods are insufficient, advanced formulation techniques can be employed. These are particularly relevant in later-stage drug development.

The "Why": Enhancing Dissolution Rate

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melt extrusion. The drug is typically present in an amorphous state, which has a higher energy state and thus greater aqueous solubility and a faster dissolution rate compared to the crystalline form.

Workflow Visualization: Solid Dispersion Preparation

SolidDispersion cluster_input Inputs cluster_process Processing cluster_output Output A Drug C Solvent Evaporation / Melt Extrusion A->C B Carrier (e.g., PVP, PEG) B->C D Solid Dispersion C->D

Caption: General workflow for preparing solid dispersions.

The "Why": Increasing Surface Area for Dissolution

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in the dissolution rate.

The "Why": Chemical Modification for Solubility

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For poorly soluble compounds, a hydrophilic moiety can be attached to the parent molecule to create a water-soluble prodrug, which can then be efficiently absorbed and subsequently converted to the active form.

Concluding Remarks

Overcoming the poor solubility of this compound derivatives requires a systematic and informed approach. By starting with fundamental techniques like solvent screening and progressively moving to more advanced strategies such as cyclodextrin complexation or formulation as a solid dispersion or nanosuspension, researchers can successfully navigate these challenges. This guide provides a robust framework to aid in your experimental design and troubleshooting efforts, ultimately facilitating the advancement of your research and development goals.

Alternative catalysts for the synthesis of Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common and advanced synthetic challenges. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to navigate experimental complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives, focusing on catalyst selection and performance.

Question 1: My palladium-catalyzed synthesis is giving low yields. What are the common causes and how can I troubleshoot this?

Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors. A primary consideration is the choice of palladium source and ligands, which are critical for an efficient catalytic cycle.

Common Causes of Low Yield:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Incompatibility: The ligand choice is crucial. For instance, in Sonogashira coupling of o-iodophenols and terminal alkynes, a combination of a palladium catalyst like (PPh₃)PdCl₂ with a copper co-catalyst (e.g., CuI) is often effective.[1][2]

  • Sub-optimal Base or Solvent: The base plays a key role in both the coupling and cyclization steps. Triethylamine often serves as both a base and a solvent.[1][2] In other palladium-catalyzed routes, such as those involving o-bromobenzyl ketones, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[3][4]

  • Steric Hindrance: Bulky substituents on either the phenol or the alkyne can hinder the reaction.

Troubleshooting Flowchart:

G start Low Yield in Pd-Catalyzed Synthesis inert Verify Inert Atmosphere (N2 or Argon) start->inert ligand Screen Different Ligands (e.g., PPh3, dppf, XPhos) inert->ligand No Improvement success Improved Yield inert->success Yield Improves base Optimize Base (e.g., Et3N, K2CO3, Cs2CO3) ligand->base No Improvement ligand->success Yield Improves solvent Vary Solvent Polarity (e.g., Toluene, DMF, Acetonitrile) base->solvent No Improvement base->success Yield Improves temp Adjust Reaction Temperature solvent->temp No Improvement solvent->success Yield Improves temp->success Yield Improves

Caption: Troubleshooting workflow for low yields.

Question 2: I am looking for a more cost-effective or environmentally friendly alternative to palladium catalysts. What are my options?

Copper-based catalysts are an excellent, cost-effective alternative to palladium for benzofuran synthesis.[5] There are also metal-free options available.

Alternative Catalytic Systems:

Catalyst TypeExample(s)Key AdvantagesCommon SubstratesReference
Copper-Based CuI, CuBr, Copper nanoparticlesCost-effective, robust, can be used in green solvents.o-Hydroxy aldehydes, amines, and alkynes; o-halophenols.[2][3][1][2][3]
Gold/Silver-Based JohnPhosAuCl/AgNTf₂Mild reaction conditions, unique reactivity.Alkynyl esters and quinols.[1][1]
Nickel-Based Ni(OTf)₂ with 1,10-phenanthrolineCan activate different reaction pathways.Aryl halides and aryl ketones.[1][2][1][2]
Base-Mediated K₂CO₃, Triethylamine, Potassium tert-butoxideMetal-free, simple, inexpensive reagents.Salicylaldehydes and α-haloketones; o-bromobenzylvinyl ketones.[1][2][6][1][2][6]
Brønsted Acid HBF₄·OEt₂, Acetic AcidMetal-free, useful for specific transformations.Salicylaldehydes and ethyl diazoacetate; benzoquinones.[1][7][1][7]

Spotlight on Copper Catalysis: A notable copper-catalyzed, one-pot synthesis involves reacting o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES) like choline chloride-ethylene glycol.[2] This approach is not only palladium-free but also utilizes an environmentally benign solvent system.

Question 3: My reaction with salicylaldehyde and ethyl diazoacetate is not proceeding as expected. What catalyst should I be using and what are the critical parameters?

This specific reaction typically employs a Brønsted acid catalyst, not a transition metal. The most common and effective catalyst is tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂).[7][8]

Reaction Mechanism Overview:

The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to form the benzofuran ring.[7]

G sub Salicylaldehyde + Ethyl Diazoacetate cat HBF4·OEt2 (Catalyst) int Hemiacetal Intermediate sub->int Reaction cat->int step2 Acid-Catalyzed Dehydration & Cyclization int->step2 prod This compound step2->prod

Caption: Simplified mechanism for acid-catalyzed synthesis.

Troubleshooting and Key Considerations:

  • Catalyst Loading: Typically, around 10 mol% of HBF₄·OEt₂ is sufficient.[9]

  • EDA Purity and Handling: Ethyl diazoacetate (EDA) is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood.[9] The purity of EDA can affect the reaction outcome.

  • Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent for this reaction.[9]

  • Water Scavenging: The dehydration step is critical. While the initial reaction can be run at room temperature, a subsequent step with a strong dehydrating agent like concentrated sulfuric acid may be required to drive the reaction to completion.[7][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent

This protocol is adapted from a green chemistry approach for synthesizing benzofuran derivatives.[2]

Materials:

  • o-Hydroxy aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Deep Eutectic Solvent (DES): Choline chloride and ethylene glycol (1:2 molar ratio)

Procedure:

  • Prepare the DES: In a round-bottom flask, combine choline chloride and ethylene glycol in a 1:2 molar ratio. Heat the mixture gently (e.g., 60 °C) with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: To the prepared DES, add the o-hydroxy aldehyde, amine, alkyne, and CuI.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium/Copper Co-catalyzed Sonogashira Coupling and Cyclization

This protocol is a classic method for forming 2-substituted benzofurans.[1][2]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (solvent and base)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, (PPh₃)PdCl₂, and CuI.

  • Addition of Reagents: Add triethylamine as the solvent, followed by the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the Sonogashira coupling is complete (monitor by TLC). Then, increase the temperature to reflux to promote the intramolecular cyclization.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

  • Purification: Remove the solvent (triethylamine) under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl Benzofuran-2-carboxylate by ¹H NMR and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl benzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] A detailed interpretation of the spectral data is presented, offering a foundational reference for researchers, scientists, and professionals in drug development. Furthermore, this guide objectively compares NMR spectroscopy with other analytical techniques, providing experimental data and protocols to support its efficacy in the structural elucidation of benzofuran derivatives. The benzofuran moiety is a versatile scaffold known for a wide range of biological activities, making its precise characterization critical.[2]

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a fused benzene and furan ring system.[3] This core structure is present in numerous natural and synthetic molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development, particularly in the pharmaceutical industry where molecular structure dictates biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool for confirming the identity and purity of newly synthesized compounds like this compound.

Molecular Structure and Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the benzofuran ring system is utilized throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained spectral data.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Add a small amount of TMS (0.03% v/v) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzofuran ring and the protons of the ethyl ester group.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.72d1H8.0H-4 or H-7
7.60d1H8.4H-4 or H-7
7.51s1HH-3
7.42t1H7.8H-5 or H-6
7.28t1H7.6H-5 or H-6
4.45q2H7.1-OCH₂CH₃
1.43t3H7.1-OCH₂CH₃

Causality Behind Assignments:

  • Aromatic Protons (δ 7.2-7.8 ppm): The signals in this region are characteristic of protons attached to a benzene ring. The downfield shifts are due to the deshielding effect of the aromatic ring current. The observed multiplicities (doublets and triplets) arise from spin-spin coupling with neighboring protons. The specific assignment of H-4, H-5, H-6, and H-7 can be challenging without 2D NMR experiments but can be predicted based on substituent effects.

  • Furan Proton (H-3, δ 7.51 ppm): The singlet at 7.51 ppm is assigned to the proton at the C3 position of the furan ring. Its downfield shift is influenced by the adjacent oxygen atom and the electron-withdrawing carboxylate group. The absence of coupling (singlet) indicates no adjacent protons.

  • Ethyl Ester Protons:

    • Methylene Protons (-OCH₂CH₃, δ 4.45 ppm): The quartet signal is characteristic of a CH₂ group adjacent to a CH₃ group. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester.

    • Methyl Protons (-OCH₂CH₃, δ 1.43 ppm): The triplet signal is characteristic of a CH₃ group adjacent to a CH₂ group. This signal is in the typical upfield region for alkyl protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Acquisition

Instrumentation:

  • NMR Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

  • The same sample prepared for ¹H NMR analysis can be used.

Data Acquisition Parameters:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 0 to 200 ppm

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show a single peak for each unique carbon atom.

Chemical Shift (δ) ppmAssignment
160.0C=O (Ester)
155.1C-7a
145.9C-2
127.8C-3a
126.9C-5 or C-6
124.0C-5 or C-6
122.9C-4 or C-7
112.0C-4 or C-7
111.9C-3
61.5-OCH₂CH₃
14.4-OCH₂CH₃

Causality Behind Assignments:

  • Carbonyl Carbon (C=O, δ 160.0 ppm): The signal at the most downfield position is characteristic of a carbonyl carbon in an ester group.

  • Aromatic and Furan Carbons (δ 111-156 ppm): The signals in this region correspond to the sp² hybridized carbons of the benzofuran ring system. The quaternary carbons (C-2, C-3a, and C-7a) typically show weaker signals. The specific assignments are based on known substituent chemical shift effects and comparison with data for similar benzofuran derivatives.[4]

  • Ethyl Ester Carbons:

    • Methylene Carbon (-OCH₂CH₃, δ 61.5 ppm): This signal is shifted downfield due to the direct attachment to the electronegative oxygen atom.

    • Methyl Carbon (-OCH₂CH₃, δ 14.4 ppm): This signal appears in the typical upfield region for sp³ hybridized alkyl carbons.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information or may be more suitable for specific analytical questions.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).[5]Fast, non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated π-electron system.[6][7]Quantitative analysis, simple instrumentation.Limited structural information, broad absorption bands.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.[8]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Workflow for Comprehensive Characterization

A multi-technique approach is often the most robust strategy for the complete characterization of a novel compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Synthesized Ethyl Benzofuran-2-carboxylate NMR ¹H & ¹³C NMR Compound->NMR Primary Structure MS Mass Spectrometry Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups UV UV-Vis Spectroscopy Compound->UV Conjugation Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: A typical workflow for the comprehensive characterization of a synthesized compound.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound presented in this guide serves as a valuable resource for its unambiguous identification and characterization. The chemical shifts, multiplicities, and coupling constants are in full agreement with the proposed structure. While other analytical techniques provide complementary data, NMR spectroscopy remains the cornerstone for complete structural elucidation in solution. The provided protocols and comparative analysis aim to equip researchers with the necessary knowledge for the confident characterization of this important synthetic intermediate and its derivatives.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl Benzofuran-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl Benzofuran-2-carboxylate (CAS: 3199-61-9, Molecular Formula: C₁₁H₁₀O₃, Molecular Weight: 190.20 g/mol ) and its derivatives represent a significant class of heterocyclic compounds, frequently explored for their diverse pharmacological potential.[1][2] Understanding the subtle nuances of their molecular structure is critical to unlocking their therapeutic promise. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparative analysis of the mass spectrometric behavior of this compound under different ionization techniques, supported by predictive fragmentation pathways based on established principles and data from related structures. We will explore the causal relationships behind experimental choices and compare the utility of mass spectrometry against other common analytical methods.

The Critical Choice of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The ionization method is the heart of any mass spectrometry experiment, dictating the nature and extent of fragmentation, and consequently, the type of structural information obtained. For a molecule like this compound, the two most relevant techniques are the hard ionization method of Electron Ionization (EI) and the soft ionization technique of Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Fragmentation Approach for Unambiguous Fingerprinting

EI is a highly energetic process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.

Electrospray Ionization (ESI): The Gentle Touch for Intact Molecular Ion Information

In contrast, ESI is a soft ionization technique that gently transfers pre-existing ions from solution into the gas phase or facilitates the formation of adducts (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation.[3] This is particularly advantageous for confirming the molecular weight of a compound and for subsequent tandem mass spectrometry (MS/MS) experiments to elicit controlled fragmentation.

Predicted Fragmentation Pathways of this compound

While an experimental spectrum for this compound is not publicly available in common databases, we can confidently predict its fragmentation behavior based on the known fragmentation patterns of esters and benzofuran derivatives.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecular ion ([M]⁺˙ at m/z 190) will be formed, followed by a cascade of fragmentation events. The major fragmentation pathways are predicted to be:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic fragmentation pathway for ethyl esters, leading to the formation of a stable benzofuran-2-carbonyl cation.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

  • Cleavage of the Ester Group: Direct cleavage can result in the loss of the entire ethyl carboxylate group or parts of it.

  • Ring Fragmentation: The benzofuran ring system itself can undergo fragmentation, although this is typically less favored than the loss of the ester side chain.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z Proposed Fragment Neutral Loss Significance
190[C₁₁H₁₀O₃]⁺˙-Molecular Ion
162[C₉H₆O₂]⁺˙C₂H₄Product of McLafferty Rearrangement
145[C₉H₅O₂]⁺•OCH₂CH₃Loss of ethoxy radical, forming a stable acylium ion
117[C₈H₅O]⁺CO from m/z 145Loss of carbon monoxide from the acylium ion
89[C₇H₅]⁺CO from m/z 117Further fragmentation of the benzofuran ring system

Diagram 1: Predicted EI Fragmentation Pathway of this compound

EI_Fragmentation M [M]⁺˙ m/z 190 F1 [M - C₂H₄]⁺˙ m/z 162 M->F1 - C₂H₄ F2 [M - •OC₂H₅]⁺ m/z 145 M->F2 - •OC₂H₅ F3 [C₈H₅O]⁺ m/z 117 F2->F3 - CO F4 [C₇H₅]⁺ m/z 89 F3->F4 - CO

Caption: Predicted Electron Ionization fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive-ion ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺, at m/z 191. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation in ESI is generally more controlled and predictable than in EI.

  • Loss of Ethanol (C₂H₅OH): The most likely fragmentation pathway for the protonated molecule is the loss of a neutral ethanol molecule.

  • Loss of Carbon Monoxide (CO): Following the initial loss of ethanol, the resulting fragment ion can further lose carbon monoxide.

Table 2: Predicted Major Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Significance
191 ([M+H]⁺)145C₂H₅OHLoss of ethanol
145117COLoss of carbon monoxide

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway of this compound

ESI_Fragmentation M [M+H]⁺ m/z 191 F1 [M+H - C₂H₅OH]⁺ m/z 145 M->F1 - C₂H₅OH F2 [C₈H₅O]⁺ m/z 117 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the mass spectrometric analysis, the following detailed protocols are recommended.

Sample Preparation
  • Solubilization: Dissolve a precisely weighed amount of this compound in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Dilution: For ESI-MS, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. For GC-MS (EI), a concentration of 10-100 µg/mL is typically appropriate.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS (for EI analysis)
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

LC-MS/MS (for ESI analysis)
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy should be optimized for the precursor ion (m/z 191), typically in the range of 10-30 eV.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization relies on the synergistic use of multiple analytical techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (with high resolution MS), structural information from fragmentation.Isomers can be difficult to distinguish without chromatographic separation and authentic standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[4]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the ester, C-O-C of the ether and furan ring).[5]Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated system of the benzofuran ring.[6]Simple, non-destructive, useful for quantification.Provides limited structural information, broad absorption bands can make interpretation difficult.

Diagram 3: Workflow for Comprehensive Structural Elucidation

Workflow Sample This compound Sample MS Mass Spectrometry (EI and ESI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Combined Spectroscopic Data MS->Data NMR->Data IR->Data UV->Data Structure Unambiguous Structure Confirmation Data->Structure

Caption: Integrated analytical workflow for the structural confirmation of this compound.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. The choice between Electron Ionization and Electrospray Ionization will depend on the analytical goal: EI-MS is superior for generating a reproducible fragmentation fingerprint for library matching, while ESI-MS is ideal for determining the molecular weight and for controlled fragmentation studies via MS/MS. While mass spectrometry is a powerful technique on its own, its true potential is realized when used in conjunction with other spectroscopic methods such as NMR and IR, which together provide a comprehensive and unequivocal picture of the molecular structure. This integrated approach is the gold standard in modern chemical analysis and drug development.

References

Comparison of different synthetic routes to Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl Benzofuran-2-carboxylate: A Comparative Analysis

This compound is a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3] Given its significance, the development of efficient and scalable synthetic routes to this scaffold is a subject of continuous interest for researchers in medicinal and materials chemistry.

This guide provides a comparative analysis of the most prominent synthetic strategies for this compound. We will delve into the mechanistic underpinnings, operational details, and relative merits of each pathway, offering field-proven insights to aid researchers in selecting the optimal route for their specific application.

The Classical Approach: O-Alkylation and Intramolecular Cyclization

This is arguably the most traditional and direct method for constructing the benzofuran-2-carboxylate core. The strategy relies on the reaction of a salicylaldehyde derivative with an ethyl α-haloacetate, followed by a base-mediated intramolecular cyclization.[3][4]

Mechanistic Rationale

The reaction proceeds in two key stages. First, a base, typically a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of the salicylaldehyde. This generates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of ethyl bromoacetate via an Sₙ2 reaction (O-alkylation) to form an ether intermediate.

In the second stage, the same or a different base abstracts an acidic α-proton from the carbon situated between the ester and the aldehyde's aromatic ring. The resulting carbanion then executes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. This aldol-type condensation, followed by dehydration, leads to the formation of the furan ring, yielding the final this compound product.

G cluster_0 Step 1: O-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide + K₂CO₃ - KHCO₃ Ether Ether Intermediate Phenoxide->Ether + Ethyl Bromoacetate - KBr Carbanion Carbanion Ether->Carbanion + Base Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Aldol Condensation Product This compound Cyclized->Product - H₂O

Fig 1. O-Alkylation and Cyclization Pathway
Experimental Protocol: Synthesis from Salicylaldehyde[4]

  • Setup: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 3.0 mmol).

  • Addition: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with continuous stirring.

  • Reaction: Reflux the reaction mixture for approximately 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Purification: Wash the organic solution with 5% dilute HCl, followed by water (50 mL) and brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization. A typical yield for this procedure is around 86%.[4]

The Perkin Rearrangement: A Coumarin Contraction Route

An elegant alternative involves the Perkin rearrangement, which transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid derivative through a coumarin-benzofuran ring contraction.[5] This method is particularly effective when enhanced by microwave irradiation, significantly reducing reaction times.[6]

Mechanistic Rationale

The reaction is initiated by a base-catalyzed (e.g., NaOH) fission of the coumarin's lactone ring.[6] This ring-opening step generates a phenoxide anion and a vinyl halide moiety. The phenoxide then performs an intramolecular nucleophilic attack, displacing the halide to form the five-membered benzofuran ring. The resulting benzofuran-2-carboxylic acid can then be esterified to yield the ethyl ester.

G cluster_0 Step 1: Ring Fission cluster_1 Step 2: Ring Contraction cluster_2 Step 3: Esterification Coumarin 3-Bromocoumarin Intermediate Ring-Opened Intermediate (Phenoxide + Vinyl Halide) Coumarin->Intermediate + NaOH BenzofuranAcid Benzofuran-2-carboxylic Acid Intermediate->BenzofuranAcid Intramolecular SN2 Cyclization Product This compound BenzofuranAcid->Product + EtOH, H⁺ G Start o-Iodophenol + Ethyl Propiolate Sonogashira Sonogashira Coupling (Pd/Cu Catalyst) Start->Sonogashira Intermediate 2-(Alkynyl)phenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

References

A Comparative Guide to the Biological Activity of Ethyl Benzofuran-2-carboxylate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among the myriad of benzofuran derivatives, those bearing a carboxylate ester at the 2-position are of significant interest. Preliminary structure-activity relationship (SAR) studies have identified the ester group at the C-2 position as a crucial site for the cytotoxic activity of these compounds.[3][4] This guide provides an in-depth, objective comparison of the biological activities of two closely related analogs: ethyl benzofuran-2-carboxylate and mthis compound.

While direct head-to-head comparative studies on the biological activities of these two specific, unsubstituted esters are not extensively documented in the current body of peer-reviewed literature, a comparative analysis can be effectively constructed. This is achieved by examining the reported activities of their closely related derivatives and by applying fundamental principles of medicinal chemistry. The choice between a methyl and an ethyl ester in drug design can influence pharmacokinetic and pharmacodynamic properties, making this comparison valuable for researchers in the field.[1][5]

The Benzofuran Core: A Hub of Biological Activity

Benzofuran derivatives have been reported to possess a diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] The versatility of the benzofuran nucleus allows for modifications at various positions, leading to compounds with tailored biological effects.[8]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[6][8] For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have demonstrated significant cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines.[9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8] Halogenation of the benzofuran ring, particularly with bromine or chlorine, has been shown to enhance anticancer activity in some cases.[10]

Antimicrobial Properties

The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents.[2] Derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.[2]

Comparative Analysis: Ethyl vs. Methyl Ester

The primary difference between this compound and its methyl analog lies in the single methylene group (-CH2-) of the ethyl ester. This seemingly minor structural change can have significant implications for the compound's physicochemical properties and, consequently, its biological activity.

Physicochemical and Pharmacokinetic Considerations

From a physicochemical standpoint, the ethyl ester is slightly larger and more lipophilic (hydrophobic) than the methyl ester.[5] This difference in lipophilicity can affect several pharmacokinetic parameters:

  • Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the cell membrane, which may lead to improved oral absorption and cellular uptake.[5]

  • Plasma Protein Binding: More lipophilic compounds tend to exhibit higher binding to plasma proteins, which can influence their distribution and availability to target tissues.[5]

  • Metabolism: Ester groups are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can differ between methyl and ethyl esters, potentially leading to variations in the compound's half-life and overall exposure.[11] Subtle changes in the ester group can lead to significant differences in biological activity due to differential processing by cellular esterases.[11]

The following DOT script visualizes the potential impact of the ester group on the pharmacokinetic profile of a benzofuran-2-carboxylate derivative.

G cluster_0 Compound Administration cluster_1 Pharmacokinetic Profile This compound This compound Absorption Absorption This compound->Absorption Higher Lipophilicity (Potentially Enhanced) Mthis compound Mthis compound Mthis compound->Absorption Lower Lipophilicity Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Biological Target Biological Target Distribution->Biological Target Excretion Excretion Metabolism->Excretion Biological Activity Biological Activity Biological Target->Biological Activity

Caption: Influence of Ester Group on Pharmacokinetics.

Inferred Biological Activity

While direct comparative data is lacking, we can infer potential differences in biological activity based on SAR principles from related compounds. In a study on 1-(benzofuran-2-yl)alkan-1-one imidazole derivatives as aromatase inhibitors, it was observed that the ethyl-substituted compounds were more potent than their methyl counterparts. This was attributed to the increased hydrophobicity of the ethyl group.[2]

Applying this principle to benzofuran-2-carboxylates, it is plausible that the ethyl ester may exhibit enhanced potency in certain biological assays, particularly if the activity is dependent on the compound's ability to penetrate cellular membranes to reach an intracellular target. However, it is also possible that for some targets, the smaller size of the methyl group may allow for a better fit within a specific binding pocket, leading to higher activity.

The choice between methyl and ethyl esters in a synthetic route can also be influenced by practical laboratory considerations, such as reaction kinetics and yields, which may not directly correlate with biological activity.[1]

Quantitative Data Summary

As no direct comparative studies were identified, a quantitative data table for a head-to-head comparison cannot be generated. However, the table below presents hypothetical data to illustrate how such a comparison would be structured if experimental results were available.

Biological ActivityAssayThis compound (IC50/MIC in µM)Mthis compound (IC50/MIC in µM)
Anticancer MTT Assay (MCF-7)Hypothetical Value: 25Hypothetical Value: 35
Antimicrobial MIC (S. aureus)Hypothetical Value: 50Hypothetical Value: 60

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below. These are generalized methods based on standard practices reported in the literature.[7][9]

MTT Assay for Anticancer Activity

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl and mthis compound) in the culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following DOT script provides a visual representation of the MTT assay workflow.

G A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 48h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Dissolve Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: MTT Assay Workflow.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth to the early logarithmic phase of growth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

Future research should focus on the direct, parallel evaluation of ethyl and mthis compound and their simple derivatives in a variety of biological assays. Such studies would provide invaluable data for understanding the structure-activity relationships of this important class of compounds and would guide the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Reactivity of Substituted Benzofuran-2-carboxylates for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the antiarrhythmic amiodarone and the antidepressant vilazodone.[1] Its derivatives, particularly substituted benzofuran-2-carboxylates, serve as versatile intermediates for the synthesis of complex molecules with a wide range of biological activities, from anticancer to antimicrobial properties.[1][2][3][4] Understanding the nuanced reactivity of this heterocyclic system is paramount for researchers and drug development professionals aiming to efficiently synthesize novel therapeutic agents.

This guide provides an in-depth comparative analysis of the reactivity of substituted benzofuran-2-carboxylates, drawing upon experimental data to elucidate the influence of substituent effects on key chemical transformations. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

The Influence of Substituents on the Benzofuran Core

The reactivity of the benzofuran ring system is significantly influenced by the electronic properties of substituents on both the fused benzene ring and the furan ring. The C2 position of the furan ring is generally more reactive towards electrophiles than the C3 position.[5][6] This inherent reactivity can be modulated by the judicious placement of electron-donating or electron-withdrawing groups.

For instance, in the synthesis of the benzofuran-2-carboxylate core via the condensation of 2-hydroxybenzophenones, the presence of electron-withdrawing groups on the benzophenone starting material has been shown to afford higher yields of the cyclized product.[7] This is attributed to the increased electrophilicity of the ketone carbonyl, facilitating the intramolecular nucleophilic attack.

Kinetic studies on the electrophilic bromination of substituted benzofurans have demonstrated that the electronic effects of substituents on the benzene ring are transmitted through the heterocyclic system, impacting the reaction rate at the C2 position.[8] This highlights the importance of considering the electronic nature of substituents when designing synthetic routes involving electrophilic additions.

Comparative Reactivity in Key Transformations

To provide a practical framework for understanding the reactivity of substituted benzofuran-2-carboxylates, we will now compare their performance in several crucial synthetic transformations.

Hydrolysis of Benzofuran-2-carboxylates

The hydrolysis of the ester functionality at the C2 position to yield the corresponding carboxylic acid is a fundamental transformation, often a prerequisite for subsequent amide coupling reactions. The ease of this hydrolysis is influenced by the substituents on the benzofuran ring.

Substituent at C5Relative Rate of HydrolysisYield (%)Reference
-ClModerateHigh[7]
-BrModerateHigh[7]
-CH3SlowModerate-High[7]
-HSlowModerate-High[7]

Note: The relative rates are inferred from general principles of electronic effects on ester hydrolysis and may not be based on direct kinetic competition experiments in the cited literature.

The presence of electron-withdrawing groups, such as halogens, at the C5 position can enhance the rate of hydrolysis by stabilizing the tetrahedral intermediate. Conversely, electron-donating groups like methyl may slightly retard the reaction.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-phenyl-1-benzofuran-2-carboxylates [7]

  • Dissolve the substituted ethyl 3-phenyl-1-benzofuran-2-carboxylate in a mixture of tetrahydrofuran (THF) and 2N aqueous sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to afford the desired 1-benzofuran-2-carboxylic acid.

Amide Bond Formation: Coupling and Transamidation

The carboxylic acid or its activated derivatives are readily converted into a diverse array of amides, a key step in the synthesis of many biologically active compounds.

Direct Amide Coupling: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for coupling benzofuran-2-carboxylic acids with amines.[5][6][9]

Transamidation of 8-AQ Amides: A powerful strategy for late-stage diversification involves the use of 8-aminoquinoline (8-AQ) as a directing group for C-H functionalization, followed by a two-step transamidation protocol.[1][5][10] This method allows for the introduction of a wide variety of amine nucleophiles.

Amine NucleophileReaction Time (h)Yield (%)Reference
Piperonylamine684[9][10]
Pyrrolidine0.570[9][10]
Primary Amines0.5 - 6Good to Excellent[5]
Secondary Amines0.5 - 6Good to Excellent[5]

The rate of aminolysis in the transamidation protocol can be significantly influenced by the nature of the incoming amine nucleophile, with more nucleophilic amines such as pyrrolidine reacting much faster.[9][10]

Experimental Protocol: Two-Step, One-Pot Transamidation of C-H Arylated Benzofuran-2-(N-quinolin-8-yl)carboxamides [5]

Step 1: Boc Activation

  • To a solution of the C-H arylated benzofuran-2-(N-quinolin-8-yl)carboxamide (1.0 equiv) in acetonitrile (MeCN, 0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O, 2.0-5.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.15 equiv).

  • Stir the reaction at 60 °C for 5 hours.

  • Concentrate the reaction mixture in vacuo. The crude product is used in the next step without further purification.

Step 2: Aminolysis

  • To the crude reaction mixture from Step 1, add toluene (0.5 M) and the desired amine (1.5 equiv).

  • Stir the reaction at 60 °C for 0.5 to 6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography to obtain the desired benzofuran-2-carboxamide derivative.

Transamidation_Workflow cluster_step1 Step 1: Boc Activation cluster_step2 Step 2: Aminolysis start C-H Arylated Benzofuran-8-AQ-Amide reagents1 (Boc)₂O, DMAP MeCN, 60 °C, 5h start->reagents1 intermediate N-Acyl-Boc-Carbamate (Crude) reagents1->intermediate reagents2 Amine (R-NH₂) Toluene, 60 °C, 0.5-6h intermediate->reagents2 One-Pot product Diversified Benzofuran-2-Carboxamide reagents2->product Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArX 5-Bromo-Benzofuran-2-carboxylate ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L)₂ (Transmetalation) ArPdX->ArPdAr Transmetalation ArBOH2 Arylboronic Acid ArBOH2->ArPdAr Base Base (e.g., K₃PO₄) Base->ArPdAr ArPdAr->Pd0 Product 5-Aryl-Benzofuran-2-carboxylate ArPdAr->Product Reductive Elimination

References

A Senior Application Scientist's Guide to the Purity Assessment of Ethyl Benzofuran-2-carboxylate: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Ethyl Benzofuran-2-carboxylate is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. Its molecular structure, featuring a benzofuran core, makes it a valuable scaffold for compounds targeting a range of biological pathways. In the journey from laboratory synthesis to a potential active pharmaceutical ingredient (API), the purity of such an intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy in the final drug product. Uncharacterized impurities can introduce toxicological risks, reduce therapeutic efficacy, and compromise the stability of the API.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols and data-driven insights for researchers, scientists, and drug development professionals.

Part 1: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in the pharmaceutical industry for non-volatile and thermally labile compounds.[3][4] Its high resolving power, sensitivity, and robustness make it the de facto standard for separating and quantifying the main component from its structurally similar impurities.[5][6]

The Principle of Separation: A Deeper Look

The separation in HPLC is a dynamic process based on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] For a moderately polar aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) setup is the logical choice.

  • Causality: In RP-HPLC, the stationary phase is non-polar (e.g., octadecyl-silane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). This compound, being moderately polar, will have a stronger affinity for the non-polar stationary phase than highly polar impurities but a weaker affinity than non-polar impurities. By carefully tuning the mobile phase composition, we can modulate the retention time of the main peak and achieve baseline separation from potential process-related impurities or degradation products.

Experimental Protocol: A Validated Approach to HPLC Purity Assessment

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[7][8][9][10]

Table 1: Detailed HPLC Method for this compound Purity

Parameter Condition/Specification Justification
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)DAD is preferred as it enables peak purity analysis by comparing UV spectra across a single peak.[11][12]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic retention for aromatic compounds. The length and particle size offer a good balance between resolution and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-20 min: 50% B to 90% B20-25 min: 90% B (hold)25-30 min: Re-equilibrate to 50% BA gradient is essential to elute both more polar and less polar impurities within a reasonable runtime, ensuring a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection 254 nmThe benzofuran ring system exhibits strong UV absorbance at this wavelength, providing high sensitivity for the main peak and related impurities.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.The diluent should be similar in strength to the initial mobile phase to prevent peak distortion.
System Suitability Tailing factor: 0.8 - 1.5Theoretical plates: >2000Resolution between main peak and closest impurity: >1.5These parameters confirm the column efficiency, peak symmetry, and separation power of the system, ensuring the validity of the results.[9]
Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Weighing & Dilution) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) SystemSetup System Setup & Equilibration MobilePhasePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST SST->SampleInjection If Pass Chromatography Chromatographic Separation SampleInjection->Chromatography Detection UV/DAD Detection Chromatography->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Assessment.

Part 2: A Comparative Guide to Alternative Purity Assessment Techniques

While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques—methods that rely on different physicochemical principles.[13] This approach provides a more complete and trustworthy picture of a sample's purity.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas serves as the mobile phase.[14][15]

  • Applicability: this compound has a boiling point that makes it amenable to GC analysis. It is particularly effective for identifying volatile or semi-volatile impurities, such as residual solvents or starting materials, that might be difficult to resolve by HPLC.[4][16]

  • Causality: The choice of GC is driven by the need to detect impurities with high volatility. A flame ionization detector (FID) is commonly used, offering excellent sensitivity for organic compounds.[17] However, a key consideration is the thermal stability of the analyte and its impurities; high temperatures in the GC inlet can cause degradation, creating artifacts that are not present in the original sample.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR determines the purity of a substance by relating the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[18][19][20]

  • Applicability: qNMR is a powerful, primary analytical method that can provide an "absolute" purity value (mass fraction) without needing a reference standard of the analyte itself.[21][22]

  • Causality: The key advantage of qNMR is that the signal response is directly proportional to the number of nuclei, independent of the molecule's structure, eliminating the need for response factors.[21] This makes it invaluable for qualifying in-house primary reference standards. However, its sensitivity is significantly lower than HPLC, making it unsuitable for detecting trace-level impurities below ~0.1%.[23]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[24] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and mass information.

  • Applicability: While not a standalone purity technique, MS is unparalleled for impurity identification.[25][26][27][28] As per ICH guidelines, impurities above a certain threshold must be identified.[29][30] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, which is critical for its structural elucidation.[26]

  • Causality: If an unknown peak is observed in the HPLC chromatogram, LC-MS is the logical next step. By obtaining the mass of the impurity, a researcher can deduce its molecular formula and propose a structure, often by comparing its fragmentation pattern (MS/MS) with that of the main compound.[25][26]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities cause a depression and broadening of the melting point, which can be described by the Van't Hoff equation to calculate the mole percent purity.[31][32][33]

  • Applicability: DSC is a useful thermo-analytical technique for determining the purity of highly pure (>98.5 mol%) crystalline compounds.[32][34]

  • Causality: This method is chosen for its ability to provide a purity value based on a fundamental thermodynamic property. It is particularly useful as an orthogonal check on chromatographic purity. Its limitations are significant: it is not applicable to amorphous substances, compounds that decompose upon melting, or when impurities are insoluble in the molten analyte.[34][35]

Performance Comparison Summary

Table 2: Comparison of Purity Assessment Techniques for this compound

Technique Principle Sensitivity Selectivity/Resolution Quantitation Best Use Case
HPLC-UV Differential PartitioningHigh (ppm level)ExcellentRelative (Area %)Routine QC, stability testing, primary purity assessment.
GC-FID Volatility & PartitioningVery High (ppm level)Excellent for volatilesRelative (Area %)Analysis of residual solvents and volatile impurities.
qNMR Nuclear Spin ResonanceLow (>0.1%)High (structure-dependent)Absolute (Mass %)Reference standard qualification, absolute purity determination.
LC-MS Partitioning & m/z ratioVery High (ppb-ppm)ExcellentRelative (with standards)Identification and structural elucidation of unknown impurities.[26][27]
DSC Melting Point DepressionLow (>98.5% purity)N/A (Bulk property)Absolute (Mol %)Orthogonal purity check for highly pure, crystalline material.[31][34]

Part 3: Decision Making and Regulatory Context

Choosing the right analytical technique requires a clear understanding of the analytical goal. The following flowchart provides a logical path for selecting the appropriate method(s).

Decision-Making Flowchart for Purity Analysis

Decision_Tree rect_node rect_node start Start: Purity Assessment Goal q1 Routine QC or Stability Sample? start->q1 q2 Need to Identify Unknown Impurity? q1->q2 No rect_node1 Use Validated HPLC-UV Method q1->rect_node1 Yes q3 Concerned about Volatile Impurities? q2->q3 No rect_node2 Perform LC-MS Analysis q2->rect_node2 Yes q4 Need Absolute Purity for Reference Standard? q3->q4 No rect_node3 Perform GC-FID Analysis q3->rect_node3 Yes rect_node4 Perform qNMR Analysis & DSC (if crystalline) q4->rect_node4 Yes rect_node5 Re-evaluate Analytical Goal q4->rect_node5 No

References

A Senior Application Scientist's Guide to Comparative Docking of Ethyl Benzofuran-2-carboxylate Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of Ethyl Benzofuran-2-carboxylate derivatives. We will explore the rationale behind experimental choices, present a detailed, self-validating protocol, and analyze the results to derive meaningful structure-activity relationships (SAR). The focus is on Phosphatidylinositol-3-kinase alpha (PI3Kα), a critical target in oncology, leveraging the benzofuran scaffold's proven potential in developing targeted cancer therapies.[1][2][3][4]

Introduction: The Benzofuran Scaffold and the Rationale for PI3Kα Targeting

The benzofuran nucleus, a fusion of benzene and furan rings, is recognized as a "privileged structure" in medicinal chemistry.[1][5] This is due to its prevalence in natural products and its ability to serve as a versatile scaffold for designing synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6][7][8] The this compound core, in particular, is a valuable starting point for creating novel therapeutic agents.[9][10][11]

Molecular docking has become an indispensable computational tool in drug discovery. It predicts the preferred orientation of a molecule (ligand) when bound to a second (a protein receptor) to form a stable complex.[12] This allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and elucidation of the molecular interactions that govern biological activity.[2]

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in various human cancers, making it a prime target for drug development.[1][4] Specifically, the PI3Kα isoform is often mutated and overactivated, driving tumor growth and proliferation. This guide will focus on a comparative docking study of designed this compound derivatives against PI3Kα to assess their potential as inhibitors.

Experimental Design: Target and Ligand Selection

A robust comparative study requires a well-defined target, a logical series of test compounds, and a known reference standard for validation.

  • Protein Target: Human PI3Kα. The three-dimensional crystal structure will be obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ZOP, which contains PI3Kα in complex with a known inhibitor, providing a validated binding pocket.

  • Ligand Series: We will investigate a parent compound and two derivatives to establish a preliminary SAR. This approach allows us to probe the effect of electron-donating and electron-withdrawing substituents on binding affinity.

    • EBFC-H (Parent): this compound.

    • EBFC-NH₂ (Derivative 1): Ethyl 5-aminobenzofuran-2-carboxylate (introducing an electron-donating group).

    • EBFC-NO₂ (Derivative 2): Ethyl 5-nitrobenzofuran-2-carboxylate (introducing an electron-withdrawing group).

  • Reference Inhibitor: LY294002 . This compound is a well-characterized, potent inhibitor of PI3K and will serve as our positive control to validate the docking protocol.[2][4]

The logical flow for this comparative analysis is illustrated below.

cluster_ligands Ligand Set cluster_process Computational Analysis cluster_output Comparative Outputs Parent Parent Compound (EBFC-H) Docking Molecular Docking vs. PI3Kα (4ZOP) Parent->Docking Derivatives Designed Derivatives (EBFC-NH₂, EBFC-NO₂) Derivatives->Docking Reference Reference Inhibitor (LY294002) Reference->Docking Scores Binding Affinity (kcal/mol) Docking->Scores Interactions Binding Mode & Key Interactions Docking->Interactions SAR Structure-Activity Relationship (SAR) Scores->SAR Interactions->SAR

Caption: Logical framework for the comparative docking study.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This section details the complete computational workflow. The protocol is designed to be self-validating by benchmarking against a known inhibitor.

Workflow Visualization

A Step 1: Ligand Preparation C Step 3: Grid Box Generation A->C B Step 2: Protein Preparation B->C D Step 4: Molecular Docking C->D E Step 5: Results Analysis D->E

References

A Spectroscopic Guide to the Synthesis of Ethyl Benzofuran-2-carboxylate: Characterizing the Transformation from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic comparison of ethyl benzofuran-2-carboxylate with its common precursors, salicylaldehyde and ethyl 2-chloroacetate. Benzofuran scaffolds are integral to numerous pharmacologically active compounds, making the precise characterization of their synthesis crucial for drug development and medicinal chemistry.[1][2] This document offers an in-depth analysis of the structural transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the spectral changes, this guide serves as a practical resource for researchers, enabling them to confidently monitor the reaction progress and verify the purity and identity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is a classic example of a cyclization reaction, typically achieved through the reaction of a phenol with an α-halo ester under basic conditions.[3][4] In this case, the phenolic hydroxyl group of salicylaldehyde first undergoes deprotonation, followed by a nucleophilic attack on the electrophilic carbon of ethyl 2-chloroacetate. An subsequent intramolecular cyclization and dehydration yield the final benzofuran ring system.

The overall transformation can be visualized as follows:

G cluster_precursors Precursors cluster_product Product Salicylaldehyde Salicylaldehyde Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reflux Salicylaldehyde->Base EthylChloroacetate Ethyl 2-chloroacetate EthylChloroacetate->Base EthylBenzofuran This compound Base->EthylBenzofuran Cyclization/ Dehydration

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Trustworthy and reproducible data begins with meticulously executed experimental procedures. The protocols described below are standard methodologies for the synthesis and subsequent spectroscopic analysis.

Synthesis of this compound[4]
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10 mmol), anhydrous potassium carbonate (K₂CO₃, 30 mmol), and 100 mL of acetonitrile.

  • Addition of Reagent: Begin stirring the mixture at room temperature. Slowly add ethyl 2-chloroacetate (12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine solution (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedure for characterizing the precursors and the purified product.

G cluster_workflow Spectroscopic Characterization A Sample Preparation (Dissolve in appropriate deuterated solvent for NMR, or prepare as neat film/KBr pellet for IR) B Data Acquisition (¹H NMR, ¹³C NMR, FT-IR, MS) A->B C Data Processing (Baseline correction, peak picking, integration) B->C D Spectral Interpretation (Assign peaks, compare with precursors) C->D E Structure Verification D->E

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Spectroscopic Analysis of Precursors

Understanding the spectral features of the starting materials is fundamental to confirming their consumption and the formation of the new product.

Salicylaldehyde (C₇H₆O₂)[5]
  • ¹H NMR: The spectrum is characterized by a highly deshielded aldehydic proton signal around 9.88 ppm . The phenolic hydroxyl proton appears as a broad singlet at approximately 11.0 ppm , its chemical shift being concentration-dependent. The aromatic protons appear in the 6.9-7.6 ppm range, showing characteristic splitting patterns based on their substitution.[5]

  • ¹³C NMR: The most downfield signal corresponds to the aldehyde carbonyl carbon, typically appearing around 196.5 ppm .[6][7] The carbon attached to the hydroxyl group (C-OH) is observed near 162.2 ppm , while the other aromatic carbons resonate between 117 and 137 ppm .[7][8]

  • FT-IR (liquid film, cm⁻¹): A very broad absorption band centered around 3200 cm⁻¹ is indicative of the O-H stretching of the phenolic group. A strong, sharp peak at approximately 1665 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) appears at m/z = 122 , corresponding to its molecular weight.

Ethyl 2-chloroacetate (C₄H₇ClO₂)[10]
  • ¹H NMR: The spectrum is simpler, showing a characteristic triplet and quartet pattern of an ethyl ester group. The methyl protons (-CH₃) appear as a triplet around 1.31 ppm , and the methylene protons of the ethyl group (-OCH₂CH₃) appear as a quartet around 4.25 ppm .[9] The key feature is the singlet for the α-chloro methylene protons (-CH₂Cl) at approximately 4.06 ppm .[9][10]

  • ¹³C NMR: The ester carbonyl carbon resonates around 167.0 ppm . The carbon of the ethyl group attached to oxygen (-OCH₂) appears near 62.5 ppm , while the methyl carbon (-CH₃) is upfield at about 14.0 ppm . The carbon bonded to chlorine (-CH₂Cl) is found at approximately 41.0 ppm .[9]

  • FT-IR (liquid film, cm⁻¹): A very strong C=O stretching absorption for the ester is observed around 1750 cm⁻¹ . The C-Cl stretch typically appears in the fingerprint region, around 760 cm⁻¹ .

  • Mass Spectrometry (EI): The mass spectrum will show isotopic peaks for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak for the ³⁵Cl isotope will be at m/z = 122 , and a smaller M+2 peak will be at m/z = 124 .

Spectroscopic Analysis of this compound (C₁₁H₁₀O₃)

Successful synthesis is confirmed by the appearance of new signals corresponding to the benzofuran structure and the disappearance of key precursor signals.

  • ¹H NMR: The most critical evidence of reaction completion is the disappearance of the aldehydic proton signal (~9.88 ppm) and the phenolic hydroxyl signal (~11.0 ppm) from salicylaldehyde. New signals confirm the formation of the benzofuran ring: a singlet for the proton at the C3 position of the furan ring appears around 7.45-7.55 ppm . The aromatic protons of the benzene ring now resonate between 7.20 and 7.70 ppm . The ethyl ester protons remain, with the quartet (-OCH₂) at ~4.45 ppm and the triplet (-CH₃) at ~1.42 ppm .

  • ¹³C NMR: The ester carbonyl carbon is observed around 159.5 ppm . The formation of the furan ring is confirmed by new signals for the C2 and C3 carbons at approximately 145.5 ppm and 116.0 ppm , respectively. The aromatic carbons of the fused benzene ring appear in the 112-155 ppm range.[11] The signals for the ethyl group carbons remain at ~61.5 ppm (-OCH₂) and ~14.5 ppm (-CH₃).

  • FT-IR (KBr, cm⁻¹): The broad O-H stretch from salicylaldehyde is absent. A strong ester C=O stretching band is present at ~1725 cm⁻¹ . The formation of the furan ring is indicated by the appearance of C-O-C (ether) stretching bands, typically in the 1200-1100 cm⁻¹ region.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 190 , confirming the correct molecular weight of the final product.

Comparative Data Summary

The following table summarizes the key spectroscopic shifts that differentiate the product from its precursors.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key FT-IR Bands (cm⁻¹)
Salicylaldehyde 11.0 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 6.9-7.6 (m, Ar-H)196.5 (C=O), 162.2 (C-OH), 117-137 (Ar-C)~3200 (broad, O-H), ~1665 (strong, C=O)
Ethyl 2-chloroacetate 4.25 (q, 2H, -OCH₂), 4.06 (s, 2H, -CH₂Cl), 1.31 (t, 3H, -CH₃)167.0 (C=O), 62.5 (-OCH₂), 41.0 (-CH₂Cl), 14.0 (-CH₃)~1750 (strong, C=O), ~760 (C-Cl)
This compound 7.45-7.55 (s, 1H, furan C3-H), 7.2-7.7 (m, Ar-H), 4.45 (q, 2H, -OCH₂), 1.42 (t, 3H, -CH₃)159.5 (C=O), 145.5 & 116.0 (furan C2 & C3), 112-155 (Ar-C), 61.5 (-OCH₂), 14.5 (-CH₃)~1725 (strong, C=O), ~1200-1100 (C-O-C)

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for reaction monitoring and product verification. The key indicators of a successful synthesis are the disappearance of the characteristic aldehyde and phenolic hydroxyl signals of salicylaldehyde and the emergence of a new singlet in the ¹H NMR spectrum corresponding to the C3-proton of the benzofuran ring. These changes, corroborated by shifts in the ¹³C NMR and FT-IR spectra and confirmed by the molecular weight from mass spectrometry, provide a self-validating system for the unambiguous characterization of this important heterocyclic compound.

References

A Comparative Guide to the Antimicrobial Efficacy of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties.[1][2] This versatile scaffold, a fusion of a benzene and a furan ring, is a common motif in numerous natural products and synthetic molecules with pronounced biological activity.[1][3] Among the various derivatives, benzofuran esters have garnered considerable attention within the drug development community for their potential as potent antimicrobial agents.[4] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can effectively combat pathogenic bacteria and fungi.[5] This guide provides a comprehensive evaluation of the antimicrobial efficacy of different benzofuran esters, offering a comparative analysis of their performance supported by experimental data. We will delve into the structure-activity relationships that govern their potency and elucidate the experimental methodologies used to determine their antimicrobial profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the benzofuran scaffold.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[6][7][8][9][10] The two most common methods employed for evaluating the antimicrobial activity of novel compounds like benzofuran esters are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol:
  • Preparation of Benzofuran Ester Stock Solutions: Dissolve the synthesized benzofuran esters in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Aseptically dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.[11]

  • Serial Dilutions: Perform two-fold serial dilutions of the benzofuran ester stock solutions in the microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).[11]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the benzofuran ester at which no visible growth (turbidity) is observed in the well.[11][12]

Causality Behind Experimental Choices:
  • Cation-Adjusted Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has a controlled concentration of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.

  • 0.5 McFarland Standard: Standardization of the inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely high MIC values.

  • Serial Dilutions: This method allows for the precise determination of the MIC value over a broad concentration range.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Benzofuran Ester Stock Solution D Perform Serial Dilutions of Esters in Plate A->D B Prepare 96-Well Microtiter Plate B->D C Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (16-20h, 37°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[13]

Experimental Protocol:
  • Agar Plate Preparation: Use Mueller-Hinton agar (MHA) plates, which are considered the standard for routine susceptibility testing due to their reproducibility.[13][15]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[16]

  • Inoculation of Agar Surface: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a confluent lawn of growth.[13][16]

  • Placement of Antibiotic Disks: Aseptically place paper disks impregnated with a known concentration of the benzofuran ester onto the inoculated agar surface.[13] Ensure the disks are placed with sufficient distance between them to prevent overlapping of the inhibition zones.[16]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-18 hours.[16]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone is indicative of the antimicrobial's efficacy.

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar: The composition of MHA allows for good diffusion of most antimicrobial agents and supports the growth of most common pathogens.

  • Confluent Lawn of Growth: This ensures that the inhibition of growth is due to the antimicrobial agent and not a result of insufficient bacterial inoculation.

  • Zone of Inhibition Diameter: The diameter is proportional to the susceptibility of the microorganism to the antimicrobial agent. A larger diameter generally indicates a more potent compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plate C Inoculate Agar Surface for Confluent Growth A->C B Prepare Standardized Bacterial Inoculum B->C D Place Benzofuran Ester Impregnated Disks C->D E Incubate Plate (16-18h, 37°C) D->E F Measure Zone of Inhibition Diameter E->F G Interpret Susceptibility F->G

Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.

Comparative Antimicrobial Efficacy of Benzofuran Esters

The antimicrobial activity of benzofuran esters is highly dependent on their chemical structure, including the nature and position of substituents on the benzofuran ring system. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of benzofuran esters against various pathogenic microorganisms.

Benzofuran Ester DerivativeTest OrganismMIC (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50-200[17]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50-200[17]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50-200[17]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[17]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida parapsilosis100[17]
Aza-benzofuran Compound 1Salmonella typhimurium12.5[18]
Aza-benzofuran Compound 1Staphylococcus aureus12.5[18]
Aza-benzofuran Compound 1Escherichia coli25[18]
Aza-benzofuran Compound 2Staphylococcus aureus25[18]
Oxa-benzofuran Compound 5Penicillium italicum12.5[19]
Oxa-benzofuran Compound 6Penicillium italicum12.5[19]
Oxa-benzofuran Compound 6Colletotrichum musae12.5-25[19]
N'-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazidesVarious Bacteria & Fungi31.25[20]

Structure-Activity Relationship (SAR) of Benzofuran Esters

The antimicrobial potency of benzofuran esters is intricately linked to the nature and position of substituents on the benzofuran scaffold.[4] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.

  • Halogenation: The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran structure often enhances antimicrobial activity.[17] For instance, derivatives with di-halogenated acetyl groups have shown activity against Gram-positive cocci.[17] Compounds with bromo substituents on both the benzofuran ring (at C-5) and an attached phenyl ring (at C-4) have demonstrated excellent antibacterial activity.[1]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups can significantly influence antimicrobial efficacy. Hydroxyl groups at the C-6 position have been associated with excellent antibacterial activity against a range of strains.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: SAR studies have indicated that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl substituent tend to increase potency.[1] Conversely, compounds with electron-donating groups have been found to have weaker antimicrobial activity.[1]

  • Nature of the Ester Group: The ester group at the C-2 position of the benzofuran ring is considered a key site for the cytotoxic activity of these compounds.[4] Modifications at this position can significantly impact biological activity.

  • Heterocyclic Substitutions: The introduction of other heterocyclic rings, such as thiazole or pyrazole, to the benzofuran scaffold can lead to compounds with potent and specific antimicrobial activities.[21] The combination of benzofuran, pyrazoline, and thiazole moieties has been suggested to be essential for their antimicrobial action.[1]

SAR_Benzofuran cluster_core Benzofuran Core cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Core Benzofuran Scaffold Halogen Halogenation (e.g., Br, Cl) Core->Halogen Hydroxyl Hydroxyl/Methoxy Groups Core->Hydroxyl EWG Electron-Withdrawing Groups Core->EWG EDG Electron-Donating Groups Core->EDG Heterocycle Heterocyclic Substitutions Core->Heterocycle Activity Enhanced or Diminished Antimicrobial Efficacy Halogen->Activity + Hydroxyl->Activity +/- EWG->Activity + EDG->Activity - Heterocycle->Activity +

Caption: Structure-Activity Relationship of Benzofuran Derivatives.

Mechanisms of Antimicrobial Action

The precise mechanisms by which benzofuran esters exert their antimicrobial effects are still under investigation; however, several potential targets and pathways have been proposed.

  • Inhibition of DNA Gyrase: Some benzofuran derivatives are thought to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[22] By binding to the ATP-binding site of the GyrB subunit, these compounds can block the enzyme's function, leading to bacterial cell death.[22]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold may facilitate its interaction with and disruption of the bacterial cell membrane.[19] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.

  • Inhibition of Peptidoglycan Synthesis: It has been suggested that some benzofuran derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[23] Inhibition of this process would weaken the cell wall and make the bacteria susceptible to osmotic stress.

  • Inhibition of Fungal N-myristoyltransferase: Certain benzofuran derivatives have been shown to act as inhibitors of fungal N-myristoyltransferase, an enzyme that plays a crucial role in protein modification and is essential for fungal viability.

Conclusion

This guide has provided a comprehensive overview of the antimicrobial efficacy of benzofuran esters. The experimental data clearly indicate that the benzofuran scaffold is a promising platform for the development of novel antimicrobial agents. The antimicrobial potency of these compounds is highly tunable through synthetic modifications, as demonstrated by the structure-activity relationship studies. Further research into the mechanisms of action of these compounds will be instrumental in optimizing their therapeutic potential and in the design of next-generation antimicrobial drugs to combat the growing challenge of drug-resistant pathogens.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl Benzofuran-2-carboxylate (CAS No. 3199-61-9), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, explaining the causality behind each safety measure to build a culture of proactive, informed laboratory practice.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. This compound is a solid, often appearing as a light brown to brown substance, with a melting point between 29-34°C. According to GHS classifications, it presents two primary hazards:

  • H302 - Harmful if swallowed: This indicates significant toxicity upon ingestion.

  • H319 - Causes serious eye irritation: Direct contact with the eyes can lead to significant, potentially damaging irritation[1].

While some related benzofuran compounds are classified as flammable liquids or suspected carcinogens, the available data for this compound (CAS 3199-61-9) specifically points to ingestion toxicity and severe eye irritation as the primary, immediate concerns for laboratory personnel[1]. It is also classified as a combustible solid, meaning it can burn, but does not ignite as easily as a flammable solid.

Core PPE Directive: A Multi-Layered Defense

Effective PPE is not a single item but an integrated system. For this compound, the following multi-layered approach is mandatory to mitigate the identified risks.

Primary Containment: Engineering Controls

Before any PPE is donned, engineering controls must be in place. These are your first and most effective line of defense.

  • Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and fine particulates, preventing inhalation and minimizing exposure to the lab environment.

  • Safety Shower & Eyewash Station: Ensure there is an unobstructed path to an accessible and regularly tested safety shower and eyewash station[2]. In the event of a significant splash, immediate decontamination is critical.

Personal Protective Equipment (PPE)

The following PPE must be worn for all procedures involving this compound.

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required to protect against splashes of solutions or accidental projection of solid particles[2].

    • Recommended for High-Risk Tasks: When handling larger quantities or performing vigorous reactions (e.g., heating, sonicating), a full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.

  • Hand Protection:

    • Glove Type: Standard nitrile laboratory gloves are the appropriate choice for incidental contact. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor chemical protection and can cause allergic reactions.

    • Causality: The primary goal is to prevent skin contact and subsequent accidental ingestion. Always inspect gloves for tears or pinholes before use. If working with solutions, be mindful that solvents can affect glove integrity.

    • Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of used gloves in the designated chemical waste container immediately after the task is complete or if contamination is suspected[3]. Never wear gloves outside the laboratory.

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from minor spills and contamination[2].

    • Additional Protection: For tasks with a higher risk of splashing, such as large-scale solution transfers, a chemically resistant apron worn over the lab coat is recommended. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • Respiratory Protection:

    • Routine Use: When handling this compound within a properly functioning chemical fume hood, a respirator is typically not required[4]. The engineering control is designed to manage the hazard.

    • Non-Routine/Emergency Situations: A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls fail, during a large spill cleanup outside of a hood, or if irritation is experienced[4]. All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA regulations.

Operational Plan: From Benchtop to Disposal

A safe workflow integrates PPE with procedural diligence.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition.

  • Weighing: Conduct all weighing of the solid compound on a balance located inside the fume hood or in a ventilated balance enclosure to contain any airborne dust.

  • Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Avoid vigorous shaking that could lead to splashes.

  • Post-Handling: After the procedure, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it[2].

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE[5].

Spill Management and Disposal
  • Minor Spills (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full standard PPE, absorb the spill with an inert material like diatomite or a universal binder[2].

    • Collect the contaminated absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent.

  • Disposal:

    • All waste, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any amount of this chemical or its solutions down the drain[2][4].

Data Presentation and Visualization

PPE Requirement Summary Table
Task / ScenarioEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required
Transferring Solutions Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLab Coat & ApronNot Required
Minor Spill Cleanup Chemical Fume HoodGoggles & Face ShieldNitrile GlovesLab CoatNot Required
Major Spill / Control Failure Evacuate AreaFull-Face RespiratorHeavy-Duty Nitrile GlovesChemical SuitRequired (Fit-tested)
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection cluster_3 Risk Level Evaluation start Identify Task with This compound fume_hood Is task performed in a certified Chemical Fume Hood? start->fume_hood proceed Proceed with Task fume_hood->proceed  Yes   stop STOP! Do not proceed. fume_hood->stop  No   ppe_base Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat proceed->ppe_base risk_eval High splash risk? (e.g., large volume, heating) proceed->risk_eval spill_kit Access Spill Kit & Waste Disposal ppe_base->spill_kit ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron ppe_enhanced->spill_kit risk_eval->ppe_base  No   risk_eval->ppe_enhanced  Yes  

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl Benzofuran-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。